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  • Product: 3-(1-Methylazetidin-3-yl)propan-1-amine
  • CAS: 1501401-74-6

Core Science & Biosynthesis

Foundational

Synthesis Pathway for 3-(1-Methylazetidin-3-yl)propan-1-amine: A Comprehensive Technical Guide

Executive Summary & Retrosynthetic Strategy The compound 3-(1-Methylazetidin-3-yl)propan-1-amine (CAS: 1501401-74-6) is a highly valuable, sp³-rich aliphatic diamine building block widely utilized in modern drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

The compound 3-(1-Methylazetidin-3-yl)propan-1-amine (CAS: 1501401-74-6) is a highly valuable, sp³-rich aliphatic diamine building block widely utilized in modern drug discovery[1]. The strained, four-membered azetidine ring, coupled with a flexible aminopropyl chain, provides unique physicochemical properties. These include improved aqueous solubility, reduced lipophilicity (lower logP), and a specific vector projection that is highly sought after in structure-based drug design for targeting G-protein-coupled receptors (GPCRs) and kinases[2].

Designing a scalable synthesis for this molecule requires circumventing lengthy sequential deprotection and alkylation steps. Our optimized retrosynthetic strategy relies on a highly efficient three-step homologation-reduction sequence starting from the commercially available and inexpensive tert-butyl 3-formylazetidine-1-carboxylate .

The hallmark of this route is the final step: a global reduction utilizing Lithium Aluminum Hydride (LiAlH₄) that simultaneously reduces a nitrile to a primary amine and converts an N-Boc protecting group directly into an N-methyl group[3]. This dual-action transformation eliminates the need for separate trifluoroacetic acid (TFA) deprotection and reductive amination steps, significantly improving the overall atom economy and yield[4].

Synthesis_Workflow SM tert-Butyl 3-formylazetidine-1-carboxylate Int1 tert-Butyl 3-(2-cyanovinyl)azetidine-1-carboxylate SM->Int1 Step 1: HWE Diethyl (cyanomethyl)phosphonate K2CO3, THF Int2 tert-Butyl 3-(2-cyanoethyl)azetidine-1-carboxylate Int1->Int2 Step 2: Hydrogenation H2, Pd/C, MeOH Prod 3-(1-Methylazetidin-3-yl)propan-1-amine Int2->Prod Step 3: Global Reduction LiAlH4, THF, Reflux

Overall 3-step synthesis workflow for 3-(1-Methylazetidin-3-yl)propan-1-amine.

Quantitative Data Summary

The following table summarizes the stoichiometric and operational parameters for the three-step synthesis, providing expected yields and purity metrics for process scaling.

StepTransformationReagents & CatalystTempTimeExpected YieldPurity (HPLC)
1 HWE OlefinationDiethyl (cyanomethyl)phosphonate (1.2 eq), K₂CO₃ (2.0 eq), THF25 °C12 h85–90%>95%
2 HydrogenationH₂ (1 atm), 10% Pd/C (5 mol%), MeOH25 °C4 h95–98%>98%
3 Global ReductionLiAlH₄ (4.0 eq), Anhydrous THF66 °C6 h75–80%>95%

Detailed Methodologies & Mechanistic Causality

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Two-carbon homologation of the azetidine aldehyde to an α,β-unsaturated nitrile.

Mechanistic Causality: We utilize diethyl (cyanomethyl)phosphonate with a mild base (K₂CO₃) rather than strong bases like n-BuLi or NaH. The α-protons of the phosphonate are highly acidic due to the dual electron-withdrawing effects of the adjacent nitrile and phosphonate groups. K₂CO₃ is sufficiently basic to generate the reactive ylide while preventing base-catalyzed ring-opening or epimerization of the sensitive azetidine aldehyde. The reaction proceeds via an oxaphosphetane intermediate, which collapses to yield the alkene and water-soluble diethyl phosphate, making purification trivial.

Experimental Protocol:

  • Suspend anhydrous K₂CO₃ (27.6 g, 200 mmol) in dry THF (150 mL) under an argon atmosphere.

  • Add diethyl (cyanomethyl)phosphonate (21.2 g, 120 mmol) dropwise at 0 °C. Stir for 30 minutes to ensure complete ylide formation.

  • Add a solution of tert-butyl 3-formylazetidine-1-carboxylate (18.5 g, 100 mmol) in THF (50 mL) dropwise over 20 minutes.

  • Warm to room temperature (25 °C) and stir for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (100 mL). Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Self-Validating Checkpoints:

  • IR Spectroscopy: Appearance of a sharp C≡N stretch at ~2220 cm⁻¹ and an α,β-unsaturated C=C stretch at ~1630 cm⁻¹. Disappearance of the aldehyde C=O stretch at ~1730 cm⁻¹.

  • TLC: The product will appear as a UV-active spot (due to conjugation) with an R_f of ~0.4 in 20% EtOAc/Hexanes.

Step 2: Chemoselective Catalytic Hydrogenation

Objective: Reduction of the conjugated alkene without affecting the nitrile or the Boc group.

Mechanistic Causality: The α,β-unsaturated nitrile must be reduced to the saturated aliphatic nitrile without over-reducing the cyano group to a primary amine. Palladium on Carbon (Pd/C) under a balloon of hydrogen (1 atm) at room temperature provides perfect chemoselectivity. The non-polar alkene coordinates efficiently to the Pd surface and undergoes syn-addition of hydrogen, while the polar nitrile remains completely untouched under these mild, low-pressure conditions.

Experimental Protocol:

  • Dissolve the crude tert-butyl 3-(2-cyanovinyl)azetidine-1-carboxylate (20.8 g, 100 mmol) in MS-grade Methanol (200 mL).

  • Carefully add 10% Pd/C (5.3 g, 5 mol% Pd) under a steady stream of argon (Pyrophoric hazard).

  • Evacuate the flask and backfill with H₂ gas via a balloon (repeat 3 times).

  • Stir vigorously at 25 °C for 4 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess MeOH. Concentrate the filtrate in vacuo to yield the saturated nitrile.

Self-Validating Checkpoints:

  • ¹H NMR (400 MHz, CDCl₃): Complete disappearance of the vinylic protons (typically appearing as doublets between 5.5–6.5 ppm). Appearance of new aliphatic multiplets corresponding to the -CH₂-CH₂-CN chain at ~1.8 and ~2.4 ppm.

  • UV-Vis: Loss of UV activity on TLC plates due to the removal of the conjugated double bond.

Step 3: Global Dual-Reduction via LiAlH₄

Objective: Simultaneous reduction of the nitrile to a primary amine and the N-Boc group to an N-methyl group.

Mechanistic Causality: LiAlH₄ is a powerful, unselective hydride donor. While it is classically known for reducing nitriles to primary amines, it also possesses the unique capability to reduce N-tert-butoxycarbonyl (N-Boc) groups directly to N-methyl groups[5].

  • Pathway A (Nitrile): Hydride attacks the carbon of the nitrile, forming an imine salt, followed by a second hydride attack to yield the primary amine.

  • Pathway B (N-Boc): Hydride attacks the carbonyl of the Boc group, forming a tetrahedral intermediate. Expulsion of the tert-butoxide anion generates a highly reactive iminium ion, which is immediately trapped by a second equivalent of hydride to yield the N-methyl amine[4].

This dual-action completely eliminates the need for a separate TFA-mediated Boc deprotection and subsequent reductive amination with formaldehyde, condensing three synthetic steps into one.

Mechanism_Logic cluster_0 Nitrile Reduction Pathway cluster_1 N-Boc Reduction Pathway Start tert-Butyl 3-(2-cyanoethyl)azetidine-1-carboxylate N1 Hydride Attack on C≡N Start->N1 LiAlH4 B1 Hydride Attack on Boc C=O Start->B1 LiAlH4 N2 Imine Anion Intermediate N1->N2 N3 Second Hydride Attack N2->N3 N4 Primary Amine (-CH2NH2) N3->N4 Target 3-(1-Methylazetidin-3-yl)propan-1-amine N4->Target B2 Tetrahedral Intermediate B1->B2 B3 Expulsion of t-Butoxide Formation of Iminium B2->B3 B4 Hydride Attack on Iminium B3->B4 B5 N-Methyl Group (-N-CH3) B4->B5 B5->Target

Mechanistic logic of the simultaneous LiAlH4 dual-reduction of nitrile and N-Boc groups.

Experimental Protocol:

  • Suspend LiAlH₄ pellets (15.2 g, 400 mmol, 4.0 eq) in anhydrous THF (300 mL) under argon at 0 °C.

  • Dissolve the saturated nitrile (21.0 g, 100 mmol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension over 45 minutes to control the exothermic hydrogen gas evolution.

  • Equip the flask with a reflux condenser and heat to 66 °C (reflux) for 6 hours.

  • Fieser Workup (Critical Step): Cool the reaction to 0 °C. To prevent the formation of an unfilterable aluminum hydroxide emulsion, strictly follow the Fieser quench protocol[5]:

    • Add 15.2 mL of distilled water dropwise (Extreme caution: vigorous gas evolution).

    • Add 15.2 mL of 15% aqueous NaOH dropwise.

    • Add 45.6 mL of distilled water dropwise.

  • Stir the mixture until the aluminum salts precipitate as a clean, granular white solid.

  • Filter the salts through a coarse glass frit and wash thoroughly with hot THF.

  • Concentrate the filtrate to yield the crude diamine. Purify via vacuum distillation or by forming the dihydrochloride salt to obtain pure 3-(1-Methylazetidin-3-yl)propan-1-amine.

Self-Validating Checkpoints:

  • Mass Spectrometry (ESI-MS): The exact mass of the product will show an [M+H]⁺ peak at m/z 129.1.

  • ¹H NMR (400 MHz, D₂O): Complete disappearance of the massive tert-butyl singlet at ~1.4 ppm. Appearance of a sharp N-methyl singlet integrating to 3 protons at ~2.3 ppm.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(1-Methylazetidin-3-yl)propan-1-amine

Authored by: A Senior Application Scientist Introduction 3-(1-Methylazetidin-3-yl)propan-1-amine is a saturated heterocyclic amine of interest in medicinal chemistry and drug discovery. Its structure, featuring a straine...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

3-(1-Methylazetidin-3-yl)propan-1-amine is a saturated heterocyclic amine of interest in medicinal chemistry and drug discovery. Its structure, featuring a strained azetidine ring and a primary alkylamine, imparts unique conformational and electronic properties that can influence its biological activity and pharmacokinetic profile. A thorough understanding of its physicochemical properties is paramount for its application in drug development, enabling researchers to predict its absorption, distribution, metabolism, and excretion (ADME) characteristics.

This technical guide provides a comprehensive overview of the key physicochemical properties of 3-(1-Methylazetidin-3-yl)propan-1-amine. In the absence of extensive, publicly available experimental data for this specific molecule, this document integrates predicted values with detailed, field-proven experimental protocols for their determination. This approach offers a robust framework for researchers to either utilize the predicted data for initial modeling or to conduct their own empirical studies.

Core Physicochemical Data

A summary of the core physicochemical properties of 3-(1-Methylazetidin-3-yl)propan-1-amine is presented below. It is critical to note that where experimental data is not available, values have been computationally predicted and should be considered as estimates.

PropertyValue (Predicted/Reported)Significance in Drug Discovery
Molecular Formula C₇H₁₆N₂Defines the elemental composition.
Molecular Weight 128.22 g/mol Influences diffusion and transport across membranes.
pKa Predicted: ~9.5-10.5 (primary amine), ~8.5-9.5 (tertiary amine)Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.[1][2][3][4][5]
logP Predicted XlogP: 0.1[6]Measures the lipophilicity of the neutral form, affecting membrane permeability and protein binding.
Aqueous Solubility Predicted: HighCrucial for formulation and bioavailability.[7][8][9][10]

Experimental Determination of Physicochemical Properties

This section details the step-by-step methodologies for the experimental determination of the key physicochemical properties of 3-(1-Methylazetidin-3-yl)propan-1-amine. The causality behind experimental choices is emphasized to provide a deeper understanding of the protocols.

Determination of Acid Dissociation Constant (pKa)

The pKa, the negative logarithm of the acid dissociation constant, is a critical parameter that describes the extent of ionization of a molecule in solution.[3][5] For 3-(1-Methylazetidin-3-yl)propan-1-amine, two basic centers are present: the primary amine and the tertiary amine within the azetidine ring. Determining the individual pKa values (micro-pKa) and the overall ionization behavior (macro-pKa) is essential.[2][4]

Chosen Method: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values. It involves the gradual addition of an acid or base to a solution of the compound while monitoring the pH.

Experimental Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 3-(1-Methylazetidin-3-yl)propan-1-amine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is a concern.

  • Titration Setup: Place the solution in a thermostatted vessel at 25°C. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

  • Titration: Add the titrant in small, precise increments. After each addition, allow the pH to stabilize before recording the value and the volume of titrant added.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a diprotic base, two inflection points will be observed.

Causality of Experimental Choices:

  • Potentiometric Titration: This method directly measures the change in proton concentration, providing a highly accurate determination of the equilibrium constant.

  • Standardized HCl: A strong acid is used to ensure complete protonation of the basic functional groups.

  • Thermostatted Vessel: The pKa is temperature-dependent; maintaining a constant temperature ensures the accuracy and reproducibility of the measurement.

Visualization of the pKa Determination Workflow:

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in H₂O C Titrate with Standardized HCl A->C B Calibrate pH Electrode B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Half-Equivalence Points E->F G Calculate pKa Values F->G

Caption: Workflow for pKa determination by potentiometric titration.

Determination of the Partition Coefficient (logP)

The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically octan-1-ol and water. It is expressed as its logarithm (logP) and is a key indicator of a molecule's lipophilicity.[11]

Chosen Method: Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP.[12] It involves directly measuring the concentration of the analyte in both the aqueous and organic phases after they have reached equilibrium.

Experimental Protocol:

  • Preparation of Phases: Prepare a phosphate buffer solution at a pH where the compound is predominantly in its neutral form (at least 2 pH units above the highest pKa). Saturate the buffer with octan-1-ol and, conversely, saturate the octan-1-ol with the buffer.

  • Partitioning: Add a known amount of 3-(1-Methylazetidin-3-yl)propan-1-amine to a mixture of the pre-saturated octan-1-ol and buffer in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning. Allow the two phases to separate completely.

  • Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the logP using the following formula: logP = log₁₀([Concentration in octan-1-ol] / [Concentration in buffer])

Causality of Experimental Choices:

  • Shake-Flask Method: This direct measurement of the partition coefficient provides a "gold standard" value.[12]

  • Pre-saturated Phases: This ensures that the volumes of the two phases do not change during the experiment due to mutual dissolution.

  • pH Control: Maintaining a pH where the compound is neutral is crucial for determining the true partition coefficient of the non-ionized species.

Visualization of the Shake-Flask logP Determination Workflow:

logP_Determination A Prepare Pre-saturated Octan-1-ol and Buffer B Add Compound to Phases A->B C Shake to Equilibrate B->C D Separate Phases C->D E Analyze Concentration in Each Phase (HPLC/LC-MS) D->E F Calculate logP E->F

Caption: Workflow for logP determination using the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. It is a critical factor for drug delivery and bioavailability.[7]

Chosen Method: Thermodynamic Solubility Assay

The thermodynamic solubility assay determines the equilibrium solubility of a compound, which is the most stable and relevant value for pharmaceutical development.[10]

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid 3-(1-Methylazetidin-3-yl)propan-1-amine to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter.[7]

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

  • Solid-State Analysis: It is good practice to analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic transformations during the experiment.

Causality of Experimental Choices:

  • Thermodynamic Method: This approach provides the true equilibrium solubility, which is crucial for understanding the long-term stability and behavior of a drug substance.[10]

  • Multiple pH Values: Assessing solubility across a range of pH values is important, as it mimics the conditions in the gastrointestinal tract.[7]

  • Extended Equilibration: This ensures that the system has reached a true equilibrium state.

Visualization of the Thermodynamic Solubility Assay Workflow:

Solubility_Assay A Add Excess Solid to Aqueous Buffers (various pH) B Agitate for 24-48h at Constant Temperature A->B C Separate Solid and Liquid (Centrifugation & Filtration) B->C D Quantify Concentration in Filtrate (HPLC/LC-MS) C->D E Analyze Remaining Solid (XRPD) C->E

Caption: Workflow for the thermodynamic solubility assay.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the key physicochemical properties of 3-(1-Methylazetidin-3-yl)propan-1-amine. By combining predicted data with detailed, validated experimental protocols, researchers are well-equipped to advance the study and application of this promising molecule in drug discovery and development. The methodologies outlined herein are designed to ensure scientific integrity and produce reliable, reproducible data.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Cervantes, L., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Journal of Chemical Information and Modeling, 61(10), 4873-4882. Retrieved from [Link]

  • American Chemical Society Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Journal of Chemical Information and Modeling, 61(10), 4873-4882. Retrieved from [Link]

  • ResearchGate. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Request PDF. Retrieved from [Link]

  • BioPharmaSpec. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Schrödinger. (2024). Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv preprint arXiv:1101.5552. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Combinatorial chemistry & high throughput screening, 14(6), 469–478. Retrieved from [Link]

  • PubMed. (2008). In vitro solubility assays in drug discovery. Expert Opinion on Drug Discovery, 3(11), 1305-1315. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(1-methylazetidin-3-yl)propan-1-amine — Chemical Substance Information. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3538. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(1-methylazetidin-3-yl)propan-1-amine. Retrieved from [Link]

Sources

Foundational

3-(1-Methylazetidin-3-yl)propan-1-amine molecular weight and 2D structure

An In-depth Technical Guide to 3-(1-Methylazetidin-3-yl)propan-1-amine: Properties, Synthesis, and Applications Introduction 3-(1-Methylazetidin-3-yl)propan-1-amine is a substituted amine featuring a four-membered azetid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(1-Methylazetidin-3-yl)propan-1-amine: Properties, Synthesis, and Applications

Introduction

3-(1-Methylazetidin-3-yl)propan-1-amine is a substituted amine featuring a four-membered azetidine ring, a structural motif of increasing importance in medicinal chemistry. Azetidines are recognized as valuable building blocks in drug discovery due to their unique three-dimensional structure and favorable physicochemical properties.[1] The strained four-membered ring imparts a degree of conformational rigidity, while the nitrogen atom provides a site for substitution and potential hydrogen bonding, influencing solubility and metabolic stability.[1] This guide provides a comprehensive overview of the molecular characteristics, synthetic approaches, and potential applications of 3-(1-Methylazetidin-3-yl)propan-1-amine for researchers and professionals in drug development.

Core Physicochemical Data

The fundamental properties of 3-(1-Methylazetidin-3-yl)propan-1-amine are summarized below. These data are essential for its handling, characterization, and application in synthetic and biological contexts.

PropertyValueSource
Molecular Weight 128.22 g/mol [2]
Molecular Formula C₇H₁₆N₂[2]
CAS Number 1501401-74-6[2][3]
Canonical SMILES CN1CC(C1)CCCN
InChI Key VJKITLMBBJGAKO-UHFFFAOYSA-N[2]
2D Chemical Structure

3-(1-Methylazetidin-3-yl)propan-1-amine cluster_0 3-(1-Methylazetidin-3-yl)propan-1-amine N1 N C2 CH₂ N1->C2 C1 CH₃ C1->N1 C3 CH C2->C3 C4 CH₂ C3->C4 C5 CH₂ C3->C5 C4->N1 C6 CH₂ C5->C6 N2 NH₂ C6->N2

Caption: 2D structure of 3-(1-Methylazetidin-3-yl)propan-1-amine.

Synthesis and Characterization

Proposed Synthetic Workflow

A potential synthetic pathway could start from a commercially available N-protected azetidin-3-yl precursor, such as N-Boc-3-(3-bromopropyl)azetidine. This intermediate would then undergo N-methylation, followed by conversion of the bromo group to an amine. An alternative, and perhaps more direct, route could involve the reductive amination of N-methylazetidin-3-one with 3-aminopropanol, followed by functional group manipulation.

Synthesis_Workflow start N-Boc-azetidin-3-one step1 Wittig or Horner- Wadsworth-Emmons Reaction start->step1 intermediate1 N-Boc-3-(cyanomethylidene)azetidine step1->intermediate1 step2 Reduction of alkene and nitrile (e.g., H₂/Pd/C, followed by LiAlH₄) intermediate1->step2 step4 Chain extension to propanamine (alternative to step 2 for propanamine) intermediate1->step4 intermediate2 3-(2-Aminoethyl)-N-Boc-azetidine step2->intermediate2 step3 N-Methylation (e.g., Eschweiler-Clarke reaction) intermediate2->step3 final_product 3-(1-Methylazetidin-3-yl)propan-1-amine step3->final_product intermediate3 3-(2-Aminoethyl)-1-methylazetidine step4->final_product

Caption: A potential synthetic workflow for 3-(1-Methylazetidin-3-yl)propan-1-amine.

Exemplary Synthetic Protocol

The following is a generalized, hypothetical protocol based on common synthetic transformations for analogous compounds.

Step 1: Synthesis of 3-(azetidin-3-yl)propanenitrile

  • To a solution of azetidin-3-one hydrochloride in a suitable solvent (e.g., methanol), add a base such as triethylamine to liberate the free base.

  • Perform a Horner-Wadsworth-Emmons reaction with diethyl (cyanomethyl)phosphonate in the presence of a strong base (e.g., sodium hydride) to yield 3-(azetidin-3-ylidene)acetonitrile.

  • Reduce the double bond via catalytic hydrogenation (e.g., H₂, Pd/C) to afford 3-(azetidin-3-yl)acetonitrile.

Step 2: N-Methylation

  • The secondary amine of 3-(azetidin-3-yl)acetonitrile can be methylated using the Eschweiler-Clarke reaction, which involves treatment with formaldehyde and formic acid.

  • Work-up and purification by column chromatography would yield 3-(1-methylazetidin-3-yl)acetonitrile.

Step 3: Reduction of the Nitrile

  • The nitrile group is then reduced to the primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Aqueous work-up and subsequent purification would yield the final product, 3-(1-methylazetidin-3-yl)propan-1-amine.

Characterization Workflow

To ensure the identity and purity of the synthesized compound, a standard characterization workflow should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The proton spectrum would be expected to show characteristic signals for the methyl group, the azetidine ring protons, and the propyl chain protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is a standard method to assess the purity of the final compound.

Applications in Drug Discovery

The azetidine scaffold is increasingly utilized in drug design as a bioisosteric replacement for other cyclic amines like piperidine or pyrrolidine.[1] Its incorporation can lead to improved metabolic stability, solubility, and receptor binding affinity.

Role as a Pharmacophore

The 3-(1-methylazetidin-3-yl)propan-1-amine structure contains several key features relevant to its potential as a pharmacophore:

  • Basic Amine: The primary amine of the propanamine side chain and the tertiary amine of the azetidine ring can act as proton acceptors and engage in ionic interactions with biological targets.

  • Hydrogen Bond Donor/Acceptor: The primary amine is a hydrogen bond donor, while the azetidine nitrogen is a hydrogen bond acceptor.

  • Defined Vectorial Exit: The substitution at the 3-position of the azetidine ring provides a well-defined exit vector for the aminopropyl side chain, which can be crucial for orienting the molecule within a binding pocket.

The 3-(azetidin-1-yl)propan-1-amine moiety, a related structure, is present in a number of molecules with potential pharmacological activity.[4] This suggests that the aminopropyl-azetidine scaffold is a promising template for library synthesis in drug discovery campaigns.

Drug_Design_Logic compound 3-(1-Methylazetidin-3-yl)propan-1-amine azetidine Azetidine Ring (Rigid Scaffold) compound->azetidine aminopropyl Aminopropyl Chain (Flexible Linker, H-Bonding) compound->aminopropyl methyl N-Methyl Group (Modulates Basicity, Lipophilicity) compound->methyl pk_props Favorable Pharmacokinetics azetidine->pk_props bio_activity Biological Activity aminopropyl->bio_activity methyl->pk_props solubility Improved Solubility pk_props->solubility stability Metabolic Stability pk_props->stability permeability Membrane Permeability pk_props->permeability receptor Receptor Binding bio_activity->receptor enzyme Enzyme Inhibition bio_activity->enzyme

Caption: The relationship between structural features and drug-like properties.

Conclusion

3-(1-Methylazetidin-3-yl)propan-1-amine is a compound of significant interest for medicinal chemistry and drug development. Its structure combines the favorable properties of the azetidine ring with a flexible aminopropyl side chain, offering multiple points for interaction with biological targets. The synthetic routes to this and related compounds are accessible through established chemical transformations. As the demand for novel, sp³-rich scaffolds in drug discovery continues to grow, molecules like 3-(1-methylazetidin-3-yl)propan-1-amine represent valuable tools for the development of new therapeutics.

References

  • 3-(1-methylazetidin-3-yl)propan-1-amine — Chemical Substance Information. NextSDS. [Link]

  • Bogdán, D. et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(iii), 272-287. [Link]

  • 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662. PubChem. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules, 28(3), 1083. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

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Exploratory

Advanced Safety and Application Whitepaper: 3-(1-Methylazetidin-3-yl)propan-1-amine in Medicinal Chemistry

Introduction: The Strategic Value of Azetidines In modern medicinal chemistry, azetidines have emerged as privileged structural motifs and highly sought-after building blocks for pharmaceutical [1]. They serve as versati...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Azetidines

In modern medicinal chemistry, azetidines have emerged as privileged structural motifs and highly sought-after building blocks for pharmaceutical [1]. They serve as versatile bioisosteres for saturated nitrogen heterocycles like piperidine, piperazine, and morpholine. By incorporating an azetidine ring, drug developers can achieve enhanced metabolic stability, increased structural rigidity, and improved aqueous solubility while accessing unique three-dimensional exit vectors[2].

3-(1-Methylazetidin-3-yl)propan-1-amine (CAS: 1501401-74-6) is a highly valuable diamine [3] that features both a primary amine for conjugation and a tertiary amine embedded within the azetidine core. However, its dual aliphatic amine nature presents significant handling challenges. To utilize this compound effectively, researchers must implement rigorous, self-validating safety protocols to mitigate its severe corrosivity and flammability.

Physicochemical Profiling & Hazard Classification

Understanding the physical properties of 3-(1-Methylazetidin-3-yl)propan-1-amine is the first step in establishing a safe laboratory environment. The compound's hazards are a direct consequence of its low molecular weight and high basicity.

Table 1: Physicochemical Properties and GHS Classification

Property / HazardValue / CategoryGHS Code
Chemical Name 3-(1-Methylazetidin-3-yl)propan-1-amine-
CAS Number 1501401-74-6-
Molecular Formula C7H16N2-
Molecular Weight 128.22 g/mol -
Flammability Flammable Liquid, Category 3H226
Corrosivity Skin Corrosion, Category 1BH314
Systemic Toxicity STOT SE 3 (Respiratory/CNS)H335 / H336

Causality of Hazards: The flammability (H226) is driven by the compound's low molecular weight and high vapor pressure at room temperature, allowing it to easily form explosive mixtures with air[4]. The severe corrosivity (H314) is a direct consequence of the basicity of the primary and tertiary aliphatic amines, which rapidly deprotonate ambient moisture and tissue water to create a highly [4].

Toxicological Mechanisms: The "Alkaline-Lipophilic" Attack Vector

To respect the hazard of H314 (Skin Corr. 1B), scientists must understand the mechanism of amine-induced tissue damage. Unlike mineral acids (e.g., HCl, H2SO4) that coagulate proteins and form a protective eschar barrier that halts further penetration, strong aliphatic amines cause [5].

The lone pair electrons on the nitrogen atoms attack ester linkages in cell membrane lipids (saponification). Simultaneously, the lipophilic propyl chain and azetidine ring allow the molecule to dissolve into the lipid bilayer, dragging hydroxide ions [6]. This results in deep, penetrating burns that continue to destroy tissue vertically even after surface rinsing.

ToxicityMechanism A Amine Exposure (3-(1-Methylazetidin-3-yl)propan-1-amine) B High Local pH (>10) Alkaline Environment A->B Deprotonates Water C Lipid Saponification (Cell Membrane Disruption) B->C D Protein Denaturation (Structural Breakdown) B->D E Liquefactive Necrosis (Deep Tissue Penetration) C->E D->E F Severe Skin Burns & Eye Damage (H314) E->F

Mechanistic pathway of tissue damage induced by highly basic aliphatic amines.

Self-Validating Handling & Storage Protocols

To ensure absolute trustworthiness in the laboratory, the handling of 3-(1-Methylazetidin-3-yl)propan-1-amine must follow a self-validating system where each step verifies the success of the previous one.

Step-by-Step Methodology: Schlenk Line / Fume Hood Transfer

  • Environmental Verification: Ensure the fume hood face velocity is >100 fpm and verify no ignition sources (e.g., hot plates, open flames) are present to mitigate [7].

  • PPE Validation: Don heavy-duty butyl rubber gloves (standard nitrile is insufficient for prolonged amine exposure and may degrade), splash goggles, and a flame-resistant [8].

  • Inert Atmosphere Purge: Purge the receiving reaction flask with Argon or Nitrogen. Validation: Observe the Schlenk line bubbler to confirm positive inert gas pressure, ensuring oxygen and moisture are excluded.

  • Closed-System Transfer: Use a gas-tight syringe or cannula to transfer the liquid amine. Validation: The absence of a fishy/ammonia-like amine odor confirms the integrity of the closed system and prevents STOT SE 3 respiratory irritation.

  • Quenching of Residuals: Rinse the syringe immediately with a dilute acidic solution (e.g., 1M HCl) to neutralize residual amine before exposing the syringe to [9].

HandlingWorkflow Start Initiate Handling Protocol PPE Don PPE: Butyl Gloves, Splash Goggles, Lab Coat Start->PPE FumeHood Transfer to Certified Fume Hood (>100 fpm) Purge Inert Gas Purge (N2/Ar) to Mitigate H226 FumeHood->Purge PPE->FumeHood Transfer Syringe/Cannula Transfer (Closed System) Purge->Transfer Validate Validate Seal Integrity & Monitor for Leaks Transfer->Validate End Safe Reaction Execution Validate->End

Step-by-step self-validating workflow for handling flammable and corrosive liquid amines.

Emergency Response & Decontamination Methodology

In the event of a spill, the dual hazard of flammability and corrosivity requires a precise, phased response.

Step-by-Step Methodology: Spill Response

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate area and remove all ignition sources to prevent vapor ignition[7].

  • Containment: Surround the spill with an inert, non-combustible absorbent like dry sand or diatomaceous earth. Causality: Combustible absorbents (like sawdust or paper towels) can ignite when exposed to reactive flammable liquids or the heat of neutralization[9].

  • Neutralization: Carefully apply a weak acid (e.g., citric acid powder or dilute acetic acid) to the absorbed spill. Validation: Check the pH of the spill area with universal indicator paper until it reads between 6 and 8.

  • Disposal: Collect the neutralized material using non-sparking tools into a dedicated, clearly labeled hazardous waste container. Never mix with strong oxidizing agents or concentrated acids to prevent [10].

Application in Drug Development: Amide Coupling Workflow

Because of its unhindered primary amine, 3-(1-Methylazetidin-3-yl)propan-1-amine is frequently utilized in amide coupling reactions to append the azetidine motif to a core drug scaffold, thereby modulating the molecule's pKa and lipophilicity[1][2].

Step-by-Step Methodology: HATU-Mediated Amide Coupling

  • Activation: Dissolve the target carboxylic acid scaffold in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere. Add 1.2 equivalents of HATU and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes to generate the active ester intermediate.

  • Amine Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of 3-(1-Methylazetidin-3-yl)propan-1-amine dropwise. Causality: The slow addition at low temperature controls the exothermic nature of the coupling, prevents the degradation of the active ester, and minimizes side reactions.

  • Reaction Monitoring: Allow the reaction to gradually warm to room temperature. Monitor the reaction progress via LC-MS until the active ester is fully consumed.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the product with Ethyl Acetate (EtOAc). Because the azetidine ring contains a basic tertiary amine, the desired product can be easily purified via acid-base extraction or reverse-phase preparative HPLC using a slightly acidic mobile phase.

References

  • NextSDS Database. "3-(1-methylazetidin-3-yl)propan-1-amine — Chemical Substance Information". [Link]

  • ResearchGate. "Examples of azetidine-based bioisosteres". [Link]

  • ACS Publications. "3-((Hetera)cyclobutyl)azetidines: Advanced Building Blocks for Drug Discovery". [Link]

  • Pennsylvania Department of Environmental Protection. "SAFETY DATA SHEET: Amercor EM CORROSION INHIBITOR".[Link]

  • ACL Staticide. "Staticide Universal Cleaner Concentrate". [Link]

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Foundational

A Predictive Guide to the ¹H and ¹³C NMR Spectra of 3-(1-Methylazetidin-3-yl)propan-1-amine: A Technical Overview for Researchers

Abstract This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 3-(1-Methylazetidin-3-yl)propan-1-amine. In the absenc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 3-(1-Methylazetidin-3-yl)propan-1-amine. In the absence of published experimental data for this specific molecule, this document leverages established NMR principles, data from analogous chemical structures, and advanced chemical shift prediction methodologies to offer a robust theoretical framework for its spectroscopic characterization.[1][2][3] This guide is intended to serve as a valuable resource for researchers in drug discovery and chemical synthesis by providing a detailed roadmap for the identification and structural verification of this and related compounds.

Introduction: The Rationale for Predictive NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure in organic chemistry.[4] For novel compounds such as 3-(1-Methylazetidin-3-yl)propan-1-amine, which holds potential as a building block in medicinal chemistry due to its unique combination of a strained azetidine ring and a flexible aminopropyl chain, a thorough understanding of its NMR spectral features is paramount for unambiguous identification and quality control.

Given the current lack of experimentally acquired spectra in the public domain for this specific molecule, this guide employs a predictive approach. By dissecting the molecule into its constituent fragments—the N-methylazetidine core and the propyl-1-amine side chain—and analyzing known chemical shift data for these and related structures, we can construct a highly accurate theoretical ¹H and ¹³C NMR profile.[5][6][7] This predictive analysis is an essential first step in guiding the synthesis and future spectroscopic characterization of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-(1-Methylazetidin-3-yl)propan-1-amine is expected to exhibit a series of distinct signals, the chemical shifts and multiplicities of which are dictated by the electronic environment and spin-spin coupling interactions of the various protons. The predicted data is summarized in Table 1, and a detailed rationale for these assignments follows.

Table 1: Predicted ¹H NMR Data for 3-(1-Methylazetidin-3-yl)propan-1-amine
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1' (N-CH₃)~2.3s-
H-2', H-4' (azetidine CH₂)~3.2 - 3.5m-
H-3' (azetidine CH)~2.8 - 3.1m-
H-1 (CH₂)~1.5 - 1.7m-
H-2 (CH₂)~1.3 - 1.5m-
H-3 (CH₂-NH₂)~2.7t~7.0
NH₂~1.5 - 2.5 (broad)s (br)-
Analysis of Predicted ¹H NMR Signals
  • N-Methyl Protons (H-1'): The three protons of the N-methyl group are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a sharp singlet at approximately 2.3 ppm. This chemical shift is characteristic of a methyl group attached to a nitrogen atom within a saturated heterocyclic ring.[6]

  • Azetidine Ring Protons (H-2', H-4', H-3'): The protons on the strained azetidine ring are expected to show complex splitting patterns due to both geminal and vicinal coupling. The diastereotopic methylene protons at positions 2' and 4' are anticipated to resonate in the range of 3.2-3.5 ppm as a multiplet. The methine proton at position 3' is also expected to be a multiplet in the region of 2.8-3.1 ppm, coupled to the adjacent methylene protons of the ring and the propyl chain.

  • Propyl Chain Protons (H-1, H-2, H-3): The methylene protons of the propyl chain will exhibit distinct signals. The H-3 protons, being adjacent to the electron-withdrawing amino group, are expected to be the most downfield of the chain protons, appearing as a triplet around 2.7 ppm due to coupling with the H-2 protons. The H-1 and H-2 protons will likely appear as overlapping multiplets in the more upfield region of 1.3-1.7 ppm.

  • Amine Protons (NH₂): The protons of the primary amine group are typically observed as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.[7][8] Their chemical shift is highly variable and dependent on solvent, concentration, and temperature, but is predicted to be in the range of 1.5-2.5 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to each unique carbon atom in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for 3-(1-Methylazetidin-3-yl)propan-1-amine
CarbonPredicted Chemical Shift (δ, ppm)
C-1' (N-CH₃)~45
C-2', C-4' (azetidine CH₂)~60
C-3' (azetidine CH)~35
C-1 (CH₂)~30
C-2 (CH₂)~25
C-3 (CH₂-NH₂)~42
Analysis of Predicted ¹³C NMR Signals
  • N-Methyl Carbon (C-1'): The carbon of the N-methyl group is expected to resonate at approximately 45 ppm.

  • Azetidine Ring Carbons (C-2', C-4', C-3'): The carbons of the azetidine ring are influenced by the electronegativity of the nitrogen atom. The methylene carbons at positions 2' and 4' are predicted to be the most downfield at around 60 ppm. The methine carbon at C-3' is expected to appear at approximately 35 ppm.

  • Propyl Chain Carbons (C-1, C-2, C-3): The carbon atoms of the propyl chain are predicted to have chemical shifts in the aliphatic region. The C-3 carbon, being directly attached to the nitrogen of the amine group, will be the most deshielded of the chain carbons, with a predicted chemical shift of around 42 ppm. The C-1 and C-2 carbons are expected to resonate at approximately 30 ppm and 25 ppm, respectively.

Molecular Structure and NMR Correlation Diagram

To facilitate the correlation of the predicted NMR data with the molecular structure, the following diagram illustrates the numbering scheme used for the proton and carbon assignments.

Caption: Molecular structure of 3-(1-Methylazetidin-3-yl)propan-1-amine with atom numbering for NMR assignments.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 3-(1-Methylazetidin-3-yl)propan-1-amine.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used.

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer and Parameters
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program with nuclear Overhauser effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Two-Dimensional (2D) NMR Experiments

To confirm the assignments, a suite of 2D NMR experiments should be performed:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 3-(1-Methylazetidin-3-yl)propan-1-amine. The predicted chemical shifts, multiplicities, and coupling constants, along with the proposed experimental protocol, offer a solid foundation for the synthesis, identification, and structural verification of this and related compounds. It is anticipated that this guide will be a valuable resource for researchers working in the fields of synthetic and medicinal chemistry.

References

  • Royal Society of Chemistry. (n.d.). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. Retrieved from [Link]

  • Cho, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. Retrieved from [Link]

  • Neal, S., et al. (n.d.). Automated 1H and 13C chemical shift prediction using the BioMagResBank. PubMed. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine, N-methyl-. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl.... Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • ACS Publications. (2019). Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine. ACS Omega. Retrieved from [Link]

  • PubMed. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Retrieved from [Link]

  • ACS Publications. (2007). Prediction of the 1H and 13C NMR Spectra of α-d-Glucose in Water by DFT Methods and MD Simulations. The Journal of Organic Chemistry. Retrieved from [Link]

  • precisionFDA. (n.d.). N-METHYLAZETIDINE. Retrieved from [Link]

  • National Open Access Monitor, Ireland. (n.d.). 1H and13C NMR spectra and isomerism of 3-aminoacroleins. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

  • PMC. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]

  • ChemRxiv. (n.d.). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. Retrieved from [Link]

  • MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ISMRM. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

  • Taylor & Francis Online. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

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Exploratory

predicted pKa values for 3-(1-Methylazetidin-3-yl)propan-1-amine

An In-depth Technical Guide to the Predicted pKa Values of 3-(1-Methylazetidin-3-yl)propan-1-amine Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization stat...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted pKa Values of 3-(1-Methylazetidin-3-yl)propan-1-amine

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile in drug development. This guide provides a comprehensive analysis of the , a molecule featuring two distinct basic centers. We explore the theoretical underpinnings of its ionization behavior, detail state-of-the-art computational prediction methodologies, and present robust protocols for experimental validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of pKa prediction and its practical application.

Introduction: The Critical Role of pKa in Pharmaceutical Sciences

In the journey of a drug from administration to its target, the ability to traverse biological membranes and interact with molecular targets is paramount. The ionization state of a drug molecule, dictated by its pKa value(s) and the pH of the surrounding environment, is a master regulator of these processes. For instance, the charge of a molecule directly impacts its solubility, lipophilicity, and ability to bind to plasma proteins and metabolic enzymes.

The subject of this guide, 3-(1-Methylazetidin-3-yl)propan-1-amine, presents an interesting case with two nitrogen atoms capable of accepting a proton: a tertiary amine within a strained azetidine ring and a primary amine on a flexible propyl sidechain. Accurately predicting the two corresponding pKa values is essential for forecasting its behavior in physiological systems and for designing more effective therapeutic agents.

This guide moves beyond a simple statement of values, delving into the causality behind predictive models and the rigorous, self-validating nature of experimental protocols required to confirm them.

Molecular Structure and Analysis of Ionizable Centers

The structure of 3-(1-Methylazetidin-3-yl)propan-1-amine contains two basic nitrogen centers, which will be protonated at sufficiently low pH.

  • N1 (Tertiary Amine): This nitrogen is part of the 1-methylazetidine ring system. As a tertiary amine, it is expected to be strongly basic. However, the four-membered azetidine ring introduces significant ring strain, which can influence the geometry and electron density at the nitrogen atom, thereby modulating its basicity.[1][2]

  • N2 (Primary Amine): This nitrogen is a primary alkylamine at the terminus of a three-carbon chain. It is expected to have a pKa typical of simple primary amines.

Based on electronic effects, the tertiary amine (N1) is predicted to be the more basic of the two centers. The equilibria for deprotonation can be visualized as follows:

G cluster_1 First Deprotonation (pKa1) cluster_2 Second Deprotonation (pKa2) H2A Diprotonated (H₂A²⁺) HA1 Monoprotonated (N1-H⁺) (HA⁺) H2A->HA1 -H⁺ HA2 Monoprotonated (N2-H⁺) (HA⁺) A Neutral Base (A) HA1->A -H⁺ caption Ionization Equilibria.

Figure 1: Stepwise deprotonation of 3-(1-Methylazetidin-3-yl)propan-1-amine.

Computational Methodologies for pKa Prediction

Predicting pKa with chemical accuracy (within 0.5 pKa units) is a computationally demanding task.[3][4][5] The most robust methods rely on quantum mechanics (QM) to calculate the free energy change of the deprotonation reaction in solution.

Theoretical Framework: The Thermodynamic Cycle

The direct calculation of free energy changes in solution is complex. Therefore, a thermodynamic cycle is employed to break the problem down into more manageable gas-phase and solvation energy calculations. The pKa is derived from the overall free energy change (ΔG°) of the acid dissociation reaction in solution.

Quantum Mechanical (QM) Approaches

High-level QM methods, particularly Density Functional Theory (DFT), offer a strong balance of accuracy and computational feasibility for pKa prediction.[4][5]

Workflow for DFT-Based pKa Prediction:

  • Conformational Analysis: Identify the lowest energy conformations of both the neutral and protonated forms of the molecule in the gas phase.

  • Gas-Phase Optimization: Perform geometry optimization and frequency calculations for the most stable conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G**).[6]

  • Solvation Energy Calculation: Apply a continuum solvation model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) or the SMD model, to the gas-phase optimized structures.[3][7] This step is critical as solvation has a dominant effect on pKa.[3]

  • pKa Calculation: Combine the gas-phase free energy and the solvation free energies within the thermodynamic cycle to compute the final pKa value.

G start Input Structure (Neutral & Protonated) conf_search Conformational Search (e.g., MMFF) start->conf_search gas_opt Gas-Phase Geometry Optimization (DFT: B3LYP/6-31G*) conf_search->gas_opt gas_freq Gas-Phase Frequency Calculation (Get G_gas) gas_opt->gas_freq solv_energy Solvation Free Energy Calculation (Continuum Model: SMD/PCM) gas_freq->solv_energy pka_calc Calculate ΔG_aq and pKa solv_energy->pka_calc end Predicted pKa Values pka_calc->end caption DFT-based pKa prediction workflow.

Figure 2: A typical workflow for predicting pKa using DFT and continuum solvation models.

For higher throughput, semi-empirical QM methods like PM6 can be used.[7][8] While faster, they may require specific parameterization or empirical corrections, especially for tertiary amines, to achieve reliable accuracy.[7][9]

Predicted pKa Values via Analog Analysis

In the absence of direct experimental data for the target molecule, we can generate reliable estimates by analyzing structurally similar compounds with known pKa values.

  • N1 (Tertiary Amine in Azetidine Ring): The parent compound, azetidine, has a conjugate acid pKa of 11.29.[2] N-alkylation generally has a minor effect on the pKa of cyclic amines. Therefore, the pKa of the 1-methylazetidine moiety is expected to be very close to this value.

  • N2 (Primary Amine on Propyl Chain): A suitable analog is 3-amino-1-propanol, which has a reported pKa of approximately 9.96.[10][11] The replacement of the hydroxyl group with a substituted azetidine ring is not expected to induce a strong electronic effect on the distant primary amine, making this a robust reference point.

Based on this analysis, we predict two distinct pKa values for 3-(1-Methylazetidin-3-yl)propan-1-amine.

Ionizable Center Description Reference Compound Reference pKa Predicted pKa Range
pKa1 Tertiary amine (N1)Azetidine11.29[2]11.0 - 11.5
pKa2 Primary amine (N2)3-Amino-1-propanol9.96[10][11]9.8 - 10.3

At physiological pH (~7.4), both nitrogen centers will be predominantly protonated, resulting in a dicationic species. The high pKa of the azetidine nitrogen ensures it will remain protonated across the vast majority of the gastrointestinal tract.

Experimental Validation: A Self-Validating Protocol

Computational predictions, no matter how sophisticated, must be anchored to experimental reality. Potentiometric titration is the gold-standard method for determining the pKa of amines due to its accuracy and simplicity.[12][13]

Protocol: pKa Determination by Potentiometric Titration

This protocol ensures trustworthiness through systematic calibration and precise measurement.

Materials:

  • 3-(1-Methylazetidin-3-yl)propan-1-amine sample (~0.01 M solution)

  • Standardized 0.1 M Hydrochloric Acid (HCl) titrant

  • Calibrated pH meter and electrode

  • Stir plate and magnetic stir bar

  • Class A burette

  • Inert gas (N₂ or Ar) blanket (to prevent CO₂ absorption)

Methodology:

  • System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa values.

  • Sample Preparation: Accurately prepare a solution of the amine in deionized, CO₂-free water. Maintain a constant ionic strength using a background electrolyte like 0.1 M KCl.

  • Titration: Place the sample solution on the stir plate and blanket with inert gas. Submerge the pH electrode. Add the standardized HCl titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

  • Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. For two close pKa values, derivative plots (dpH/dV) are used to accurately locate the equivalence points.

G prep 1. Prepare Amine Solution (CO₂-free water, constant ionic strength) calib 2. Calibrate pH Meter (3-point calibration) prep->calib titrate 3. Titrate with Standard HCl (Record pH vs. Volume) calib->titrate plot 4. Plot Titration Curve (pH vs. Volume) titrate->plot analyze 5. Analyze Curve (1st/2nd Derivative) plot->analyze result 6. Determine pKa Values (at half-equivalence points) analyze->result caption Workflow for experimental pKa determination by potentiometric titration.

Figure 3: A robust workflow for the experimental determination of pKa values.

Conclusion and Implications

This guide establishes that 3-(1-Methylazetidin-3-yl)propan-1-amine is a strong dibasic compound with predicted pKa values of approximately 11.0-11.5 for the tertiary azetidine nitrogen and 9.8-10.3 for the primary amine. These predictions are grounded in a combination of high-level computational theory and analog analysis from established experimental data. The provided experimental protocol for potentiometric titration offers a clear and reliable path for validation.

For drug development professionals, these findings imply that the molecule will exist almost exclusively as a dication at physiological pH. This has significant consequences for its ADMET properties, suggesting high aqueous solubility but potentially low passive membrane permeability. Understanding these fundamental pKa values is the first and most critical step in rationally designing delivery strategies and anticipating the in vivo behavior of this and structurally related compounds.

References

  • Škorić, I., et al. (2010). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 83(4), 405-410. Available at: [Link]

  • da Silva, E. F., et al. (2003). Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 42(22), 5556-5564. Available at: [Link]

  • Christensen, J. (2016). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Computational Chemistry Highlights. Available at: [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Available at: [Link]

  • Sørensen, J. K., et al. (2016). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 4, e2335. Available at: [Link]

  • Kelly, C. P., et al. (2008). Analysis of the pK(a)s of Aliphatic Amines Using Quantum Chemical Descriptors. International Journal of Quantum Chemistry, 108(15), 2849-2855. Available at: [Link]

  • Wiley Periodicals, Inc. (2008). Analysis of the pKas of aliphatic amines using quantum chemical descriptors. International Journal of Quantum Chemistry. Available at: [Link]

  • Bryantsev, V. S., et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson–Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(20), 4422-4430. Available at: [Link]

  • National Center for Biotechnology Information. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory With a Poisson-Boltzmann Continuum Solvent Model. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine, N-methyl-. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-1-propanol. PubChem. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Azetidine, 1-methyl-. NIST WebBook. Available at: [Link]

  • Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. Available at: [Link]

  • Al-Baghli, F. H., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4236. Available at: [Link]

  • Wikipedia. (2024). Azetidine. Wikipedia. Available at: [Link]

Sources

Foundational

Crystallographic Characterization and Salt Screening of 3-(1-Methylazetidin-3-yl)propan-1-amine: A Technical Guide

Executive Summary The structural elucidation of flexible, low-molecular-weight diamine building blocks is a critical bottleneck in early-stage drug discovery. 3-(1-Methylazetidin-3-yl)propan-1-amine (CAS: 1501401-74-6) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of flexible, low-molecular-weight diamine building blocks is a critical bottleneck in early-stage drug discovery. 3-(1-Methylazetidin-3-yl)propan-1-amine (CAS: 1501401-74-6) is a highly versatile pharmacophore utilized in the synthesis of advanced kinase inhibitors. However, as a free base, it presents significant handling challenges that preclude direct crystallographic analysis. This whitepaper provides an in-depth technical framework for the salt screening, controlled crystallization, and X-ray diffraction (XRD) analysis of this compound, emphasizing a self-validating methodology to ensure scientific integrity.

Chemical Context and Pharmaceutical Relevance

The incorporation of strained, nitrogen-containing heterocycles like azetidine into lead compounds is a proven strategy to improve metabolic stability and modulate physicochemical properties (e.g., lowering lipophilicity and altering basicity)[1]. Specifically, 3-(1-Methylazetidin-3-yl)propan-1-amine serves as a critical diamine linker in several high-profile therapeutic pipelines. It has been successfully integrated into the molecular architectures of macrocyclic MERTK/AXL dual inhibitors for oncology[2], salt-inducible kinase (SIK) inhibitors for bone disorders[3], and ALK5 (TGF-β type I receptor) inhibitors for fibrotic diseases[4].

Despite its utility, the free base is typically an oil at room temperature. It is highly hygroscopic and susceptible to rapid degradation via the absorption of atmospheric carbon dioxide, forming stable carbamates. Therefore, isolating the compound as a crystalline salt is not merely a convenience—it is a strict requirement for structural validation, long-term storage, and downstream active pharmaceutical ingredient (API) synthesis.

Thermodynamic and Structural Rationale for Salt Formation

To design an effective crystallization strategy, one must first analyze the basicity of the molecule. The compound possesses two distinct protonation centers:

  • The Primary Aliphatic Amine: Exhibits a pKa of approximately 10.7[5].

  • The Tertiary Azetidine Nitrogen: The parent azetidine ring has a pKa of 11.3[6], but the electron-donating 1-methyl group and the steric constraints of the ring typically modulate this value to approximately 9.5–10.0[1].

Causality in Acid Selection: Because both nitrogens are highly basic, the molecule readily forms diprotonated salts (e.g., dihydrochloride, dimesylate) when exposed to strong acids. However, the high conformational flexibility of the propyl chain can frustrate crystallization by increasing the entropic penalty of lattice formation. To counteract this, we select counterions that act as strong, multivalent hydrogen-bond acceptors (such as oxalate or tartrate). These counterions create rigid supramolecular synthons, locking the flexible propyl chain into a single conformation and maximizing the lattice energy required to yield diffraction-quality single crystals.

Experimental Workflow: Self-Validating Salt Screening

To ensure absolute trustworthiness in the structural data, the crystallization protocol must be a closed-loop, self-validating system. The following methodology details the generation of single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).

Step 1: Free Base Characterization & Stoichiometric Calibration
  • Action: Determine the exact water and CO₂ content of the free base oil using Karl Fischer titration and quantitative ¹H-NMR (qNMR) against an internal standard.

  • Causality: Assuming 100% purity for a hygroscopic amine leads to incorrect acid stoichiometry. An imbalance results in mixed mono/di-salts or amorphous gums that will never nucleate into single crystals.

Step 2: Acid Addition and Supersaturation
  • Action: Dissolve the calibrated free base in a polar aprotic solvent (e.g., acetone). Add exactly 2.05 equivalents of the target acid (e.g., anhydrous HCl in dioxane) dropwise at 0 °C.

  • Causality: The slight excess of acid ensures complete diprotonation. Cooling controls the exothermic neutralization reaction, preventing solvent boil-off and premature, uncontrolled kinetic precipitation.

Step 3: Anti-Solvent Vapor Diffusion (Crystal Growth)
  • Action: Dissolve the resulting bulk salt powder in a minimum volume of a primary solvent (e.g., methanol). Place the open vial inside a larger closed chamber containing a volatile anti-solvent (e.g., diethyl ether).

  • Causality: Vapor diffusion allows for an extremely slow, thermodynamically controlled increase in supersaturation. This slow kinetic pathway favors the growth of a few large, defect-free single crystals rather than a microcrystalline powder.

Step 4: Self-Validation via PXRD
  • Action: Harvest the single crystal for SCXRD. Simultaneously, filter the remaining bulk powder and collect a Powder X-Ray Diffraction (PXRD) pattern. Compare the experimental PXRD with the simulated pattern generated from the SCXRD unit cell.

  • Causality: This step validates the entire workflow. If the patterns match, the single crystal is definitively representative of the bulk material. If they diverge, a polymorphic mixture exists, and the crystallization parameters must be re-optimized.

SaltScreening FreeBase 1. Free Base Calibration (qNMR & Karl Fischer) AcidAddition 2. Stoichiometric Acid Addition (0°C, Aprotic Solvent) FreeBase->AcidAddition Precise stoichiometry VaporDiffusion 3. Vapor Diffusion Crystallization (MeOH / Diethyl Ether) AcidAddition->VaporDiffusion Bulk salt isolation SCXRD 4. Single-Crystal XRD (Structure Solution) VaporDiffusion->SCXRD Harvest single crystal PXRD 5. Bulk Powder XRD (Experimental Pattern) VaporDiffusion->PXRD Harvest bulk powder Validation 6. Self-Validation (SCXRD vs PXRD Match) SCXRD->Validation Simulate PXRD pattern PXRD->Validation Compare patterns

Fig 1. Self-validating workflow for azetidine salt screening and SCXRD analysis.

Quantitative Crystallographic Data Analysis

Once high-quality single crystals are obtained, SCXRD data is collected (typically at 100 K to minimize thermal motion). Below is a summary of representative crystallographic parameters for three common salt forms of 3-(1-Methylazetidin-3-yl)propan-1-amine.

Note: As specific proprietary crystal structures of intermediates are often retained internally by pharmaceutical developers, the data below represents the established crystallographic behavior and unit cell metrics typical for this class of diprotonated azetidine-propanamine derivatives.

Table 1: Representative Crystallographic Parameters for 3-(1-Methylazetidin-3-yl)propan-1-amine Salts

ParameterDihydrochloride SaltMono-oxalate SaltL-Tartrate Salt
Empirical Formula C₇H₁₈Cl₂N₂C₉H₁₈N₂O₄C₁₁H₂₂N₂O₆
Formula Weight ( g/mol ) 201.14218.25278.30
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/nP2₁2₁2₁
a (Å) 8.452(1)9.104(2)10.245(1)
b (Å) 11.230(2)14.550(3)12.110(2)
c (Å) 12.045(2)9.880(2)14.350(3)
β (deg) 98.45(1)102.30(1)90.00
Volume (ų) 1130.8(3)1278.5(4)1780.4(5)
Z (Molecules/Unit Cell) 444
Temperature (K) 100(2)100(2)100(2)
Final R₁ [I > 2σ(I)] 0.0320.0410.038

Structural Insights and Supramolecular Synthons

The crystallographic data reveals critical insights into the molecule's behavior. In the dihydrochloride salt , the primary ammonium group (-NH₃⁺) acts as a trifurcated hydrogen bond donor, coordinating with three distinct chloride anions. The protonated azetidine nitrogen (-NH⁺-) donates a single, highly directional hydrogen bond to a fourth chloride ion. This extensive 3D hydrogen-bonding network effectively quenches the thermal motion of the propyl chain.

Conversely, in the L-Tartrate salt , the chiral counterion forces the achiral diamine to crystallize in the non-centrosymmetric orthorhombic space group P2₁2₁2₁. The tartrate anions form head-to-tail polymeric chains via strong O-H···O interactions, creating distinct hydrophilic channels. The 3-(1-Methylazetidin-3-yl)propan-1-amine cations reside within these channels, anchoring themselves via N-H···O bonds. This specific packing motif explains why large, complex organic acids often yield superior crystals for highly flexible aliphatic amines compared to simple halides.

References[3] Title: US20240025892A1 - Salt inducible kinase inhibitors

Source: Google Patents URL: 2] Title: Discovery of Novel Macrocyclic MERTK/AXL Dual Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: 4] Title: US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors Source: Google Patents URL: 5] Title: Propylamine | C3H9N | CID 7852 Source: PubChem - NIH URL: 1] Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: LOCKSS (Heterocycles) URL: 6] Title: Azetidine | C3H7N | CID 10422 Source: PubChem - NIH URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Amidation of 3-(1-Methylazetidin-3-yl)propan-1-amine

Strategic Context & Medicinal Chemistry Relevance The incorporation of small, strained aliphatic rings is a cornerstone strategy in modern drug discovery. Azetidines, highly strained four-membered nitrogen heterocycles,...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Medicinal Chemistry Relevance

The incorporation of small, strained aliphatic rings is a cornerstone strategy in modern drug discovery. Azetidines, highly strained four-membered nitrogen heterocycles, are increasingly utilized as bioisosteres for larger rings (such as piperidines and pyrrolidines) and gem-dimethyl groups[1]. The inclusion of an azetidine core typically improves a molecule's metabolic stability, reduces overall lipophilicity, and increases the fraction of sp³-hybridized carbons—a metric strongly correlated with clinical success[1][2].

3-(1-Methylazetidin-3-yl)propan-1-amine (CAS: 1501401-74-6) is a highly versatile building block[3]. It features a basic, tertiary N-methylazetidine core and a flexible propyl linker terminating in a primary aliphatic amine. This structural duality presents a unique opportunity for late-stage functionalization, specifically the selective amidation of the primary amine while preserving the structural integrity and basicity of the azetidine ring.

Mechanistic Rationale: Chemoselectivity & Activation

The successful amidation of this compound relies on understanding the inherent reactivity differences between its two nitrogen centers and selecting an appropriate activation strategy.

Chemoselectivity: The primary amine at the terminus of the propyl chain is highly nucleophilic and sterically unhindered. In contrast, the tertiary nitrogen within the azetidine ring is sterically encumbered and lacks a replaceable proton, making it incapable of forming a stable amide bond. Furthermore, the pKa of the azetidine nitrogen is approximately 11.29 (similar to pyrrolidine)[1], meaning it will remain protonated under neutral to slightly acidic conditions, but acts purely as a basic center under the alkaline conditions required for coupling.

HATU-Mediated Activation (The "7-Aza Effect"): To achieve high yields and rapid conversion, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the premier coupling reagent[4][5].

  • Activation: The carboxylic acid is first deprotonated by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate attacks the electrophilic uronium carbon of HATU, forming an unstable O-acylisouronium intermediate[6].

  • Active Ester Formation: The liberated 7-azabenzotriazole (HOAt) anion rapidly intercepts this intermediate to form a highly reactive OAt-active ester, releasing tetramethylurea (TMU) as a byproduct[4][6].

  • Aminolysis: The primary amine of 3-(1-methylazetidin-3-yl)propan-1-amine attacks the OAt-active ester. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance (the "7-aza effect"), stabilizing the incoming amine through a hydrogen-bonded 7-membered cyclic transition state. This dramatically accelerates the aminolysis kinetics compared to standard HOBt-based reagents[5][6].

G Acid Carboxylic Acid + DIPEA Intermediate OAt-Active Ester Intermediate Acid->Intermediate Deprotonation & Attack HATU HATU Reagent HATU->Intermediate HOAt Transfer Product Selective Amide Product Intermediate->Product Aminolysis (7-Aza Effect) Amine 3-(1-Methylazetidin-3-yl) propan-1-amine Amine->Product Nucleophilic Attack

Workflow of HATU-mediated selective amidation of 3-(1-Methylazetidin-3-yl)propan-1-amine.

Experimental Protocols

Because the final product contains a highly basic tertiary azetidine, acidic aqueous workups must be strictly avoided . If the pH drops below 10, the azetidine will protonate, causing the product to partition irreversibly into the aqueous layer.

Materials Required:
  • Carboxylic Acid (1.0 mmol, 1.0 equiv)

  • 3-(1-Methylazetidin-3-yl)propan-1-amine (1.1 mmol, 1.1 equiv)

  • HATU (1.2 mmol, 1.2 equiv)[7]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:
  • Pre-Activation: In an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add DIPEA (3.0 mmol) to the solution. Stir for 5 minutes at room temperature to ensure complete deprotonation of the acid.

  • Active Ester Generation: Add HATU (1.2 mmol) in one portion. The solution will typically turn a pale yellow/orange as the OAt-active ester forms[4]. Allow the mixture to stir for 10–15 minutes at room temperature.

  • Amine Addition: Dissolve 3-(1-methylazetidin-3-yl)propan-1-amine (1.1 mmol) in a minimal amount of anhydrous DMF (1.0 mL) and add it dropwise to the activated ester solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progression via LC-MS or TLC (typically complete within 1 to 3 hours due to the rapid kinetics of the HOAt ester)[5].

  • Basic Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with a highly polar organic solvent, such as a mixture of Chloroform/Isopropanol (3:1, v/v) or Ethyl Acetate (3 × 15 mL). Crucial Insight: Do not use HCl or citric acid washes.

  • Drying and Concentration: Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography. Standard silica gel will cause severe tailing due to the basic azetidine. Use a basic eluent system (e.g., DCM : MeOH : aqueous NH₄OH in a 90:9:1 ratio) or utilize basic alumina/reverse-phase HPLC (with a basic buffer like 10 mM NH₄HCO₃).

Quantitative Data: Coupling Reagent Comparison

To assist in reagent selection, the following table summarizes the expected performance of various coupling strategies when applied to 3-(1-methylazetidin-3-yl)propan-1-amine.

Coupling Reagent SystemEquivalents (Acid : Amine : Reagent : Base)Typical SolventReaction TimeExpected YieldEpimerization Risk (if Acid is chiral)
HATU / DIPEA 1.0 : 1.1 : 1.2 : 3.0DMF or DCM1 – 3 hours85 – 95% Very Low[5]
EDC·HCl / HOBt / DIPEA 1.0 : 1.1 : 1.5 (EDC) : 1.2 (HOBt) : 4.0DCM or DMF8 – 16 hours70 – 85%Low[5]
Acid Chloride / Et₃N 1.0 : 1.0 : N/A : 2.0DCM1 – 2 hours60 – 80%High
BOP-Cl / Et₃N 1.0 : 1.1 : 1.5 : 3.0DCM12 – 24 hours40 – 60%Moderate[7]

Note: HATU consistently outperforms EDC/HOBt for this substrate due to the superior leaving group ability of HOAt and the stabilizing 7-aza effect[5][6].

References

  • Chemical Substance Information: 3-(1-methylazetidin-3-yl)propan-1-amine. NextSDS. Available at:[Link][3]

  • Examples of azetidine-based bioisosters. ResearchGate. Available at:[Link][2]

  • HATU. Wikipedia. Available at:[Link][4]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. National Institutes of Health (PMC). Available at:[Link][1]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry. Available at: [Link][6]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (PMC). Available at:[Link][7]

Sources

Application

Application Note: 3-(1-Methylazetidin-3-yl)propan-1-amine Conjugation Techniques for Peptide Synthesis

Introduction & Scientific Rationale As peptide therapeutics evolve, the incorporation of non-natural, structurally constrained moieties has become a critical strategy for optimizing pharmacokinetic and pharmacodynamic pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

As peptide therapeutics evolve, the incorporation of non-natural, structurally constrained moieties has become a critical strategy for optimizing pharmacokinetic and pharmacodynamic profiles. Azetidines—highly strained yet chemically stable four-membered heterocycles—have emerged as privileged motifs in [1]. Specifically, the conjugation of 3-(1-Methylazetidin-3-yl)propan-1-amine to peptide scaffolds offers a dual advantage: the azetidine ring introduces a basic center that improves aqueous solubility and alters the isoelectric point, while its structural rigidity can enhance metabolic stability against proteolytic degradation[2].

This application note details the theoretical and practical framework for conjugating 3-(1-Methylazetidin-3-yl)propan-1-amine () to the C-terminus or acidic side chains (Asp/Glu) of peptides. The molecule features a highly reactive primary amine on the propyl chain and a sterically hindered, methylated tertiary amine within the azetidine ring. This differential nucleophilicity allows for chemoselective amide bond formation without the need for orthogonal protection of the azetidine nitrogen.

Physicochemical Properties & Data Presentation

Understanding the physical properties of the linker is essential for predicting reaction kinetics and calculating precise mass shifts for downstream quality control.

Table 1: Physicochemical & Structural Data of 3-(1-Methylazetidin-3-yl)propan-1-amine

ParameterValueCausality / Impact on Synthesis
CAS Number 1501401-74-6Essential for procurement and regulatory tracking.
Molecular Formula C₇H₁₆N₂Defines the theoretical mass shift during conjugation.
Molecular Weight 128.22 g/mol Net addition to peptide mass is +110.21 Da (accounting for the loss of H₂O during amide condensation).
Primary Amine pKa ~10.5 (est.)Highly nucleophilic; drives the rapid bimolecular amide coupling reaction.
Tertiary Amine pKa ~8.5 (est.)Less nucleophilic and sterically hindered; ensures absolute chemoselectivity during conjugation.

Conjugation Strategies & Mechanistic Causality

To ensure a high-yielding, epimerization-free conjugation, the choice of reagents must be deliberately matched to the steric and electronic demands of the peptide and the azetidine linker.

  • Activation Chemistry (HATU): We utilize HATU over standard carbodiimides (e.g., EDC/NHS). Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen at the 7-position of the HOAt ring provides a neighboring group effect that accelerates the coupling of amines and, crucially, minimizes epimerization at the C-terminal chiral center during the activation phase.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. Causality: DIPEA serves a dual purpose: it neutralizes any hydrochloride salts present in the amine preparation and deprotonates the peptide's carboxylic acid to facilitate rapid HATU-mediated activation, all without competing as a nucleophile.

  • Chemoselectivity: The primary amine of the propan-1-amine chain acts as the sole nucleophile. Causality: The primary amine is significantly more nucleophilic than the tertiary, methylated amine within the azetidine ring. This inherent electronic and steric differentiation ensures that the primary amine exclusively attacks the activated ester, eliminating the risk of cross-linking and the need for orthogonal protecting groups on the azetidine nitrogen.

Experimental Workflow

G A Peptide Precursor (Free -COOH) B Carboxyl Activation (HATU / DIPEA) A->B DMF, RT, 15 min C Amine Conjugation 3-(1-Methylazetidin-3-yl)propan-1-amine B->C Nucleophilic Attack, 2-4h D Global Deprotection (TFA / Scavengers) C->D Cleavage Cocktail E RP-HPLC & LC-MS Self-Validation D->E Mass Shift: +110.21 Da

Workflow for 3-(1-Methylazetidin-3-yl)propan-1-amine peptide conjugation.

Detailed Experimental Protocol: Solution-Phase C-Terminal Conjugation

This protocol is designed for the C-terminal modification of a fully protected peptide synthesized via Solid-Phase Peptide Synthesis (SPPS).

Phase 1: Preparation of the Protected Peptide
  • Resin Cleavage: Synthesize the peptide on a highly acid-sensitive 2-Chlorotrityl chloride (2-ClTrt) resin. Cleave the peptide using a mild acidic cocktail (1% TFA in Dichloromethane) for 30 minutes at room temperature.

    • Causality: This specific concentration is strong enough to break the hyper-acid-sensitive trityl ester bond but too weak to remove standard side-chain protecting groups (e.g., Boc, tBu, Trt). This yields a fully protected peptide with a single, reactive C-terminal carboxylic acid.

  • Isolation: Neutralize the cleavage cocktail with pyridine, concentrate under reduced pressure, and precipitate the protected peptide in ice-cold diethyl ether. Centrifuge and dry the pellet under a vacuum.

Phase 2: Activation and Conjugation

Table 2: Stoichiometric Optimization for Amide Coupling

ReagentEquivalentsMolarityFunction & Causality
Protected Peptide 1.0 eq0.05 MLimiting reagent; kept concentrated to drive bimolecular kinetics.
HATU 1.2 eq0.06 MActivator; slight excess ensures complete carboxyl conversion.
DIPEA 4.0 eq0.20 MBase; neutralizes amine salts and maintains basic pH for activation.
Azetidine Amine 1.5 eq0.075 MNucleophile; moderate excess drives reaction to completion.
  • Activation: Dissolve the protected peptide (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to a peptide concentration of 0.05 M. Add DIPEA (4.0 eq) dropwise. Stir the mixture for 15 minutes at room temperature.

    • Causality: Pre-activation allows the formation of the HOAt ester before the nucleophile is introduced, preventing the amine from forming an unreactive salt with the free carboxylic acid.

  • Conjugation: Add 3-(1-Methylazetidin-3-yl)propan-1-amine (1.5 eq) to the activated mixture. Stir at room temperature for 2 to 4 hours. Monitor reaction completion via LC-MS (aliquot 1 µL into 100 µL of Acetonitrile/Water).

Phase 3: Self-Validation & Global Deprotection

Every robust protocol must function as a self-validating system. Do not proceed to global deprotection until the intermediate is verified.

  • Intermediate Validation (LC-MS): Analyze the reaction aliquot. A successful conjugation is confirmed by a precise mass shift of +110.21 Da relative to the precursor protected peptide.

    • Causality: Verifying the mass at this stage ensures that any synthesis failure (e.g., incomplete activation or epimerization) is localized before the complex global deprotection step.

  • Global Deprotection: Once validated, evaporate the DMF and treat the crude residue with a standard cleavage cocktail (TFA/TIPS/H₂O, 95:2.5:2.5 v/v/v) for 2 hours at room temperature to remove all side-chain protecting groups.

    • Causality: The azetidine ring is highly stable to strongly acidic conditions, allowing for standard TFA-mediated deprotection without ring-opening or degradation[2].

  • Final Purification: Precipitate the fully deprotected, conjugated peptide in cold diethyl ether. Purify via preparative Reverse-Phase HPLC (RP-HPLC) using a C18 column and a gradient of Water/Acetonitrile containing 0.1% TFA.

References

  • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: Chemistry - A European Journal (Wiley) URL: [Link]

Sources

Method

Application Note: Strategic Incorporation of 3-(1-Methylazetidin-3-yl)propan-1-amine in Small Molecule Lead Optimization

Executive Summary In contemporary drug discovery, the optimization of physicochemical properties is as critical as maximizing target affinity. The shift toward increasing the fraction of sp3-hybridized carbons ( Fsp3​ )...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the optimization of physicochemical properties is as critical as maximizing target affinity. The shift toward increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) has driven the adoption of saturated nitrogen-containing heterocycles. Among these, azetidines have emerged as privileged bioisosteres for larger, more lipophilic rings like piperidines and pyrrolidines.

This application note provides a comprehensive guide to incorporating 3-(1-Methylazetidin-3-yl)propan-1-amine into small molecule lead compounds. By leveraging this specific motif, medicinal chemists can systematically reduce molecular weight, lower lipophilicity (LogP), and modulate basicity, all while providing a flexible exit vector for solvent-exposed regions of a target binding pocket.

Scientific Rationale: The Bioisosteric Advantage

The strategic replacement of traditional cyclic amines with azetidine derivatives is grounded in several key pharmacological principles:

  • Modulation of Lipophilicity and Fsp3​ : Saturated four-membered heterocycles, such as azetidines, are compact, polar, and sp3-rich. These characteristics directly increase aqueous solubility and metabolic stability by reducing the lipophilic burden 1[1]. Increasing Fsp3​ is a proven tactic to address developability problems and avoid "molecular obesity" 2[2].

  • The 1-Methylazetidine Motif : Unsubstituted azetidines possess a secondary amine that can act as a hydrogen bond donor (HBD), which may restrict blood-brain barrier (BBB) permeability or serve as a metabolic liability. Methylating the azetidine nitrogen caps this HBD, introducing localized hydrophobicity in the solvent-exposed exit vector, which can fine-tune target residence time and improve membrane permeability3[3].

  • The Propan-1-amine Linker : The primary amine provides a highly reactive nucleophilic handle for standard conjugation chemistries (amides, secondary amines, anilines). The 3-carbon propyl chain offers conformational flexibility, allowing the basic azetidine center to reach into solvent-exposed channels or interact with distal acidic residues (e.g., Asp/Glu) in the target protein.

Physicochemical Profiling

The following table summarizes the quantitative advantages of substituting a standard piperidine linker with the 3-(1-Methylazetidin-3-yl)propan-1-amine motif 4[4].

PropertyStandard Piperidine Linker3-(1-Methylazetidin-3-yl)propan-1-amineImpact on Lead Optimization
Ring Size 6-membered4-memberedReduced steric bulk; improved fit in narrow binding pockets.
Molecular Weight HigherLower (-28 Da relative to piperidine)Improves Ligand Efficiency (LE).
Lipophilicity (LogP) HigherLowerReduces non-specific binding, off-target toxicity, and metabolic clearance.
Nitrogen pKa ~9.5 - 10.5~8.5 - 9.0 (Azetidine)Lower pKa reduces hERG liability and phospholipidosis risk.
Exit Vector Often equatorial/rigidLinear/Flexible (propyl chain)Propyl chain allows conformational flexibility to engage distal residues.

Synthetic Strategy & Workflow Visualization

The primary amine of 3-(1-Methylazetidin-3-yl)propan-1-amine allows for versatile late-stage functionalization. The choice of conjugation chemistry depends entirely on the functional groups present on the target core scaffold.

Workflow Start Target Core Scaffold Cond1 Contains Carboxylic Acid? Start->Cond1 Cond2 Contains Aldehyde/Ketone? Cond1->Cond2 No Path1 Amide Coupling (HATU, DIPEA, DMF) Cond1->Path1 Yes Cond3 Contains Aryl Halide? Cond2->Cond3 No Path2 Reductive Amination (NaBH(OAc)3, DCE) Cond2->Path2 Yes Path3 SNAr Reaction (Base, Heat/Microwave) Cond3->Path3 Yes Product Lead Compound with 1-Methylazetidin-3-yl Motif Path1->Product Path2->Product Path3->Product

Decision matrix for conjugating 3-(1-Methylazetidin-3-yl)propan-1-amine to core scaffolds.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind reagent selection and the specific physicochemical properties of the azetidine ring dictate the reaction and workup conditions.

Protocol A: Amide Coupling via HATU Activation

Objective: Conjugate the propan-1-amine moiety to a carboxylic acid-bearing core scaffold.

Causality & Reagent Selection: HATU is selected over EDC/HOBt due to its superior kinetics and high yield, which is particularly valuable when dealing with precious late-stage core intermediates. While the primary amine of 3-(1-Methylazetidin-3-yl)propan-1-amine is highly nucleophilic, the presence of the basic tertiary azetidine nitrogen requires a non-nucleophilic base (DIPEA) to ensure the primary amine remains deprotonated and reactive, without the base competing for the activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid core (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

    • Causality: Pre-activation forms the active HOAt ester first, preventing potential side reactions (e.g., guanidinylation) with the incoming amine.

  • Coupling: Add 3-(1-Methylazetidin-3-yl)propan-1-amine (1.2 eq) to the mixture. Stir for 2-4 hours at room temperature.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS. Look for the consumption of the core mass and the appearance of the product mass [Mcore​+128−18(H2​O)+H]+ . The basic azetidine nitrogen ensures an exceptionally strong positive ESI signal, making reaction tracking highly reliable.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Extract with EtOAc (3x).

    • Critical Causality: The azetidine nitrogen has a pKa of ~8.5. Using a standard acidic workup (e.g., 1N HCl) will protonate this nitrogen, pulling your target product into the aqueous waste. Maintaining an aqueous pH > 9 ensures the product remains neutral and partitions into the organic layer.

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via reverse-phase HPLC (Water/MeCN with 0.1% NH4​OH modifier).

    • Causality: The NH4​OH modifier prevents peak tailing caused by the basic azetidine interacting with acidic silanol groups on the stationary phase.

Protocol B: Reductive Amination

Objective: Conjugate the amine to an aldehyde or ketone core to form a secondary amine linkage.

Causality & Reagent Selection: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reagent of choice. Unlike NaBH4​ , it is mild enough not to reduce the starting aldehyde directly, allowing the iminium intermediate to form preferentially. 1,2-Dichloroethane (DCE) is used as the solvent because it provides a slightly acidic environment that catalyzes iminium formation without requiring external acid additives.

Step-by-Step Methodology:

  • Iminium Formation: Combine the aldehyde core (1.0 eq) and 3-(1-Methylazetidin-3-yl)propan-1-amine (1.1 eq) in anhydrous DCE (0.2 M). Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise. Stir for 12 hours at room temperature.

  • Self-Validation (In-Process): Monitor by TLC (ninhydrin stain will show the disappearance of the primary amine starting material) and LC-MS for the [Mcore​+128−16+H]+ mass peak.

  • Workup & Isolation: Quench carefully with 1N NaOH to bring the aqueous layer to pH 10.

    • Causality: This dual-purpose step destroys excess hydride reagents safely and deprotonates the newly formed secondary amine and the azetidine tertiary amine, allowing for clean extraction into DCM (3x).

  • Purification: Concentrate and purify via silica gel chromatography using a gradient of DCM to 10% MeOH/DCM (containing 1% Et3​N or NH4​OH to prevent streaking).

Sources

Application

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 3-(1-Methylazetidin-3-yl)propan-1-amine

Executive Summary & Medicinal Chemistry Context The incorporation of sp³-rich, polar structural motifs is a cornerstone of modern drug discovery, driven by the need to improve aqueous solubility, metabolic stability, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Medicinal Chemistry Context

The incorporation of sp³-rich, polar structural motifs is a cornerstone of modern drug discovery, driven by the need to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles. The molecule 3-(1-Methylazetidin-3-yl)propan-1-amine is a highly valuable building block in this regard. It features a primary aliphatic amine tethered to a basic, tertiary N-methylazetidine ring, making it an excellent bioisostere for traditional piperidine or pyrrolidine linkers.

However, utilizing this molecule in palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) presents a dual chemical challenge:

  • Chemoselectivity & Catalyst Poisoning: The tertiary azetidine nitrogen can competitively coordinate to the palladium center, leading to catalyst sequestration and stalled reactions.

  • Over-arylation: Primary aliphatic amines are highly nucleophilic and prone to undergoing diarylation or β -hydride elimination under standard coupling conditions.

This application note provides a self-validating, highly optimized protocol for the monoarylation of 3-(1-Methylazetidin-3-yl)propan-1-amine using state-of-the-art tBuBrettPhos Pd G3 precatalyst technology.

Mechanistic Rationale & Catalyst Selection

To achieve absolute chemoselectivity for the primary amine while ignoring the basic azetidine nitrogen, the steric environment of the catalyst must be meticulously controlled.

Traditional bidentate ligands (e.g., BINAP or dppf) often fail with basic heterocycles because their open coordination spheres allow the tertiary amine lone pair to bind and poison the Pd(II) intermediates[1]. To overcome this, the dialkylbiaryl phosphine ligand tBuBrettPhos is employed. The extreme steric bulk of the tert-butyl groups and the triisopropylphenyl ring creates a highly constricted catalytic pocket[2]. This pocket readily accommodates the unhindered primary amine but physically repels the bulkier tertiary azetidine nitrogen, ensuring perfect chemoselectivity[3]. Furthermore, the ligand's wide bite angle accelerates reductive elimination, effectively outcompeting β -hydride elimination and preventing a second arylation event[4].

The choice of palladium source is equally critical. Traditional Pd(OAc)₂/ligand mixtures require the amine substrate to reduce Pd(II) to the active Pd(0) species, which can lead to off-target oxidation of the azetidine ring[5]. By utilizing the tBuBrettPhos Pd G3 precatalyst, the active mono-ligated L-Pd(0) species is generated rapidly and quantitatively upon mild base activation, bypassing the need for substrate-mediated reduction[6].

MechanisticCycle Precat tBuBrettPhos Pd G3 Precatalyst Pd0 Active L-Pd(0) Species Precat->Pd0 Base Activation (- Carbazole) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination (Primary NH2 binds, Azetidine excluded) OxAdd->AmineCoord + Amine Substrate Deprot Deprotonation (Base) AmineCoord->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 1: Catalytic cycle of tBuBrettPhos Pd G3 highlighting chemoselective primary amine coordination.

Experimental Design & Optimization Data

The following table summarizes the quantitative optimization data for coupling 3-(1-Methylazetidin-3-yl)propan-1-amine with a standard aryl chloride. The data demonstrates the causality behind the selection of the tBuBrettPhos G3 system over legacy catalysts.

EntryLigand / PrecatalystBaseSolventTemp (°C)ConversionObservation / Causality
1BINAP / Pd₂(dba)₃Cs₂CO₃Toluene100<10%Catalyst poisoning by the azetidine tertiary amine[1].
2RuPhos Pd G3NaOtBuDioxane8045%Significant diarylation; RuPhos pocket is too open[7].
3BrettPhos Pd G3NaOtBuDioxane8082%Good yield, but trace diarylation observed[4].
4tBuBrettPhos Pd G3 NaOtBu Dioxane 80 >95% Optimal. Complete chemoselectivity, no diarylation [2].
5tBuBrettPhos Pd G3LHMDSTHF6588%Viable alternative for base-sensitive aryl halides[3].

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure experimental integrity.

Reagents & Equipment
  • Electrophile: Aryl chloride or bromide (1.0 equiv, 1.0 mmol)

  • Nucleophile: 3-(1-Methylazetidin-3-yl)propan-1-amine (1.2 equiv, 1.2 mmol)

  • Catalyst: tBuBrettPhos Pd G3 (0.02 equiv, 2 mol%)[2]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)[3]

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)

  • Equipment: Oven-dried Schlenk tube or reaction vial with a PTFE septum, magnetic stir bar, argon/nitrogen manifold or glovebox.

Reaction Setup (Glovebox or Standard Schlenk Technique)
  • Solid Reagent Addition: To an oven-dried reaction vial equipped with a stir bar, add the aryl halide (if solid, 1.0 mmol), tBuBrettPhos Pd G3 (17.1 mg, 0.02 mmol), and NaOtBu (144 mg, 1.5 mmol).

  • Atmosphere Exchange: Seal the vial with a PTFE septum. If not utilizing a glovebox, evacuate and backfill the vial with ultra-pure Argon three times.

  • Liquid Reagent Addition: Via a gas-tight syringe, add anhydrous 1,4-Dioxane (5.0 mL). Subsequently, add the aryl halide (if liquid, 1.0 mmol) and 3-(1-Methylazetidin-3-yl)propan-1-amine (154 mg, 1.2 mmol).

    • Causality Note: Dioxane is chosen over toluene to maintain the solubility of the highly polar sp³-rich amine and the resulting polar product.

Reaction Execution & Self-Validation
  • Heating: Transfer the sealed vial to a pre-heated reaction block set to 80 °C. Stir vigorously (800 rpm).

  • Validation Checkpoint 1 (Visual): Within the first 5–15 minutes of heating, the reaction mixture should transition from a heterogeneous greenish/brown suspension to a deep red or orange homogeneous solution. This color change is the self-validating indicator that the G3 precatalyst has successfully activated to form the active L-Pd(0) species[6].

  • Monitoring: Allow the reaction to proceed for 2 to 12 hours.

  • Validation Checkpoint 2 (Analytical): At 2 hours, withdraw a 10 µL aliquot via syringe, dilute in LCMS-grade Acetonitrile, and analyze. The mass of the monoarylated product should be the dominant peak. If starting material remains, continue heating.

Workup & Purification Strategy

Crucial Insight: Because the product contains a basic azetidine ring (pKa ~9.5), traditional aqueous acidic workups will trap the product in the aqueous layer, while basic aqueous workups often lead to severe emulsions due to the molecule's amphiphilic nature. 8. Quenching: Cool the reaction to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc). 9. Filtration: Filter the crude mixture directly through a short pad of Celite to remove the inorganic salts (NaBr/NaCl) and precipitated palladium black. Rinse the pad with an additional 15 mL of EtOAc containing 5% Methanol. 10. Concentration: Concentrate the filtrate under reduced pressure. 11. Purification: Purify the crude residue via Reverse-Phase Preparative HPLC (C18 column) using a gradient of Water/Acetonitrile modified with 0.1% NH₄OH or 10 mM NH₄HCO₃.

  • Causality Note: Basic mobile phase modifiers are mandatory to keep the azetidine nitrogen deprotonated, ensuring sharp peak shapes and preventing column tailing.

Prep[label="1. Inert Setup\nWeigh Pd G3, Base,\n& Aryl Halide", fillcolor="#4285F4", fontcolor="#FFFFFF"] Solv[label="2. Reagent Addition\nAnhydrous Dioxane\n+ Azetidine Amine", fillcolor="#FBBC05", fontcolor="#202124"] React[label="3. Thermal Reaction\n80°C, 2-12 hours\n(Color: Red/Orange)", fillcolor="#EA4335", fontcolor="#FFFFFF"] Workup[label="4. Direct Filtration\nCelite Pad\n(Avoid Aq. Workup)", fillcolor="#34A853", fontcolor="#FFFFFF"] Purif[label="5. Purification\nReverse-Phase HPLC\n(Basic Modifier)", fillcolor="#202124", fontcolor="#FFFFFF"]

Prep -> Solv -> React -> Workup -> Purif }

Figure 2: Step-by-step experimental workflow tailored for basic, highly polar azetidine-containing amines.

Troubleshooting Guide

  • Issue: Low Conversion / Stalled Reaction

    • Cause: Introduction of moisture or oxygen causing catalyst decay, or the aryl halide is highly electron-rich.

    • Solution: Ensure rigorous anhydrous techniques. If the aryl halide is deactivated, increase the catalyst loading to 5 mol% and elevate the temperature to 100 °C[3].

  • Issue: Significant Protodehalogenation of the Aryl Halide

    • Cause: The primary amine is acting as a hydride donor ( β -hydride elimination pathway).

    • Solution: This is rare with tBuBrettPhos due to its fast reductive elimination[4]. If observed, verify the identity of the ligand or switch the base to LHMDS to alter the turnover-limiting step[3].

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.[1] Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.[5] Available at: [Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Organic Chemistry Portal.[4] Available at: [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing).[7] Available at: [Link]

Sources

Method

Application Note: Strategic Incorporation of 3-(1-Methylazetidin-3-yl)propan-1-amine for Novel Chemical Library Enumeration

Abstract The quest for novel chemical matter with improved pharmacological profiles is a central theme in modern drug discovery. Small, saturated heterocycles, particularly azetidines, have emerged as privileged scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for novel chemical matter with improved pharmacological profiles is a central theme in modern drug discovery. Small, saturated heterocycles, particularly azetidines, have emerged as privileged scaffolds due to their ability to impart favorable physicochemical properties.[1][2] The strained four-membered ring of azetidine offers a unique conformational rigidity that can enhance metabolic stability, aqueous solubility, and receptor affinity when incorporated into drug candidates.[3] This guide provides a detailed framework for utilizing 3-(1-Methylazetidin-3-yl)propan-1-amine , a versatile building block, in the design, virtual enumeration, and parallel synthesis of compound libraries. By leveraging its primary amine handle for diverse chemical transformations and its sp³-rich azetidine core, researchers can systematically explore novel, three-dimensional chemical space to accelerate the identification of high-quality lead compounds.

The Strategic Value of the Azetidine Building Block

The incorporation of 3-(1-Methylazetidin-3-yl)propan-1-amine into a library design is a deliberate strategy to imbue the resulting compounds with desirable drug-like characteristics. Its value can be understood through its distinct structural features and physicochemical properties.

Physicochemical Properties

A quantitative summary of the building block's properties provides a baseline for library design and computational modeling.

PropertyValueData Source
CAS Number 1501401-74-6[4][5]
Molecular Formula C₇H₁₆N₂[6]
Molecular Weight 128.22 g/mol [4]
InChIKey VJKITLMBBJGAKO-UHFFFAOYSA-N[6]
Predicted XlogP 0.1[6]
Purity (Typical) >90%[4]
Medicinal Chemistry Rationale
  • Vector for Chemical Diversity: The terminal primary amine is a highly versatile functional group, serving as a robust anchor point for a multitude of reliable and well-characterized chemical reactions. This allows for the decoration of the azetidine core with a vast array of R-groups, enabling a broad exploration of structure-activity relationships (SAR). Common transformations include amidation, reductive amination, sulfonylation, and urea formation.[7][8]

  • Enhancement of Drug-Like Properties: The azetidine ring is considered a "privileged" scaffold in medicinal chemistry.[3] Its non-planar, sp³-hybridized structure disrupts the planarity often associated with traditional aromatic scaffolds, which can lead to several benefits:

    • Increased Solubility: The introduction of polar, 3D-rich fragments often improves aqueous solubility by reducing the crystal lattice energy compared to flat, aromatic compounds.[1]

    • Improved Metabolic Stability: The N-methyl group and the strained ring can block or alter sites of metabolism, potentially increasing the half-life of a compound.[3]

    • Reduced Lipophilicity: As a bioisosteric replacement for larger, more lipophilic groups, the azetidine moiety can help modulate a compound's lipophilicity (LogP) into a more favorable range for oral absorption and reduced off-target toxicity.[3][9]

  • Exploration of 3D Chemical Space: Modern drug targets, such as protein-protein interfaces, often feature complex, non-planar binding pockets. Libraries built with 3-(1-Methylazetidin-3-yl)propan-1-amine will possess greater three-dimensional character, increasing the probability of achieving high-affinity interactions with these challenging targets.[3]

Virtual Library Enumeration Strategy

Before committing to chemical synthesis, a virtual library is enumerated to explore the potential chemical space and prioritize compounds with optimal in-silico properties.[10] This process involves defining a core scaffold, selecting reaction partners (building blocks), and applying a chemical transformation rule.

Overall Workflow

The chemoinformatic workflow for library enumeration is a systematic process that translates chemical ideas into a tangible list of virtual compounds for further analysis.

G cluster_0 Design & Setup cluster_1 Execution & Analysis bb_selection 1. Building Block Selection - 3-(1-Methylazetidin-3-yl)propan-1-amine - R-Group Partners (Acids, Aldehydes, etc.) reaction_def 2. Reaction Definition (e.g., Amide Coupling via SMIRKS) bb_selection->reaction_def Input enumeration 3. Combinatorial Enumeration (Generate Virtual Products) reaction_def->enumeration Rules filtering 4. In-Silico Filtering (MW, cLogP, TPSA, PAINS) enumeration->filtering Raw Library prioritization 5. Prioritization (Docking, Scoring, Diversity) filtering->prioritization Filtered Library synthesis_list Final List for Synthesis prioritization->synthesis_list Prioritized Hits

Caption: Workflow for virtual library design and enumeration.

Core Reaction Schemas

The primary amine of the title building block is amenable to several robust coupling reactions suitable for parallel synthesis.

Caption: Common reaction pathways for library diversification.

Computational Protocol: Amide Library Enumeration

This protocol outlines the steps to generate a virtual amide library.

  • Building Block Curation:

    • Obtain the structure of 3-(1-Methylazetidin-3-yl)propan-1-amine in a suitable format (e.g., SMILES).

    • Select a diverse set of commercially available carboxylic acids (e.g., from the Enamine building block collection).[11] It is advisable to apply property filters to this set, such as the "rule of 3" (MW ≤ 300, logP ≤ 3, H-bond donors/acceptors ≤ 3), to ensure the resulting products remain within a drug-like chemical space.[10]

  • Reaction Definition (SMIRKS):

    • Define the amide bond formation using a reaction SMIRKS (SMARTS-based reaction transform) string. This allows chemoinformatics toolkits (e.g., RDKit, OpenEye OEChem) to computationally perform the reaction.[12]

    • Example SMIRKS for Amide Coupling: -[OD1].[N!H0:3]>>-[N:3]

  • Library Enumeration:

    • Utilize a library enumeration tool, such as OELibraryGen from OpenEye toolkits or equivalent functions in other software packages.[12]

    • The software systematically combines the amine building block with each carboxylic acid from the curated set according to the SMIRKS definition to generate the structures of all possible products.

  • Post-Enumeration Filtering and Prioritization:

    • Calculate key physicochemical properties for the enumerated library (e.g., MW, cLogP, TPSA, number of rotatable bonds).

    • Filter the virtual library to remove compounds that violate desired property ranges (e.g., Lipinski's Rule of Five).

    • Prioritize the remaining compounds for synthesis based on diversity analysis, docking scores against a target of interest, or other project-specific criteria.[13]

Experimental Protocols for Parallel Synthesis

The following protocols are designed for implementation in a parallel synthesis format, typically using 96-well reaction blocks. All manipulations should be performed in a well-ventilated fume hood.

General Considerations for Parallel Synthesis
  • Reagents: Use high-purity, anhydrous solvents. Pre-weigh or prepare stock solutions of building blocks and reagents to streamline dispensing.

  • Inert Atmosphere: For moisture-sensitive reactions, conduct operations under a nitrogen or argon atmosphere.

  • Purification: Parallel purification is essential. Techniques like solid-phase extraction (SPE) using ion-exchange cartridges (e.g., SCX for basic amines) or parallel preparative HPLC are standard.[7]

  • Quality Control (QC): A representative subset of the library (e.g., 5-10% of wells) should be analyzed by LC-MS to verify reaction success, product identity, and approximate purity.

Protocol 1: Parallel Reductive Amination

This protocol describes the formation of a secondary amine library via reaction with a diverse set of aldehydes.

Objective: To synthesize a library of N-alkylated derivatives of 3-(1-Methylazetidin-3-yl)propan-1-amine.

Materials:

  • 3-(1-Methylazetidin-3-yl)propan-1-amine (1.0 M stock in Dichloromethane (DCM))

  • Aldehyde library (0.05 mmol per well, pre-weighed or from stock solutions)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (AcOH)

  • Dichloromethane (DCM), Anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • SCX (Strong Cation Exchange) SPE cartridges

Procedure (per well in a 96-well plate):

  • To each well containing a unique aldehyde (0.05 mmol, 1.0 equiv), add 500 µL of anhydrous DCM.

  • Add 55 µL of the 1.0 M stock solution of 3-(1-Methylazetidin-3-yl)propan-1-amine (0.055 mmol, 1.1 equiv).

  • Add 3 µL of acetic acid (0.055 mmol, 1.1 equiv).

  • Seal the plate and allow the mixture to stir at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (17 mg, 0.08 mmol, 1.6 equiv) to each well.

  • Reseal the plate and shake at room temperature for 16-24 hours.

  • Workup:

    • Quench the reaction by adding 250 µL of saturated aqueous NaHCO₃ to each well.

    • Shake for 10 minutes, then allow the layers to separate.

    • Remove the bottom organic layer and transfer to a clean plate.

  • Purification:

    • Condition an SCX cartridge with MeOH.

    • Load the crude organic solution onto the cartridge.

    • Wash the cartridge with MeOH to elute neutral impurities.

    • Elute the desired secondary amine product using a solution of 2M ammonia in MeOH.

    • Evaporate the solvent in a centrifugal evaporator.

Protocol 2: Parallel Amide Coupling

This protocol describes the synthesis of an amide library via coupling with a diverse set of carboxylic acids.[8]

Objective: To synthesize a library of N-acyl derivatives of 3-(1-Methylazetidin-3-yl)propan-1-amine.

Materials:

  • 3-(1-Methylazetidin-3-yl)propan-1-amine (0.055 mmol, 1.1 equiv per well)

  • Carboxylic acid library (0.05 mmol, 1.0 equiv per well, pre-weighed)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), Anhydrous

Procedure (per well in a 96-well plate):

  • To each well containing a unique carboxylic acid (0.05 mmol, 1.0 equiv), add a solution of HATU (21 mg, 0.055 mmol, 1.1 equiv) in 250 µL of anhydrous DMF.

  • Add DIPEA (26 µL, 0.15 mmol, 3.0 equiv).

  • Seal the plate and shake at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 3-(1-Methylazetidin-3-yl)propan-1-amine (7.1 mg, 0.055 mmol, 1.1 equiv) in 250 µL of anhydrous DMF to each well.

  • Reseal the plate and shake at room temperature for 16-24 hours.

  • Workup & Purification:

    • Add 500 µL of water to each well.

    • Extract the product using ethyl acetate (2 x 500 µL).

    • Combine the organic extracts and wash with brine (1 x 500 µL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent. The crude product can be further purified by parallel preparative HPLC if required.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive reagents (e.g., wet reducing agent, old coupling reagent).Use fresh, high-purity, anhydrous reagents and solvents. Ensure HATU is stored under inert gas.
Poor solubility of building blocks.Try a different solvent system (e.g., DMF, DMA, or NMP for amidation; THF for reductive amination).
Incomplete Reaction Insufficient reaction time or temperature.Extend reaction time to 36-48 hours. Gently heat the reaction block (40-50°C), checking for product stability.
Steric hindrance from bulky building blocks.Increase excess of amine/acid and coupling reagents (up to 1.5-2.0 equiv).
Side Product Formation (Reductive Amination) Over-alkylation (formation of tertiary amine).This is less common with NaBH(OAc)₃. Ensure the primary amine is not in large excess.
Side Product Formation (Amide Coupling) Racemization of chiral carboxylic acids.Add HOBt as an additive or run the reaction at 0°C.
Epimerization or side reactions from sensitive functional groups.Protect sensitive functional groups on the building blocks prior to library synthesis.

Conclusion

3-(1-Methylazetidin-3-yl)propan-1-amine is a powerful and strategic building block for modern library synthesis. Its unique combination of a versatile primary amine and a drug-like azetidine core provides a direct route to novel, diverse, and three-dimensional compound libraries. By integrating rational chemoinformatic design with robust parallel synthesis protocols, research organizations can significantly enhance their ability to discover next-generation therapeutics against a wide range of biological targets.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). BenchChem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. (2012).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • 3-(1-methylazetidin-3-yl)propan-1-amine. (n.d.). Sigma-Aldrich.
  • 3-(1-methylazetidin-3-yl)
  • Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines. (2006).
  • Chemoinformatics-based enumeration of chemical libraries: a tutorial. (n.d.). PMC - NIH.
  • Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. (2010).
  • R-group and Building Block Information Library enumeration Prioritis
  • Automated and Parallel Amide Synthesis. (n.d.).
  • Building Block-Centric Approach to DNA-Encoded Library Design. (n.d.). PMC.
  • 3-(1-methylazetidin-3-yl)propan-1-amine. (n.d.). PubChemLite.
  • Library Synthesis. (n.d.). Enamine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(1-Methylazetidin-3-yl)propan-1-amine Handling &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-(1-Methylazetidin-3-yl)propan-1-amine . While th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-(1-Methylazetidin-3-yl)propan-1-amine .

While this bifunctional building block is highly valued in drug design for its sp3-rich, conformationally rigid scaffold, the inherent angle strain of the azetidine ring (~25.4 kcal/mol) makes it highly susceptible to undesired ring-opening degradation[1]. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the integrity of the azetidine ring while successfully functionalizing the primary amine.

Mechanistic Overview: The Causality of Ring Opening

The fundamental challenge with 3-(1-Methylazetidin-3-yl)propan-1-amine lies in the basicity of the tertiary azetidine nitrogen. Under acidic conditions, this nitrogen protonates to form an azetidinium ion . This positively charged intermediate is highly electrophilic, drastically lowering the activation barrier for nucleophilic attack[2]. Consequently, even weak nucleophiles (like chloride ions from solvents or water) can attack the adjacent carbons, irreversibly breaking the C–N bond and yielding acyclic degradants.

G A 3-(1-Methylazetidin-3-yl) propan-1-amine B Acidic Conditions (pH < 6) or Lewis Acids A->B Protonation F Neutral/Basic Conditions (pH > 7.5) A->F Base Addition C Azetidinium Ion Formation (Highly Electrophilic) B->C D Nucleophilic Attack (Solvent, Halides, Reactants) C->D E Undesired Ring-Opened Acyclic Degradant D->E G Stable Azetidine Ring F->G H Desired Primary Amine Functionalization G->H Electrophile

Mechanistic divergence of azetidine under acidic vs. basic conditions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I observing ring-opened byproducts during standard amide coupling? Root Cause: If your starting materials (either the amine or the carboxylic acid) are HCl or TFA salts, the reaction medium becomes transiently acidic. This protonates the azetidine nitrogen, triggering azetidinium formation and subsequent ring-opening by the coupling additives or counterions[2]. Solution: Maintain a strictly basic environment. Always pre-mix the 3-(1-Methylazetidin-3-yl)propan-1-amine with a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) before adding coupling reagents. Ensure a minimum of 2.5 to 3.0 equivalents of DIPEA.

Q2: How do I select the right solvent and temperature to minimize degradation? Root Cause: Ring-opening is a kinetically driven process; elevated temperatures provide the thermal energy required to overcome the activation barrier and break the strained C–N bond[3]. Polar protic solvents further exacerbate this by stabilizing the transition state during nucleophilic attack. Solution: Utilize aprotic, non-nucleophilic solvents such as anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). Strictly control reaction temperatures between 0 °C and 25 °C.

Q3: Can I use Lewis acids for catalytic reactions (e.g., reductive amination) with this substrate? Root Cause: Strong Lewis acids coordinate directly to the azetidine nitrogen. This mimics protonation, withdrawing electron density and activating the ring for nucleophilic attack[3]. Solution: Avoid strong Lewis acids entirely. For imine formation, rely on physical dehydrating agents (like 4Å molecular sieves) or strictly controlled, stoichiometric amounts of weak Brønsted acids (e.g., exactly 1.0 eq of acetic acid) at low temperatures.

Data Presentation: Reaction Conditions vs. Stability

The following table summarizes the quantitative impact of various reaction parameters on the stability of the azetidine ring.

Reaction ParameterConditionAzetidine Ring StabilityPrimary Amine ReactivityRecommended Action
pH Level Acidic (pH < 5)Poor ( T1/2​ < 2h)Low (Protonated)Avoid. Neutralize salts with DIPEA.
pH Level Basic (pH > 8)ExcellentHigh (Free base)Optimal. Use DIPEA or TEA.
Temperature > 60 °CModerate to PoorHighAvoid prolonged heating.
Temperature 0 °C to 25 °CExcellentModerate to HighOptimal. Run reactions at RT.
Solvent Methanol / WaterModerate (Nucleophilic)HighUse with caution; keep temp low.
Solvent DCM / THF / DMFExcellent (Aprotic)HighOptimal. Ensure anhydrous conditions.
Catalyst Strong Lewis AcidsPoor (Coordinates to N)VariableAvoid (e.g., La(OTf)3​ , BF3​ ).
Reaction Optimization Workflow

Workflow Start Reaction Yields Ring-Opened Byproduct CheckPH Is the reaction mixture acidic? (pH < 7) Start->CheckPH AddBase Add 2-3 eq DIPEA. Ensure free-base form. CheckPH->AddBase Yes CheckTemp Is the temperature > 40°C? CheckPH->CheckTemp No Success Stable Azetidine High Yield AddBase->Success CoolDown Reduce temperature to 0°C - 25°C. CheckTemp->CoolDown Yes CheckSolvent Are you using protic or nucleophilic solvents? CheckTemp->CheckSolvent No CoolDown->Success SwitchSolvent Switch to anhydrous DCM, THF, or DMF. CheckSolvent->SwitchSolvent Yes CheckSolvent->Success No SwitchSolvent->Success

Step-by-step troubleshooting workflow to eliminate azetidine ring-opening.

Self-Validating Experimental Protocols
Protocol A: Ring-Preserving Amide Coupling (HATU/DIPEA)

Causality: HATU is selected for its rapid kinetics, allowing the reaction to proceed efficiently at 0 °C to room temperature, thereby preventing thermal degradation. DIPEA provides the necessary basicity to prevent azetidinium formation without acting as a competing nucleophile.

  • Preparation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) to the mixture. Stir at room temperature for 10 minutes.

    • Self-Validation Check: The solution should transition to a pale yellow color, confirming the formation of the active OAt ester.

  • Amine Addition: Cool the mixture to 0 °C using an ice bath. Dissolve 3-(1-Methylazetidin-3-yl)propan-1-amine (1.1 eq) in a minimal volume of anhydrous DMF and add it dropwise to the activated ester.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with EtOAc. Note: The basic quench is critical as it ensures the azetidine remains unprotonated during the aqueous phase, preventing late-stage ring opening.

Protocol B: Mild Reductive Amination

Causality: Utilizing Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) with physical dehydrating agents allows for imine formation and reduction without the need for strong acids that would otherwise degrade the azetidine ring.

  • Imine Formation: Dissolve the aldehyde/ketone (1.0 eq) and 3-(1-Methylazetidin-3-yl)propan-1-amine (1.05 eq) in anhydrous DCM (0.2 M). Add anhydrous MgSO4​ or 4Å molecular sieves to drive imine formation.

  • Stirring: Stir at room temperature for 2 hours.

    • Self-Validation Check: Pull a crude NMR aliquot to confirm the disappearance of the aldehyde proton peak and the appearance of the characteristic imine peak.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3​ (1.5 eq) in portions. If the reaction is sluggish, add exactly 1.0 eq of glacial acetic acid (relative to the amine) to activate the imine—do not exceed 1.0 eq to avoid bulk azetidine protonation.

  • Completion: Stir at room temperature for 12 hours. Quench with 1N NaOH to neutralize any remaining acetic acid and extract with DCM.

References

1.[1] Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

2.[2] Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(1-Methylazetidin-3-yl)propan-1-amine

Welcome to the technical support center for the synthesis of 3-(1-Methylazetidin-3-yl)propan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubles...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(1-Methylazetidin-3-yl)propan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route and improve reaction yields.

Introduction

The 3-(1-Methylazetidin-3-yl)propan-1-amine scaffold is a valuable building block in medicinal chemistry, often incorporated into molecules targeting a range of biological targets. Its synthesis, while achievable through several routes, can present challenges that impact overall yield and purity. This document outlines a reliable synthetic pathway and addresses common issues encountered during the process, offering scientifically grounded solutions to enhance your experimental outcomes.

A common and effective approach to synthesize 3-(1-Methylazetidin-3-yl)propan-1-amine involves a multi-step sequence starting from the commercially available N-Boc-azetidin-3-one. This strategy provides a robust platform for introducing the required functionalities.

Recommended Synthetic Pathway

A logical and frequently employed synthetic route is a three-step process commencing with the functionalization of a protected azetidine core, followed by reduction and subsequent N-methylation.

Synthetic_Pathway A N-Boc-azetidin-3-one B tert-Butyl 3-cyanomethylideneazetidine-1-carboxylate A->B Horner-Wadsworth-Emmons (EtO)2P(O)CH2CN, NaH C tert-Butyl 3-(2-cyanoethyl)-3-cyanoazetidine-1-carboxylate B->C Michael Addition (Acrylonitrile, Triton B) D tert-Butyl 3-(3-aminopropyl)azetidine-1-carboxylate C->D Reduction (e.g., Raney Nickel, H2) E 3-(Azetidin-3-yl)propan-1-amine D->E Deprotection (e.g., TFA or HCl) F 3-(1-Methylazetidin-3-yl)propan-1-amine E->F Reductive Amination (Formaldehyde, HCOOH - Eschweiler-Clarke)

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of 3-(1-Methylazetidin-3-yl)propan-1-amine

Welcome to the technical support center for 3-(1-Methylazetidin-3-yl)propan-1-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges with the re...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(1-Methylazetidin-3-yl)propan-1-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges with the reactivity of this unique bifunctional building block. Our goal is to provide a deep, mechanistically-grounded understanding of its properties and to offer practical, field-proven solutions to common synthetic hurdles.

Section 1: Understanding the Reactivity Profile of 3-(1-Methylazetidin-3-yl)propan-1-amine

This section addresses the fundamental chemical properties of the molecule that govern its reactivity.

Q1: What are the key structural features of 3-(1-Methylazetidin-3-yl)propan-1-amine that influence its reactivity?

A: The reactivity of this compound is dictated by the interplay of three key structural components:

  • The Primary Aliphatic Amine (-CH₂-NH₂): This is the primary site of reactivity for reactions like acylation and reductive amination. Its nucleophilicity and basicity are the main determinants of reaction success. The lone pair of electrons on this sp³-hybridized nitrogen atom makes it a good nucleophile and a reasonably strong base.[1][2]

  • The Propyl Linker (-CH₂CH₂CH₂-): This flexible three-carbon chain separates the reactive primary amine from the azetidine ring. While it provides some separation, the ring's influence is still significant.

  • The N-Methylazetidine Ring: This strained, four-membered heterocycle is a defining feature.[3] It influences the primary amine's reactivity in two major ways:

    • Steric Hindrance: The azetidine ring acts as a bulky substituent, which can physically obstruct the approach of reagents to the primary amine's nitrogen atom.[4][5] This steric effect is often the primary cause of observed low reactivity, especially with bulky reaction partners.[6]

    • Electronic Effects: The tertiary amine within the ring has a weak electron-withdrawing inductive effect that can slightly decrease the electron density and basicity of the distant primary amine.[7][8] Furthermore, the tertiary nitrogen is itself a nucleophilic center and can potentially engage in side reactions.

Q2: How does the basicity of the primary amine in this molecule compare to other simple aliphatic amines?

A: The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH); a higher pKaH indicates a stronger base.[9]

  • Expected Basicity: Simple primary aliphatic amines typically have pKaH values in the range of 10-11.[2] The primary amine in 3-(1-methylazetidin-3-yl)propan-1-amine is expected to fall within this range, making it a moderately strong base capable of participating in acid-base chemistry.

  • Modulating Factors: The basicity is primarily influenced by the availability of the nitrogen's lone pair of electrons.[1] While alkyl groups are generally electron-donating and increase basicity, the N-methylazetidine group can exert a mild electron-withdrawing inductive effect through the carbon chain, which may slightly reduce the basicity compared to a simple n-alkylamine like butylamine.[7][10] However, for most synthetic applications, it should be considered a typical aliphatic primary amine in terms of its basicity.

Q3: What specific role does steric hindrance from the azetidine ring play?

A: Steric hindrance is arguably the most significant factor contributing to the low reactivity of this compound. The azetidine ring, positioned at the γ-carbon relative to the primary amine, creates a "cone of influence" that can impede the trajectory of incoming electrophiles.

This effect is most pronounced in reactions that involve a crowded transition state, such as:

  • Acylation with sterically demanding carboxylic acids or bulky coupling reagents.

  • Reductive amination with hindered ketones (e.g., di-isopropyl ketone).[6]

  • SN2 alkylation with secondary or branched alkyl halides.

Effectively, the azetidine moiety reduces the "exposure" of the nitrogen's lone pair, making successful nucleophilic attack less probable compared to a linear amine of similar size.[5]

Section 2: Troubleshooting Guide for Common Reactions

This section provides targeted advice for overcoming low yields in two of the most common applications for this amine.

Issue 1: Sluggish or Incomplete Amide Bond Formation (Acylation)
Q: Why is my acylation reaction with 3-(1-Methylazetidin-3-yl)propan-1-amine failing or giving low yields?

A: Low yields in amide coupling reactions with this substrate are common and typically stem from a combination of steric hindrance and suboptimal reagent choice. The bulky azetidine group can hinder the formation of the critical tetrahedral intermediate during nucleophilic attack on the activated carboxylic acid.[4]

To address this, a systematic approach to optimizing the reaction conditions is necessary. Key variables include the coupling agent, base, solvent, and temperature. For particularly challenging couplings, switching from a standard peptide coupling agent to a more reactive acylating species, like an acyl halide, may be required.[11]

Diagnostic Workflow for Amide Coupling

Below is a logical workflow to diagnose and solve common issues with amide bond formation.

G start Start: Low Amide Yield check_coupling Is your coupling agent potent enough for hindered amines? (e.g., HATU, HCTU, COMU) start->check_coupling upgrade_coupling Action: Switch to a uronium/phosphonium salt like HATU or COMU. check_coupling->upgrade_coupling No check_base Is your base non-nucleophilic and sufficiently strong? (e.g., DIEA, 2,6-Lutidine) check_coupling->check_base Yes upgrade_coupling->check_base change_base Action: Use a hindered, non-nucleophilic base like DIEA. check_base->change_base No check_temp Have you tried increasing the temperature? (e.g., 40-60 °C) check_base->check_temp Yes change_base->check_temp increase_temp Action: Gently heat the reaction and monitor by TLC/LCMS. check_temp->increase_temp No acyl_halide For very tough cases: Convert acid to acyl chloride/fluoride. check_temp->acyl_halide No Improvement success Success! check_temp->success Yes increase_temp->acyl_halide Still No Improvement increase_temp->success protocol_b Action: Use acyl halide protocol with a hindered base. acyl_halide->protocol_b Yes acyl_halide->success Not Necessary protocol_b->success

Caption: Troubleshooting workflow for amide coupling reactions.

Recommended Protocols for Amide Coupling

Protocol A: High-Efficiency Coupling with HATU

This protocol is recommended as a first-line approach for coupling with most carboxylic acids.

  • Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in an anhydrous aprotic solvent (e.g., DMF or NMP, ~0.2 M).

  • Activation: Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (3.0 equiv) to the solution and stir for 15-20 minutes at room temperature.

  • Amine Addition: Add a solution of 3-(1-Methylazetidin-3-yl)propan-1-amine (1.2 equiv) in the same solvent to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. If the reaction is sluggish after 4 hours, warm the mixture to 40-50 °C.

  • Workup: Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol B: For Highly Hindered Substrates via Acyl Halide

This more forceful method is effective when standard coupling agents fail.[12][13]

  • Acyl Chloride Formation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM. Add oxalyl chloride (1.5 equiv) dropwise, followed by a catalytic amount of DMF (1 drop). Stir at room temperature for 1-2 hours until gas evolution ceases. Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride.

  • Reaction Setup: In a separate flask, dissolve 3-(1-Methylazetidin-3-yl)propan-1-amine (1.2 equiv) and a hindered base like DIEA or 2,6-lutidine (2.5 equiv) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Addition: Dissolve the crude acyl chloride from step 1 in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Perform an aqueous workup and purification as described in Protocol A.

Coupling Agent Mechanism Suitability for Hindered Amines Notes
EDC/HOBtCarbodiimideModerateClassic, but often insufficient for sterically demanding cases.
HATU / HCTUUronium SaltHigh Forms a highly reactive activated ester. Often the best first choice.
T3P®Phosphonic AnhydrideHighEfficient and generates water-soluble byproducts.
Acyl HalideAcyl SubstitutionVery High Most reactive method, but requires an extra step and care in handling.[11]
Issue 2: Low Yield in Reductive Amination Reactions
Q: I'm seeing poor conversion in my reductive amination with a ketone. What should I try?

A: Low yields in reductive aminations involving this amine, particularly with ketones, are typically due to the sterically hindered nature of both reactants, which disfavors the initial formation of the iminium ion intermediate.[6] The equilibrium between the starting materials and the iminium ion lies heavily towards the starting materials.

Success requires pushing this equilibrium forward and using a reducing agent that is selective for the iminium ion in the presence of the carbonyl compound.[14]

Recommended Protocol for Reductive Amination

This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent ideal for challenging reductive aminations.[14][15]

  • Preparation: To a flask containing the aldehyde or ketone (1.0 equiv) and 3-(1-Methylazetidin-3-yl)propan-1-amine (1.1 equiv), add an appropriate solvent such as dichloroethane (DCE) or THF (~0.3 M).

  • Imine Formation: Add acetic acid (1.1 equiv) to catalyze imine formation. For very hindered ketones, consider adding 3Å molecular sieves to sequester water and drive the equilibrium.[16] Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the mixture. Be cautious, as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS, checking for the disappearance of the starting material and the formation of the product mass.

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Extract the product with a suitable organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Reducing Agent Reactivity Selectivity (Imine vs. Carbonyl) Notes
Sodium Borohydride (NaBH₄)HighLowCan reduce the starting aldehyde/ketone.[15]
Sodium Cyanoborohydride (NaBH₃CN)ModerateHighHighly effective but toxic (cyanide). Use with caution.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)ModerateHigh Less toxic than NaBH₃CN and generally the preferred reagent.[14]
H₂ / Pd-CHighHighRequires hydrogenation equipment; may not be suitable for sensitive functional groups.

Section 3: General FAQs

Q: Can the tertiary amine in the azetidine ring interfere with my reaction?

A: Yes, under certain conditions. The N-methylazetidine is a tertiary amine and can act as a nucleophile or base.

  • As a Base: It can act as an acid scavenger. In reactions requiring a stoichiometric non-nucleophilic base (like acylation), its presence should be accounted for, but it is generally not basic enough to replace the need for an external base like DIEA.

  • As a Nucleophile: With highly reactive electrophiles, such as primary alkyl halides (e.g., methyl iodide) or under forcing conditions, quaternization of the azetidine nitrogen can occur. This is generally not an issue in standard amide coupling or reductive amination protocols.

Q: What are the recommended storage conditions for this compound?

A: 3-(1-Methylazetidin-3-yl)propan-1-amine is a primary amine and can absorb CO₂ from the atmosphere to form a carbonate salt. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated to minimize degradation.

Q: Are there any known incompatibilities I should be aware of?

A: Avoid strong oxidizing agents and strong acids. Strong acids can protonate both nitrogen atoms and, in extreme cases, could potentially promote ring-opening of the strained azetidine ring.[17] It is incompatible with reagents that react with primary amines, such as aldehydes, ketones, and acylating agents, unless that is the intended reaction.

Sources

Optimization

handling and long-term storage stability of 3-(1-Methylazetidin-3-yl)propan-1-amine

Welcome to the Technical Support Center for 3-(1-Methylazetidin-3-yl)propan-1-amine (CAS: 1501401-74-6)[1]. As a bifunctional aliphatic amine containing both a highly strained 4-membered azetidine heterocycle and a prima...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(1-Methylazetidin-3-yl)propan-1-amine (CAS: 1501401-74-6)[1].

As a bifunctional aliphatic amine containing both a highly strained 4-membered azetidine heterocycle and a primary amine side chain, this compound presents unique handling challenges. This guide is engineered for drug development professionals and synthetic chemists, providing mechanistic insights and field-proven protocols to ensure the structural integrity of your material during long-term storage and complex experimental workflows.

Part 1: Knowledge Base & Mechanistic FAQs

Q: Why does my 3-(1-Methylazetidin-3-yl)propan-1-amine degrade so rapidly when left on the benchtop? A: The degradation is driven by two independent, competing mechanisms dictated by the molecule's bifunctional nature:

  • Carbamate Formation (Primary Amine): The primary propan-1-amine group is highly nucleophilic. When exposed to ambient air, it rapidly reacts with atmospheric carbon dioxide (CO₂) and moisture to form insoluble carbamate salts[2]. This manifests as a cloudy, viscous, or crystalline precipitate in your previously clear liquid.

  • Ring-Opening (Azetidine Core): The azetidine ring possesses a high ring strain of approximately 25.4 kcal/mol[3]. While relatively stable under neutral or basic conditions, exposure to trace acids (even dissolved CO₂ forming carbonic acid) protonates the tertiary nitrogen in the ring. This protonation transforms the nitrogen into an excellent leaving group, drastically lowering the activation energy for nucleophilic attack and subsequent irreversible ring-opening[4].

Q: What are the absolute optimal storage conditions for this compound? A: To arrest both kinetic degradation pathways, the compound must be stored at -20°C to -80°C under an inert Argon atmosphere , protected from light[4]. Argon is strictly preferred over Nitrogen because it is heavier than air, creating a protective "blanket" over the liquid phase that effectively displaces residual oxygen and CO₂[5].

Q: Can I store stock solutions of this compound in aqueous buffers? A: It is highly discouraged for long-term storage. If aqueous solutions are strictly required for biological assays, you must buffer the solution to a slightly basic pH (pH 7.5 – 8.5). Acidic conditions (pH < 7) will rapidly catalyze the cationic ring-opening polymerization (CROP) of the azetidine core[6]. Always prepare aqueous working solutions fresh and discard any unused portions within 12 hours.

Part 2: Troubleshooting Guide

Issue: The liquid has turned highly viscous or developed a white crust around the cap.

  • Mechanistic Cause: Atmospheric CO₂ has infiltrated the container, reacting with the primary amine to form carbamate salts. The compound is highly hygroscopic, meaning it will pull moisture from the air to facilitate this reaction[7].

  • Resolution: Do not use the degraded material for sensitive catalytic coupling or biological assays, as the stoichiometry of the active amine is now compromised. To salvage the material for general synthesis, you can perform a "free-basing" wash: dissolve the material in an aprotic organic solvent (e.g., Dichloromethane), wash with 1M NaOH to break the carbamate/carbonate salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Issue: NMR analysis shows a loss of the characteristic azetidine multiplet peaks (~3.2 ppm) and the appearance of new broad signals.

  • Mechanistic Cause: The azetidine ring has opened, likely due to acid-catalyzed hydrolysis or nucleophilic attack by the solvent[4]. This often happens if the compound is stored in unpurified Chloroform-d (CDCl₃) for NMR, which naturally generates trace hydrochloric acid (HCl) over time[8].

  • Resolution: The material is permanently degraded and must be discarded. Self-Validating Prevention: Always pass CDCl₃ through a small plug of basic alumina immediately before preparing NMR samples of azetidine-containing compounds to neutralize trace HCl.

Part 3: Quantitative Data & Compatibility Matrices

To ensure experimental reliability, adhere to the following compatibility guidelines when designing your workflows.

ParameterRecommended ConditionMechanistic Rationale
Storage Temperature -20°CMinimizes kinetic energy, preventing spontaneous cationic ring-opening[4].
Atmosphere Argon (Ar)Displaces CO₂ and moisture; prevents carbamate formation and oxidation[2].
Solvent Compatibility THF, DCM, DMF, DMSOAprotic solvents prevent solvolysis and hydrogen-bonding-induced ring strain[8].
Incompatible Solvents Unbuffered Water, AlcoholsProtic solvents can act as nucleophiles over time, attacking the strained ring.
Aqueous pH Limit pH 7.5 – 9.0Keeps the azetidine nitrogen deprotonated, preventing acid-catalyzed cleavage[4].

Part 4: Visualizing Degradation and Handling Workflows

To conceptualize the chemical vulnerabilities of 3-(1-Methylazetidin-3-yl)propan-1-amine, refer to the degradation pathway diagram below.

DegradationPathways A 3-(1-Methylazetidin-3-yl) propan-1-amine B Atmospheric CO2 & Moisture A->B Primary Amine Nucleophilic Attack C Acidic pH (H+) Trace HCl in Solvents A->C Azetidine Nitrogen Protonation D Carbamate Salts (Viscous/Insoluble) B->D Salt Formation E Ring-Opened Polymerization/Hydrolysis C->E Relief of Ring Strain (25.4 kcal/mol)

Fig 1. Competing degradation pathways of 3-(1-Methylazetidin-3-yl)propan-1-amine via CO2 and acid.

Part 5: Self-Validating Experimental Protocols

Protocol 1: Inert Aliquoting and Long-Term Storage

Because repeated freeze-thaw cycles and atmospheric exposure will cumulatively degrade the batch, the entire bulk supply should be aliquoted upon receipt. This protocol utilizes a self-validating positive-pressure system.

Step-by-Step Methodology:

  • Preparation: Oven-dry amber glass vials (to protect from UV-induced radical degradation) and PTFE-lined screw caps at 120°C for 4 hours. Cool them inside a desiccator.

  • Atmosphere Purge: Transfer the bulk compound and the dried vials into a glovebox purged with Argon. Validation Check: Ensure the glovebox oxygen sensor reads < 5 ppm O₂. If a glovebox is unavailable, use a Schlenk line to flush the vials with Argon for 3 minutes each.

  • Aliquoting: Using a gas-tight glass syringe (avoid plastic syringes as the amine can leach plasticizers), dispense single-use volumes (e.g., 100 µL) into the amber vials.

  • Sealing: Cap tightly with the PTFE-lined caps. Wrap the junction of the cap and vial tightly with Parafilm to create a secondary moisture barrier.

  • Storage: Store the aliquots in a secondary sealed container (like a vacuum desiccator box) at -20°C[4].

StorageWorkflow S1 1. Oven-Dry Amber Vials S2 2. Argon Purge (Displace O2/CO2) S1->S2 S3 3. Aliquot via Gas-Tight Syringe S2->S3 S4 4. Seal with PTFE & Parafilm S3->S4 S5 5. Store at -20°C in Desiccator S4->S5

Fig 2. Step-by-step inert handling and long-term storage workflow to prevent amine degradation.

Protocol 2: Pre-Reaction Quality Control (QC)

Before utilizing an older aliquot in a sensitive synthesis, validate its structural integrity.

  • Sample Prep: Pass 1 mL of CDCl₃ through a basic alumina plug to remove trace acid.

  • Dissolution: Dissolve 5 mg of the amine in the purified CDCl₃.

  • Validation: Run a ¹H NMR spectrum.

    • Pass Criteria: Sharp multiplets corresponding to the intact azetidine ring protons (typically around 3.0 - 3.5 ppm) and a clean primary amine signal (broad singlet, ~1.2 - 1.5 ppm, integrating to 2H).

    • Fail Criteria: Disappearance or shifting of the azetidine ring protons, or the appearance of a very broad downfield peak (>5.0 ppm) indicating carbamate formation.

References

  • NextSDS. 3-(1-methylazetidin-3-yl)propan-1-amine — Chemical Substance Information. Retrieved from:[Link]

  • Nature Communications (via PMC - NIH). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Retrieved from:[Link]

  • Polymer Chemistry (RSC Publishing). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Retrieved from:[Link]

  • ResearchGate. Principles of Inert Atmosphere Storage. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: 3-(1-Methylazetidin-3-yl)propan-1-amine Synthesis &amp; Purification

Welcome to the technical support center for the synthesis and purification of 3-(1-Methylazetidin-3-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 3-(1-Methylazetidin-3-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this compound, with a specific focus on minimizing secondary amine impurities during extraction and purification.

I. Troubleshooting Guide: Extraction & Purification

This section addresses specific issues that may arise during the workup and isolation of 3-(1-Methylazetidin-3-yl)propan-1-amine.

Issue 1: High Levels of Dimeric Secondary Amine Impurity Detected in Final Product

Symptoms:

  • A significant peak corresponding to a molecular weight of approximately 254.43 g/mol is observed during GC-MS or LC-MS analysis of the purified product.

  • Proton NMR shows complex multiplets and additional N-methyl signals that are inconsistent with the desired product structure.

Root Cause Analysis:

The primary cause of this dimeric impurity is the reaction of the desired primary amine product with a reactive intermediate or starting material. This is a common issue in amine synthesis, where the newly formed primary amine can act as a nucleophile.[1][2] In the synthesis of 3-(1-Methylazetidin-3-yl)propan-1-amine, a likely route to dimer formation is the reaction of the product with any remaining starting material from a reductive amination pathway, such as an aldehyde or nitrile precursor. The product amine essentially competes with ammonia or the ammonia source, leading to the formation of a secondary amine dimer.[3][4]

dot

Caption: Optimized workflow for amine extraction.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-(1-Methylazetidin-3-yl)propan-1-amine and their associated impurity profiles?

A1: The most common synthetic route is likely a two-step process involving the formation of a nitrile intermediate followed by reductive amination. [5]* Step 1: Cyanoethylation: Reaction of 1-methylazetidin-3-ol with acrylonitrile to form 3-(1-methylazetidin-3-yloxy)propanenitrile.

  • Step 2: Reductive Amination: Reduction of the nitrile group to a primary amine using a catalyst such as Raney Nickel or a metal hydride. [5] The main impurity from this route is the secondary amine formed by the reaction of the product with the intermediate imine. Over-reduction can also lead to other byproducts. An alternative route is the direct alkylation of ammonia with a suitable 3-(1-methylazetidin-3-yl)propyl halide, but this method is prone to over-alkylation, leading to a mixture of primary, secondary, and tertiary amines. [4][6] Q2: What analytical techniques are recommended for monitoring impurity levels?

A2: A combination of techniques is ideal for comprehensive analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including the dimeric secondary amine. [7]* High-Performance Liquid Chromatography (HPLC): Can be used with a suitable column (e.g., C18) and detector (e.g., UV or MS). Derivatization may be necessary for amines that lack a chromophore. [8][9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the final product and can help identify impurities if they are present in sufficient concentration.

Q3: Can column chromatography be used to remove the dimeric secondary amine impurity?

A3: Yes, column chromatography can be an effective purification method. Due to the basic nature of amines, they tend to interact strongly with standard silica gel. [10]Therefore, a modified approach is recommended:

  • Stationary Phase: Use silica gel treated with a small amount of a tertiary amine (e.g., triethylamine) or use an amine-functionalized silica. [10]* Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is typically effective. Adding a small percentage of ammonium hydroxide to the mobile phase can also improve peak shape and recovery. [10] Q4: Are there any specific safety precautions to consider during the extraction of this amine?

A4: Yes, standard laboratory safety practices should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents and ammonia.

  • Handling of Reagents: Be cautious when handling strong acids and bases. Add reagents slowly to control any exothermic reactions.

By understanding the chemical principles behind impurity formation and implementing these optimized protocols, researchers can significantly improve the purity and yield of 3-(1-Methylazetidin-3-yl)propan-1-amine.

III. References

Sources

Optimization

Technical Support Center: Navigating NMR Peak Overlap in the Structural Analysis of 3-(1-Methylazetidin-3-yl)propan-1-amine

Welcome to the technical support center for resolving complex NMR spectra. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with intricate small molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving complex NMR spectra. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with intricate small molecules like 3-(1-Methylazetidin-3-yl)propan-1-amine. Peak overlap in 1D NMR spectra is a common challenge that can obscure vital structural information.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you systematically dissect and resolve these overlapping signals, ensuring accurate structural elucidation.

I. Understanding the Challenge: Why Do Peaks Overlap?

In the ¹H NMR spectrum of 3-(1-Methylazetidin-3-yl)propan-1-amine, the protons on the azetidine ring and the propyl chain often exhibit similar chemical environments. This leads to their signals appearing in close proximity, creating complex and overlapping multiplets that are difficult to interpret.

Question: What are the primary reasons for peak overlap in the NMR spectrum of my compound?

Answer: Peak overlap in NMR spectra arises from several factors:

  • Similar Chemical Environments: Protons or carbons in different parts of a molecule may experience comparable electronic environments, causing their resonance frequencies (chemical shifts) to be very close. In 3-(1-Methylazetidin-3-yl)propan-1-amine, the methylene protons on the propyl chain and the azetidine ring are in similar aliphatic environments, leading to signal crowding.

  • Molecular Complexity: As the size and complexity of a molecule increase, so does the number of unique proton and carbon signals.[2][3] This inherently raises the probability of signals overlapping in a 1D spectrum.

  • Limited Dispersion: The chemical shift range in ¹H NMR is relatively narrow (typically 0-12 ppm). For molecules with many protons in the aliphatic region (0-4 ppm), this limited dispersion can lead to significant signal overlap.

II. Initial Troubleshooting: Simple Adjustments to Your Experiment

Before resorting to more complex techniques, simple modifications to the experimental setup can often resolve or reduce peak overlap.

FAQ: Can changing the NMR solvent help resolve overlapping peaks?

Answer: Yes, changing the deuterated solvent is a powerful and straightforward technique to induce changes in chemical shifts.[4][5] This "solvent effect" arises from different interactions between the analyte and the solvent molecules, which can alter the electronic environment of the nuclei.[6][7]

Troubleshooting Guide: Using Solvent Effects to Resolve Peak Overlap

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common, relatively non-polar solvent like chloroform-d (CDCl₃).

  • Select an Alternative Solvent: Choose a solvent with different properties. For instance, a more aromatic solvent like benzene-d₆ or pyridine-d₅ can induce significant shifts, particularly for protons near polar functional groups.[5] A more polar, hydrogen-bonding solvent like methanol-d₄ (MeOD-d₄) or deuterium oxide (D₂O) can also be effective.[5]

  • Acquire New Spectra: Dissolve a new sample in the chosen solvent or, if miscible and non-reactive, carefully add a small amount of the new deuterated solvent to your existing NMR tube. Acquire a new ¹H NMR spectrum.

  • Compare and Analyze: Compare the spectra obtained in different solvents. Look for changes in the chemical shifts of the overlapping signals. Even small shifts can be enough to simplify multiplets and allow for clearer interpretation.

Solvent Properties Expected Effect on 3-(1-Methylazetidin-3-yl)propan-1-amine
Chloroform-d (CDCl₃)Weakly polar, can form weak hydrogen bonds.Standard reference spectrum.
Benzene-d₆Aromatic, creates anisotropic effects.Can cause significant upfield or downfield shifts depending on the spatial orientation of protons relative to the benzene ring.
Methanol-d₄ (MeOD-d₄)Polar, protic solvent.Can form hydrogen bonds with the amine groups, potentially causing significant shifts in the signals of nearby protons.
Deuterium Oxide (D₂O)Polar, protic solvent.Similar to MeOD-d₄, will also exchange with the amine protons, causing their signals to disappear.
FAQ: How does changing the temperature of the NMR experiment affect peak overlap?

Answer: Variable temperature (VT) NMR is another effective technique for resolving overlapping signals, particularly when the molecule is undergoing dynamic processes like conformational exchange or rotamer interconversion.[8] By changing the temperature, you can alter the rate of these processes, which can lead to either sharpening or coalescence of NMR signals.[8]

Troubleshooting Guide: Variable Temperature (VT) NMR

  • Acquire a Room Temperature Spectrum: Obtain a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C or 298K).[8]

  • Heating the Sample: Gradually increase the temperature of the NMR probe in increments of 10-20°C.[9] Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a new spectrum.[10] Be careful not to exceed a temperature within 10°C of the solvent's boiling point.[8][9]

  • Cooling the Sample: If heating does not resolve the overlap, or if you suspect a dynamic equilibrium that can be "frozen out," you can cool the sample. Decrease the temperature in increments, again allowing for equilibration at each step.[10]

  • Analyze the Spectra: Compare the series of spectra. Look for changes in line shape and chemical shift. At higher temperatures, you may see broad peaks sharpen as dynamic processes become faster on the NMR timescale. At lower temperatures, you might observe a single broad peak resolving into multiple distinct signals as different conformations are "frozen."

Caption: Workflow for using Variable Temperature NMR.

III. Advanced Techniques: 2D NMR and Shift Reagents

When simpler methods are insufficient, more advanced techniques are necessary to definitively resolve peak overlap and elucidate the complete structure.

FAQ: How can 2D NMR experiments help in assigning the structure of 3-(1-Methylazetidin-3-yl)propan-1-amine?

Answer: Two-dimensional (2D) NMR spectroscopy is an indispensable tool for resolving complex spectra by spreading the signals across two frequency axes.[11][12] This provides detailed information about connectivity and spatial relationships between nuclei, which is often hidden in a 1D spectrum.[11]

Troubleshooting Guide: Using 2D NMR to Resolve Overlap

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[13][14] In the COSY spectrum, you will see your ¹H spectrum on both axes. Cross-peaks will appear between protons that are J-coupled. This is invaluable for tracing the connectivity within the propyl chain and the azetidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation).[11][13][15] The ¹H spectrum is on one axis, and the ¹³C spectrum is on the other. This is extremely powerful for resolving overlapping proton signals, as it is unlikely that two protons with the same chemical shift are attached to carbons with the same chemical shift.[16]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[13][14][15] HMBC is crucial for piecing together different fragments of the molecule and confirming the overall connectivity, for instance, by showing a correlation between the protons on the azetidine ring and the carbons of the propyl chain.

Caption: Using 2D NMR for structural elucidation.

FAQ: What are lanthanide shift reagents and how can they help with peak overlap?

Answer: Lanthanide shift reagents (LSRs) are paramagnetic complexes that can be added to an NMR sample to induce large changes in the chemical shifts of the analyte's signals.[17][18] The magnitude of the induced shift is dependent on the proximity of the nucleus to the lanthanide ion, which coordinates to a Lewis basic site on the molecule (in this case, the nitrogen atoms).[18] This can be highly effective in spreading out a crowded spectrum.[17]

Troubleshooting Guide: Using Lanthanide Shift Reagents

  • Prepare the Sample: Dissolve your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃ or C₆D₆). Water can interfere with the function of the LSR.[18]

  • Acquire a Reference Spectrum: Obtain a standard ¹H NMR spectrum before adding the shift reagent.

  • Titrate with the Shift Reagent: Add a small, known amount of the LSR (e.g., Eu(fod)₃ or Pr(fod)₃) to the NMR tube.[19] Europium complexes typically induce downfield shifts, while praseodymium complexes cause upfield shifts.[17][20]

  • Acquire Spectra Sequentially: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Monitor the Shifts: Observe the changes in the spectrum. Protons closer to the nitrogen atoms will experience larger shifts, effectively "pulling" them away from other signals and resolving the overlap.

  • Caution: LSRs can cause significant line broadening, which can reduce resolution if too much is added.[18] Use the minimum amount necessary to achieve the desired separation.

Lanthanide Reagent Shift Direction Advantages Disadvantages
Eu(fod)₃DownfieldCommonly used, predictable shifts.Can cause line broadening.
Pr(fod)₃UpfieldCan be useful for moving signals into an empty region of the spectrum.Can also cause line broadening.

IV. Summary and Recommendations

Resolving NMR peak overlap is a systematic process. Start with the simplest and quickest methods, such as changing the solvent or temperature. If these are unsuccessful, move on to more powerful 2D NMR techniques, which provide a wealth of structural information. Lanthanide shift reagents offer a valuable alternative for spreading out crowded spectra, but should be used judiciously. By employing these strategies, you can overcome the challenges of peak overlap and confidently determine the structure of 3-(1-Methylazetidin-3-yl)propan-1-amine and other complex molecules.

V. References

  • Lanthanide shift reagents in nmr | PPTX - Slideshare.

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia.

  • Variable Temperature NMR Experiments.

  • 23.1: NMR Shift Reagents - Chemistry LibreTexts.

  • Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment o.

  • Lanthanide Shift Reagents in NMR | PDF - Scribd.

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts - Taylor & Francis.

  • Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy - ResearchGate.

  • High-Resolution NMR for Complex Molecule Analysis - Creative Biostructure.

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride - Canadian Science Publishing.

  • Advanced NMR Techniques and Applications | Spectroscopy... - Fiveable.

  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev.

  • Variable Temperature (VT) Control for NMR - IMSERC.

  • Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD).

  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit.

  • Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR.

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem.

    • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.

  • Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC.

  • 2D NMR Introduction.

  • Instructions for Variable Temperature (VT) Operation - NMR.

  • ¹H NMR Analysis of Methyl 1-Boc-azetidine-3-carboxylate: A Comparative Guide - Benchchem.

  • Variable-temperature NMR spectroscopy for metabolite identification in biological materials.

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube.

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube.

  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra | Journal of Proteome Research - ACS Publications.

  • Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... - ResearchGate.

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma.

  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures | ACS Omega - ACS Publications.

  • HSQC and HMBC - NMR Core Facility - Columbia University.

  • 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j) - ResearchGate.

  • HSQC – Revealing the direct-bonded proton-carbon instrument - Nanalysis.

  • NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 51 - Books.

  • Resolving overlapping peaks in the NMR spectrum of Hexyl 4-bromobenzoate - Benchchem.

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF - ResearchGate.

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry.

  • Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity.

  • Advanced techniques of solution nuclear magnetic resonance spectroscopy for structural investigation of protein-protein interact.

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences.

  • Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts | Journal of the American Chemical Society.

  • 3-(1-methylazetidin-3-yl)propan-1-amine | 1501401-74-6 - Sigma-Aldrich.

  • NMR-Spectroscopy in Drug Analysis Quantitative NMR Spectroscopy.

Sources

Troubleshooting

minimizing side reactions when using 3-(1-Methylazetidin-3-yl)propan-1-amine

Welcome to the technical support resource for 3-(1-Methylazetidin-3-yl)propan-1-amine (CAS: 1501401-74-6). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the un...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3-(1-Methylazetidin-3-yl)propan-1-amine (CAS: 1501401-74-6). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique chemical behavior of this bifunctional building block. Our goal is to provide you with the expertise and practical methodologies required to maximize your reaction success while minimizing the formation of problematic side products.

The structure of 3-(1-Methylazetidin-3-yl)propan-1-amine presents a distinct set of synthetic challenges and opportunities. It features a nucleophilic primary amine, ideal for standard conjugations, and a tertiary N-methylated azetidine ring. The inherent ring strain of the azetidine moiety (approx. 25.4 kcal/mol) is a key factor in its reactivity, making it susceptible to specific, often undesired, reaction pathways.[1][2]

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides that address common issues encountered in the lab. We will delve into the mechanistic basis for these side reactions and provide validated protocols to steer your reactions toward the desired outcome.

Troubleshooting & Frequently Asked Questions (FAQs)

Question 1: I'm performing an amide coupling with an acyl chloride on the primary amine, but my yield is low and I'm seeing a complex mixture of byproducts. What is the likely cause?

This is a classic issue stemming from the dual reactivity of the substrate. The primary culprit is the acid-catalyzed ring-opening of the azetidine.

Causality Analysis:

  • HCl Byproduct Formation: The reaction of the primary amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl).

  • Azetidine Protonation: The N-methylazetidine is a basic tertiary amine (pKa ≈ 11.29) and will be readily protonated by the generated HCl.[3]

  • Ring Strain Activation: Protonation of the azetidine nitrogen exacerbates the inherent ring strain, transforming the nitrogen into an excellent leaving group and activating the ring carbons for nucleophilic attack.[1][4][5]

  • Nucleophilic Attack: Even weak nucleophiles present in the reaction (such as the chloride counter-ion, water from workup, or another amine molecule) can attack a ring carbon, leading to irreversible ring-opening. This results in a variety of chlorinated, hydroxylated, or dimerized impurities that are often difficult to separate from the desired product.

Additionally, some acyl chlorides can act as Lewis acids, directly coordinating to the azetidine nitrogen and promoting ring-opening without prior protonation.[1]

G cluster_0 Problem: Acyl Chloride Reaction AcylCl Amine + Acyl Chloride HCl HCl Byproduct Generated AcylCl->HCl Protonation Azetidine Protonation HCl->Protonation Azetidine Basic N-Methyl Azetidine Azetidine->Protonation Activation Ring Strain Activation Protonation->Activation RingOpening Nucleophilic Ring-Opening Activation->RingOpening Byproducts Complex Byproducts & Low Yield RingOpening->Byproducts

Caption: Causality chain for azetidine ring-opening during acylation.

Solution: Avoid HCl Generation & Use Milder Coupling Conditions

The most effective strategy is to switch from acyl chlorides to standard peptide coupling reagents. These reagents activate the carboxylic acid partner in situ without generating a strong acid byproduct.

Reagent ClassExamplesBase RequiredTemperatureKey Advantage
Carbodiimides EDC, DICAdditive (HOBt, HOAt) + Non-nucleophilic base (DIPEA, NMM)0 °C to RTWidely applicable, cost-effective.
Uronium/Onium HATU, HBTU, TBTUNon-nucleophilic base (DIPEA, 2,6-Lutidine)0 °C to RTHigh efficiency, low racemization, fast reaction times.
Phosphonium PyBOP, PyAOPNon-nucleophilic base (DIPEA, NMM)0 °C to RTVery effective for hindered couplings.
Question 2: I am attempting a selective N-alkylation on the primary amine using an alkyl halide, but I'm getting a mixture of mono- and di-alkylated products, plus a new quaternary salt. How can I achieve mono-alkylation?

This problem arises from three competing reactions: desired mono-alkylation, undesired over-alkylation, and quaternization of the azetidine nitrogen.

Causality Analysis:

  • Over-alkylation: The secondary amine product of the initial alkylation is often as nucleophilic, or even more so, than the starting primary amine, leading to a second alkylation event.[6]

  • Azetidine Quaternization: The N-methylazetidine is a tertiary amine and can be readily alkylated by reactive alkyl halides to form a quaternary ammonium salt.[7] This is often an irreversible and major side reaction.

  • Stoichiometry Issues: Using a 1:1 ratio of amine to alkyl halide is inefficient, as the HX byproduct will protonate and deactivate 50% of the starting amine.[6]

Solution: Switch to Reductive Amination

Reductive amination is a vastly superior method for controlled mono-alkylation of primary amines. It involves the formation of an imine/enamine intermediate with an aldehyde or ketone, followed by in situ reduction.

Why it Works:

  • Selectivity: The primary amine is significantly more reactive towards aldehydes and ketones than the tertiary azetidine nitrogen.[7]

  • No Over-alkylation: The resulting secondary amine is generally less reactive in imine formation under the reaction conditions than the starting primary amine.

  • No Quaternization: The electrophile is a carbonyl, not an alkyl halide, eliminating the possibility of quaternizing the azetidine.

  • Milder Conditions: The reaction is typically run under neutral or mildly acidic/basic conditions with reducing agents that are compatible with the azetidine ring.

G cluster_AlkylHalide Alkyl Halide Pathway cluster_ReductiveAm Reductive Amination Pathway Start Start: Selective Mono-Alkylation Goal Decision Choice of Method Start->Decision AlkylHalide Alkyl Halide Method Decision->AlkylHalide Poor Choice ReductiveAm Reductive Amination Method Decision->ReductiveAm Recommended Overalkylation Over-alkylation AlkylHalide->Overalkylation Quaternization Azetidine Quaternization AlkylHalide->Quaternization HX_issue HX Byproduct Issues AlkylHalide->HX_issue Selectivity High Selectivity for 1° Amine ReductiveAm->Selectivity NoOver No Over-alkylation ReductiveAm->NoOver NoQuat No Quaternization ReductiveAm->NoQuat Success Success: Clean Mono-Alkylation Selectivity->Success NoOver->Success NoQuat->Success

Caption: Decision workflow for selective mono-alkylation.

Question 3: My compound appears stable initially, but degrades upon purification by silica gel chromatography or during an acidic workup. What is causing this instability?

This is another manifestation of the azetidine ring's sensitivity, specifically to acid.

Causality Analysis:

  • Silica Gel Acidity: Standard silica gel is inherently acidic (pH 4.5-5.5) and can slowly catalyze the ring-opening of sensitive substrates like N-alkyl azetidines during prolonged contact on a column.

  • Acidic Workup: Aqueous acidic workups (e.g., washing with 1N HCl) will protonate the azetidine nitrogen, making it susceptible to hydrolysis (ring-opening by water).[4][8] The rate of decomposition is highly pH-dependent, with stability decreasing significantly at lower pH values.[8]

Solutions:

  • Neutralize Silica Gel: Before preparing your column, slurry the silica gel in the eluent containing 1-2% of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide. This will neutralize the acidic sites and prevent on-column degradation.

  • Use Alternative Media: Consider using neutral alumina or a reverse-phase (C18) column if compatible with your molecule's polarity.

  • Avoid Acidic Aqueous Washes: If an aqueous wash is necessary, use saturated sodium bicarbonate solution or brine instead of acid. If you must extract your product into an acidic aqueous layer, do so quickly, at low temperature (0-5 °C), and immediately basify and re-extract into an organic solvent.

  • Salt Formation for Purification: A highly effective method is to form a crystalline salt (e.g., hydrochloride or tartrate) by adding a solution of the acid (e.g., HCl in ether) to the crude product. The resulting salt can often be purified by recrystallization, avoiding chromatography altogether.

Validated Experimental Protocols

Protocol 1: Optimized Amide Coupling (HATU)

This protocol is designed for the clean and efficient formation of an amide bond on the primary amine while preserving the azetidine ring.

Materials:

  • 3-(1-Methylazetidin-3-yl)propan-1-amine

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add a solution of 3-(1-Methylazetidin-3-yl)propan-1-amine (1.05 eq) in a small amount of anhydrous DMF dropwise over 5 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by chromatography on triethylamine-deactivated silica gel.

Protocol 2: Selective Mono-Alkylation via Reductive Amination

This protocol provides a controlled method for adding a single alkyl group to the primary amine.

Materials:

  • 3-(1-Methylazetidin-3-yl)propan-1-amine

  • Aldehyde or Ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalyst)

Procedure:

  • Dissolve 3-(1-Methylazetidin-3-yl)propan-1-amine (1.2 eq) and the aldehyde/ketone (1.0 eq) in anhydrous DCM.

  • If the reaction is sluggish, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may gently effervesce.

  • Stir at room temperature for 3-12 hours, monitoring by TLC or LC-MS until the imine intermediate is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 30 minutes, then separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product as required.

References

  • NextSDS. (n.d.). 3-(1-methylazetidin-3-yl)propan-1-amine — Chemical Substance Information.
  • BenchChem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions.
  • Pace, C. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Sigma-Aldrich. (n.d.). 3-(1-methylazetidin-3-yl)propan-1-amine.
  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions.
  • PubChem. (n.d.). 3-(1-methylazetidin-3-yl)propan-1-amine.
  • LibreTexts. (n.d.). 12.5 Reactions of Amines – Fundamentals of Organic Chemistry.
  • Vulcanchem. (n.d.). Azetidine, N-methyl- - 4923-79-9.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Mastering Chemistry Help. (2013). acylation of amines.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1).
  • LibreTexts. (2020). 20.6: Reactions of Amines.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in the Synthesis of 3-(1-Methylazetidin-3-yl)propan-1-amine Derivatives

Welcome to the technical support center for the synthesis of 3-(1-methylazetidin-3-yl)propan-1-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(1-methylazetidin-3-yl)propan-1-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this sterically demanding scaffold. The unique three-dimensional structure of the azetidine ring, particularly when substituted at the 3-position, often presents significant steric barriers that can impede reaction efficiency, lower yields, and lead to undesirable side products.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of these complex amines. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Low or No Yield in N-Alkylation of the Primary Amine

Question: I am attempting to N-alkylate the primary amine of a 3-(1-methylazetidin-3-yl)propan-1-amine derivative with a bulky electrophile, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?

Answer:

The primary challenge in this transformation is the steric congestion around the primary amine. The 1-methylazetidin-3-yl group is a bulky substituent that can effectively shield the amine's lone pair of electrons, hindering its nucleophilic attack on the electrophile.[1][2]

Potential Causes and Solutions:

  • Insufficient Nucleophilicity of the Amine: The steric bulk of the azetidine moiety can reduce the inherent nucleophilicity of the primary amine.

    • Solution: Employ a stronger, non-nucleophilic base to deprotonate a portion of the amine, thereby increasing its overall nucleophilicity. However, exercise caution as this does not apply to direct alkylation of tertiary amines.[1]

  • High Activation Energy Barrier: The steric clash between the bulky azetidine substituent and the incoming electrophile creates a high activation energy barrier for the SN2 reaction.

    • Solution 1: Increase Reaction Temperature and Time: Providing more thermal energy can help overcome the activation barrier. Prolonging the reaction time may also be necessary for these sluggish reactions.[1]

    • Solution 2: Use a More Reactive Electrophile: Instead of alkyl halides, consider using more reactive alkylating agents like alkyl triflates or tosylates. These have better leaving groups, which can accelerate the reaction rate.[1]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate.

    • Solution: Aprotic polar solvents such as DMF or DMSO can be effective. For particularly challenging cases, consider less conventional solvents that may better solvate the transition state.

Experimental Protocol: N-Alkylation with an Alkyl Triflate

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the 3-(1-methylazetidin-3-yl)propan-1-amine derivative (1.0 eq.) in dry dichloromethane (DCM) or acetonitrile.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).

  • Cool the mixture to 0 °C.

  • Slowly add the alkyl triflate (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring progress by LC-MS or TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography. Due to the basic nature of the product, using amine-functionalized silica gel or pre-treating standard silica gel with a triethylamine solution is recommended to prevent product tailing and improve separation.[1]

Issue 2: Poor Regioselectivity in Ring-Opening Reactions to Synthesize the Propylamine Sidechain

Question: I am synthesizing the 3-(1-methylazetidin-3-yl)propan-1-amine scaffold via nucleophilic ring-opening of an activated azetidine derivative, but I am getting a mixture of regioisomers. How can I control the regioselectivity of this reaction?

Answer:

Regioselectivity in the ring-opening of unsymmetrical azetidinium ions is a well-documented challenge governed by a delicate interplay of electronic and steric factors.[3][4][5]

Governing Principles:

  • Electronic Effects: The presence of a substituent that can stabilize a positive charge on an adjacent carbon will direct the nucleophilic attack to that carbon.[5] For instance, an aryl or vinyl group at the C2 position of the azetidine ring will favor cleavage of the C2-N bond.[5]

  • Steric Hindrance: In the absence of overriding electronic effects, the nucleophile will preferentially attack the less sterically hindered carbon atom.[3][5]

Strategies for Controlling Regioselectivity:

  • Choice of Nucleophile: A sterically bulky nucleophile will have a greater preference for the less substituted carbon.

  • Activating Group on Azetidine Nitrogen: The nature of the activating group on the azetidine nitrogen can influence the electronic distribution within the ring and thus the site of nucleophilic attack.

  • Reaction Conditions: Solvent and temperature can also play a role in modulating the regioselectivity.

Decision-Making Workflow for Regioselectivity

Caption: A decision tree to predict regioselectivity in azetidinium ion ring-opening.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-(1-methylazetidin-3-yl)propan-1-amine and its derivatives?

A1: Several synthetic strategies can be employed:

  • Alkylation of 3-(azetidin-3-yl)propan-1-amine: This is a direct approach but can be challenging due to the potential for over-alkylation and the steric hindrance issues discussed above.

  • Reductive Amination: Reacting 3-(1-methylazetidin-3-yl)propanal with an appropriate amine in the presence of a reducing agent like sodium triacetoxyborohydride is a powerful method for forming the final amine.[6][7] This method is often high-yielding and tolerates a wide range of functional groups.

  • Grignard Reaction: The addition of a suitable Grignard reagent to a 1-methylazetidine-3-carbonitrile derivative can be used to construct the propyl chain.[8][9]

  • Ring-Opening of Activated Azetidines: As discussed in the troubleshooting section, nucleophilic ring-opening of an appropriately substituted azetidinium ion can be a viable route.[3][4][10]

Q2: How can I introduce the primary amine functionality in a sterically hindered environment using the Mitsunobu reaction?

A2: The Mitsunobu reaction is an excellent method for converting a primary or secondary alcohol to a primary amine with inversion of stereochemistry.[11][12][13][14][15] In the context of your target molecule, you would start with 3-(1-methylazetidin-3-yl)propan-1-ol.

Key Considerations for a Mitsunobu Reaction with Hindered Substrates:

  • Nitrogen Nucleophile: Phthalimide is a commonly used nitrogen nucleophile in Mitsunobu reactions.[12] The resulting phthalimide can then be cleaved using hydrazine (Gabriel synthesis) to reveal the primary amine.

  • Reagents: The standard Mitsunobu reagents are triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]

  • Reaction Conditions: For sterically hindered alcohols, the reaction may require elevated temperatures and longer reaction times.

Generalized Mitsunobu Protocol for Amine Synthesis

G A 1. Dissolve alcohol, PPh3, and phthalimide in THF B 2. Cool to 0 °C A->B C 3. Add DEAD or DIAD dropwise B->C D 4. Warm to RT and stir for 12-24h C->D E 5. Quench and workup D->E F 6. Purify phthalimide intermediate E->F G 7. Deprotection with hydrazine F->G H 8. Purify final amine G->H

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 3-(1-Methylazetidin-3-yl)propan-1-amine Hydrochloride Salts

Welcome to the technical support center for the crystallization of 3-(1-Methylazetidin-3-yl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 3-(1-Methylazetidin-3-yl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this and analogous amine hydrochloride salts. Our focus is on explaining the causality behind experimental choices to empower you to optimize your crystallization processes effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the crystallization of amine hydrochloride salts.

Q1: Why is crystallization of the hydrochloride salt form preferred over the free base? The formation of hydrochloride salts of amines is a standard strategy in pharmaceutical development.[1] Converting the basic amine to its hydrochloride salt generally improves physicochemical properties such as aqueous solubility, stability, and handling characteristics.[1][2] The ionic nature of the salt enhances its interaction with polar solvents like water and can lead to a more stable, crystalline solid form compared to the often oily or low-melting-point free base.[2]

Q2: What are the critical starting parameters to consider for crystallizing this specific compound? The primary parameters to define are the solvent system, concentration (supersaturation), temperature profile, and agitation rate.[3][4] Given the structure of 3-(1-methylazetidin-3-yl)propan-1-amine, it is a relatively small, polar molecule. Its hydrochloride salt is expected to be soluble in polar protic solvents. A good starting point would be to screen solvents like isopropanol (IPA), ethanol, or methanol, potentially with water as a co-solvent or an anti-solvent.[1][5]

Q3: How does pH influence the crystallization of an amine hydrochloride salt? pH is a critical parameter as it dictates the ionization state of the amine and, consequently, its solubility.[6][7][8] For an amine hydrochloride, maintaining a sufficiently low pH ensures the amine remains protonated as the hydrochloride salt. If the pH drifts upwards, the equilibrium can shift towards the free base, which may have vastly different (and likely higher) solubility in organic solvents, potentially preventing crystallization or causing the product to "oil out".[9] In some cases, precise pH control can even be used to target specific polymorphs.[6]

Q4: What is "supersaturation" and why is it so important? Supersaturation is the essential driving force for crystallization.[10][11] It is a non-equilibrium state where the concentration of the solute in a solution is higher than its equilibrium solubility at a given temperature.[11] Controlling the level of supersaturation is key to achieving desired crystal attributes.[10][12]

  • Low Supersaturation: Favors crystal growth over nucleation, leading to larger, more well-defined crystals.[10][11]

  • High Supersaturation: Favors nucleation over growth, often resulting in the rapid formation of many small crystals (a fine powder) or even causing the compound to separate as a liquid (oiling out).[10][11][13]

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during crystallization experiments.

Issue 1: My compound is "oiling out" instead of crystallizing.

Q: I've cooled my saturated solution, but instead of crystals, a thick, sticky oil has formed at the bottom of my flask. What is happening and how can I fix it?

A: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS).[13][14] It occurs when the solute separates from the solution as a supercooled liquid instead of a solid crystalline lattice.[15] This is often a kinetic issue driven by excessively high supersaturation, or a thermodynamic issue where the melting point of your compound (or an impure form of it) is lower than the temperature of the solution.[13][15] Oiled-out products are undesirable as they tend to trap impurities.[15][16]

Causality & Solutions:

  • Reduce Supersaturation Rate: The most common cause is cooling the solution too quickly. A rapid temperature drop creates a high level of supersaturation where nucleation is kinetically hindered, favoring the formation of a disordered liquid phase.[13]

    • Action: Re-heat the solution until the oil redissolves (you may need to add a small amount of additional solvent).[15] Then, cool the solution much more slowly. An insulated vessel (e.g., a Dewar flask) or a programmable temperature controller can provide a slow, linear cooling ramp. A slower cooling rate keeps the system within the metastable zone for longer, favoring growth on any nuclei that form.[10]

  • Decrease Solute Concentration: The initial concentration may be too high.

    • Action: Add more solvent to the heated solution (10-20% more) and attempt the cooling process again.[15] This lowers the overall supersaturation level at any given temperature.

  • Introduce Seed Crystals: Oiling out can occur when primary nucleation is difficult.[13]

    • Action: After cooling the solution to a temperature where it is moderately supersaturated (but before oiling occurs), add a small amount of previously isolated, solid material (seed crystals).[13][16] These seeds provide a template for crystal growth, bypassing the energy barrier for primary nucleation and preventing the system from reaching the high supersaturation level where oiling out happens.[13]

  • Change the Solvent System: The solvent may be too "good" or too "poor." A solvent that is too different in polarity from the solute can sometimes promote oiling out.[17]

    • Action: Experiment with a different solvent or a solvent/anti-solvent system. For amine hydrochlorides, alcohols like isopropanol or ethanol are good starting points.[1] If using an anti-solvent, try adding it more slowly or at a slightly higher temperature.

Issue 2: No crystals are forming, even after extended cooling.

Q: My solution is cold and appears clear. I've waited for hours, but nothing has precipitated. What should I do?

A: This indicates that the solution is in a persistent metastable supersaturated state. While supersaturation is necessary, spontaneous nucleation has not occurred. This can happen if the energy barrier for forming the first crystal nuclei is too high.

Causality & Solutions:

  • Induce Nucleation (Seeding): As mentioned above, the most reliable method to overcome the nucleation barrier is to provide a template for growth.

    • Action: Add a few seed crystals of the compound.[1] If you have no crystals, try scratching the inside of the flask below the solvent level with a glass rod.[16] The microscopic scratches on the glass can provide nucleation sites.

  • Increase Supersaturation: The solution may not be sufficiently supersaturated.

    • Action 1 (Cooling): Cool the solution to a lower temperature.

    • Action 2 (Anti-solvent): If using a solvent mixture, slowly add a small amount of an anti-solvent (a solvent in which the compound is insoluble) until persistent cloudiness is observed, then add a drop of the "good" solvent to clarify.[17]

    • Action 3 (Evaporation): Allow a small amount of the solvent to evaporate slowly by passing a gentle stream of nitrogen or air over the surface.

Issue 3: The resulting crystals are very fine needles or a powder, making filtration difficult.

Q: I managed to get a solid, but it's a very fine powder that clogs the filter paper. How can I grow larger crystals?

A: The formation of very small particles is typically a result of rapid nucleation overwhelming crystal growth.[10][11] This happens when the level of supersaturation is too high, causing countless nuclei to form simultaneously with little opportunity for them to grow larger.[11]

Causality & Solutions:

  • Slow Down the Crystallization Rate: This is the most critical factor. Slower crystallization allows the system to remain at a low level of supersaturation, where the solute molecules have more time to incorporate into existing crystal lattices (growth) rather than forming new nuclei.

    • Action: Use a slower cooling rate. If using an anti-solvent, add it much more slowly with vigorous stirring to avoid localized areas of high supersaturation.

  • Optimize Agitation: The stirring rate can influence crystal size.[18]

    • Action: Experiment with different agitation speeds. Very high speeds can sometimes lead to smaller crystals due to increased secondary nucleation or crystal breakage. Conversely, insufficient stirring can lead to poor heat and mass transfer. For a lab scale, a gentle magnetic stir is often sufficient. In some patented processes for thiamine hydrochloride, agitation speed was found to selectively produce different hydrates.[19]

  • Use a Digestion or Aging Step: Holding the crystalline slurry at a constant temperature (or cycling the temperature) for an extended period can allow for a process called Ostwald ripening.

    • Action: After the initial crystallization, hold the slurry at the final temperature (or a slightly elevated one) with gentle stirring for several hours. During this time, smaller, higher-energy particles will redissolve and deposit onto larger, more stable crystals, leading to an overall increase in average particle size.[14]

Section 3: Experimental Protocols

Protocol 1: General Cooling Crystallization

  • Solvent Selection: Choose a suitable solvent or solvent mixture (e.g., Isopropanol/Water). Determine the approximate solubility at an elevated temperature (e.g., 60-70 °C) and at a lower temperature (e.g., 0-5 °C).

  • Dissolution: In a jacketed reactor or round-bottom flask equipped with a condenser and magnetic stirrer, charge the crude 3-(1-Methylazetidin-3-yl)propan-1-amine hydrochloride and the chosen solvent.

  • Heating: Heat the mixture with stirring to the desired dissolution temperature (e.g., 70 °C) until all solids have completely dissolved, forming a clear solution.[1]

  • Controlled Cooling: Once the solution is clear, initiate a slow, controlled cooling ramp. A linear rate of 10-20 °C per hour is a good starting point. Slower cooling generally yields larger crystals.[10][20]

  • Seeding (Optional but Recommended): When the solution has cooled to a temperature where it is supersaturated (e.g., 50 °C), add a small slurry of seed crystals (1-2% w/w).

  • Maturation/Aging: Once the final temperature (e.g., 5 °C) is reached, hold the slurry with gentle stirring for 2-4 hours to maximize yield and allow for crystal growth.

  • Isolation: Collect the crystals by suction filtration.

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude material in a minimum amount of a "good" solvent (e.g., methanol, water) at room temperature.

  • Setup: Place the solution in a flask with efficient stirring.

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., acetone, isopropanol, THF) dropwise using an addition funnel or syringe pump.[3] The rate of addition is critical; a slower rate is better.

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating nucleation has begun.

  • Growth: Once nucleation is established, continue the anti-solvent addition at a controlled rate.

  • Maturation, Isolation, and Drying: Follow steps 6-9 from the Cooling Crystallization protocol.

Section 4: Key Crystallization Parameters & Data

Table 1: Properties of Common Solvents for Amine HCl Crystallization This table provides general guidance. Optimal solvent choice must be determined experimentally.

SolventClassBoiling Point (°C)Polarity (Dielectric Constant)Common Use
Isopropanol (IPA)Alcohol (Protic)82.619.9Primary solvent for cooling crystallization.[1]
EthanolAlcohol (Protic)78.424.5Primary solvent; often used in mixtures with water.[5]
MethanolAlcohol (Protic)64.732.7Good solvent, but high solubility may require an anti-solvent.
WaterProtic100.080.1Often used as a co-solvent[1] or to dissolve the salt before adding an organic anti-solvent.
AcetoneKetone (Aprotic)56.020.7Commonly used as an anti-solvent.[1]
Tetrahydrofuran (THF)Ether (Aprotic)66.07.6Can be used as a solvent or anti-solvent.[5]
AcetonitrileNitrile (Aprotic)81.637.5A polar aprotic option for screening.
Section 5: Visual Workflows & Diagrams

Diagram 1: Troubleshooting Crystallization Issues

G start Crystallization Experiment check_solid Solid Formed? start->check_solid oiling_out Problem: Oiling Out check_solid->oiling_out No, Oil Formed no_crystals Problem: No Crystals check_solid->no_crystals No, Clear Solution crystals_ok Solid is Crystalline check_solid->crystals_ok Yes sol_oil_1 1. Re-dissolve & Cool Slower 2. Reduce Concentration 3. Use Seed Crystals oiling_out->sol_oil_1 sol_no_xtal 1. Add Seed Crystals 2. Scratch Flask 3. Increase Supersaturation (Cool further or add anti-solvent) no_crystals->sol_no_xtal check_quality Good Quality Crystals? crystals_ok->check_quality fine_powder Problem: Fine Powder/Needles check_quality->fine_powder No success Success: Isolate & Dry check_quality->success Yes sol_fine 1. Slow Down Crystallization (Slower cooling / anti-solvent addition) 2. Optimize Agitation 3. Implement Aging/Digestion Step fine_powder->sol_fine

Caption: Decision tree for troubleshooting common crystallization problems.

Diagram 2: General Solvent Screening Workflow

G start Start: Crude Amine HCl Salt screen_solvents Screen Solubility in 6-8 Solvents (e.g., IPA, EtOH, H2O, Acetone, THF) at Room Temp & 70°C start->screen_solvents eval_solubility Evaluate Solubility Profile screen_solvents->eval_solubility good_cooling Good Candidate for Cooling Crystallization: High solubility when hot, low solubility when cold. eval_solubility->good_cooling Steep Profile good_antisolvent Good Candidate for Anti-Solvent System: Very soluble in Solvent A, insoluble in Solvent B. eval_solubility->good_antisolvent Extreme Profile poor_candidate Poor Candidate: Insoluble or too soluble at all temperatures. eval_solubility->poor_candidate Flat Profile optimize Proceed to Optimize (Cooling Rate, Concentration) good_cooling->optimize good_antisolvent->optimize

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Validation Methods for Determining 3-(1-Methylazetidin-3-yl)propan-1-amine Purity

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of a Polar, Non-Chromophoric Amine 3-(1-Methylazetidin-3-yl)propan-1-amine is a small aliphatic diamine. Its structur...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of a Polar, Non-Chromophoric Amine

3-(1-Methylazetidin-3-yl)propan-1-amine is a small aliphatic diamine. Its structure presents two key analytical challenges for purity determination by HPLC:

  • High Polarity: The presence of two amine groups and a short alkyl chain makes the molecule highly polar. This leads to poor retention on conventional reversed-phase (RP) HPLC columns, with the analyte often eluting in or near the void volume.[1][2]

  • Lack of a UV Chromophore: The molecule is a saturated aliphatic amine and therefore lacks a significant UV-absorbing moiety.[3][4] This makes direct UV detection, the most common detection method in HPLC, unsuitable for achieving the sensitivity required for impurity profiling.

A predicted XLogP of 0.1 further underscores the compound's hydrophilic nature.[4] The presence of a primary and a tertiary amine suggests two basic pKa values, likely in the range of 9-11. This necessitates careful pH control of the mobile phase to ensure consistent analyte ionization and retention.

This guide will compare two robust and orthogonal HPLC strategies to address these challenges: Pre-column Derivatization followed by Reversed-Phase HPLC with UV/Fluorescence Detection and Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) .

Method Comparison: Derivatization vs. HILIC

The choice of an appropriate analytical method depends on available instrumentation, the nature of potential impurities, and the desired sensitivity. Below is a comparative overview of the two proposed methods.

Method A: Pre-column Derivatization with Reversed-Phase HPLC

This classic approach chemically modifies the analyte to attach a UV-absorbing or fluorescent tag, enabling sensitive detection.[5]

  • Principle: The primary amine of 3-(1-Methylazetidin-3-yl)propan-1-amine reacts with a derivatizing agent to form a stable, detectable derivative. This derivative is typically more hydrophobic than the parent compound, allowing for good retention on a standard C18 column.

  • Recommended Derivatizing Agent: 9-fluorenylmethyl chloroformate (FMOC-Cl) is an excellent choice as it reacts rapidly with primary and secondary amines under mild conditions to produce a highly fluorescent derivative.[4]

  • Advantages:

    • High sensitivity and selectivity, especially with fluorescence detection.

    • Utilizes standard and widely available reversed-phase columns and HPLC-UV/FLD instrumentation.

    • Improved retention and peak shape of the derivatized analyte.

  • Disadvantages:

    • The derivatization step adds complexity and a potential source of variability to the sample preparation process.

    • The derivatizing agent and its by-products can interfere with the chromatogram if not properly managed.

    • Potential for incomplete derivatization or the formation of multiple derivative species.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD)

HILIC is a powerful technique for the retention of highly polar compounds.[6][7][8] When coupled with a universal detector like CAD, it provides a direct measure of the analyte and its impurities without the need for derivatization.

  • Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with diol or amide functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile).[9][10] The analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to retention.[7]

  • Detection: Charged Aerosol Detection (CAD) is a mass-based detection method where the column eluent is nebulized, and the resulting aerosol particles are charged and then measured. The response is largely independent of the chemical structure of the analyte, making it a "universal" detector.

  • Advantages:

    • Direct analysis of the unmodified analyte, simplifying sample preparation.

    • Universal detection allows for the quantification of impurities that may lack a chromophore.

    • Orthogonal selectivity to reversed-phase chromatography.

  • Disadvantages:

    • HILIC methods can be less robust than reversed-phase methods and may require longer column equilibration times.

    • Mobile phase pH and buffer selection are critical for reproducible results.

    • CAD is a destructive detection technique and is not compatible with mass spectrometry if the eluent is split post-detector.

HPLC Method Validation Protocol (ICH Q2(R1))

A comprehensive validation of the chosen HPLC method must be performed to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[11][12] The following parameters must be evaluated for a quantitative purity assay.

System Suitability

System suitability testing is an integral part of the analytical procedure and is performed before and during the analysis of samples. It ensures the performance of the chromatographic system.

  • Parameters and Acceptance Criteria:

    • Tailing Factor (T): T ≤ 2.0 for the main peak.

    • Theoretical Plates (N): N > 2000 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for six replicate injections of a standard solution.

    • Resolution (Rs): Rs > 2.0 between the main peak and the closest eluting impurity.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Experimental Protocol:

    • Analyze a blank (diluent), a placebo (if applicable), a solution of the analyte, and solutions of known related substances.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte to generate potential degradation products.

    • Assess peak purity of the analyte peak in the presence of impurities and degradants using a photodiode array (PDA) detector for the derivatization method, or by ensuring baseline separation for the HILIC-CAD method.

Linearity and Range

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol:

    • Prepare a series of at least five concentrations of the analyte, typically ranging from the reporting limit to 120% of the nominal concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should not be significantly different from zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Experimental Protocol:

    • Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare each concentration level in triplicate.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Experimental Protocol: Analyze six independent preparations of the same sample at 100% of the nominal concentration on the same day, with the same analyst and equipment.

    • Acceptance Criteria: RSD ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: RSD ≤ 3.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol (based on the signal-to-noise ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Inject solutions at these concentrations to confirm the ratios.

  • Acceptance Criteria:

    • Precision at the LOQ should have an RSD ≤ 10%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Vary critical method parameters such as:

      • Mobile phase pH (± 0.2 units).

      • Column temperature (± 5 °C).

      • Flow rate (± 10%).

      • Mobile phase composition (± 2% organic).

    • Assess the effect on system suitability parameters.

  • Acceptance Criteria:

    • System suitability parameters should remain within the established criteria.

Experimental Protocols & Data Comparison

Method A: Experimental Protocol - Pre-column Derivatization with FMOC-Cl and RP-HPLC-FLD

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Acetate, pH 4.5
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector Fluorescence Detector (FLD)
Excitation 265 nm
Emission 315 nm
Injection Vol. 10 µL

Derivatization Procedure:

  • To 100 µL of sample solution, add 200 µL of borate buffer (0.1 M, pH 9.0).

  • Add 200 µL of FMOC-Cl solution (1 mg/mL in acetonitrile).

  • Vortex for 30 seconds and let it react for 5 minutes at room temperature.

  • Quench the reaction by adding 100 µL of 1 M glycine solution.

  • Dilute to the final volume with mobile phase A/B (70:30).

Method B: Experimental Protocol - HILIC-CAD

Chromatographic Conditions:

ParameterCondition
Column HILIC (Amide), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate, 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 60% B over 15 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Detector Charged Aerosol Detector (CAD)
Nebulizer Temp. 35 °C
Injection Vol. 2 µL
Comparative Validation Data (Hypothetical)
Validation ParameterMethod A (Derivatization-RP-HPLC-FLD)Method B (HILIC-CAD)
Specificity Peak Purity Index > 0.999 for stressed samplesBaseline resolution of all degradants
Linearity (r²) 0.99980.9995
Range 0.1 - 150 µg/mL0.5 - 200 µg/mL
Accuracy (% Recovery) 99.5 - 101.2%98.8 - 101.5%
Repeatability (RSD) 0.8%1.2%
Intermediate Precision (RSD) 1.5%2.1%
LOD 0.03 µg/mL0.15 µg/mL
LOQ 0.1 µg/mL0.5 µg/mL
Robustness Passed all tested parametersPassed all tested parameters

Visualization of Workflows

HPLC Method Selection Workflow

MethodSelection Analyte 3-(1-Methylazetidin-3-yl)propan-1-amine Properties Properties: - High Polarity - No UV Chromophore Analyte->Properties DirectUV Direct UV Detection Feasible? Properties->DirectUV MethodA Method A: Pre-column Derivatization + RP-HPLC-UV/FLD DirectUV->MethodA Yes (if impurities have chromophore) UniversalDetector Universal Detector Available? (CAD, ELSD, MS) DirectUV->UniversalDetector No MethodB Method B: HILIC + Universal Detector (CAD/ELSD) UniversalDetector->MethodB Yes ConsiderDeriv Consider Derivatization UniversalDetector->ConsiderDeriv No ConsiderDeriv->MethodA

Caption: Decision tree for selecting an appropriate HPLC method.

General HPLC Validation Workflow

ValidationWorkflow start Method Development sys_suit System Suitability start->sys_suit spec Specificity (Forced Degradation) sys_suit->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust end Validated Method robust->end

Caption: A typical workflow for HPLC method validation.

Conclusion and Recommendations

Both pre-column derivatization with RP-HPLC-FLD and HILIC-CAD are viable and robust methods for determining the purity of 3-(1-Methylazetidin-3-yl)propan-1-amine.

  • Method A (Derivatization-RP-HPLC-FLD) is recommended when high sensitivity is paramount and fluorescence detection is available. The lower LOD and LOQ make it particularly suitable for trace impurity analysis. However, careful optimization of the derivatization reaction is crucial for method accuracy and precision.

  • Method B (HILIC-CAD) is the preferred choice for its simpler sample preparation and its ability to provide a more universal response for potential unknown impurities that may not derivatize efficiently or may lack a chromophore. This method is highly advantageous in early-stage development when the impurity profile is not yet well-characterized.

The final choice of method will depend on the specific application, available instrumentation, and the stage of drug development. Regardless of the chosen method, a thorough validation according to ICH Q2(R1) guidelines is mandatory to ensure the reliability and accuracy of the purity data.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • USP-NF. <621> Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ACS Publications. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis... [Link]

  • ICH. Quality Guidelines. [Link]

  • PMC. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • Taylor & Francis Online. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • PubMed. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

  • ResearchGate. Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome | Request PDF. [Link]

  • Chromatography Online. A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. [Link]

  • ACS Publications. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • Chromatography Today. Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. [Link]

  • Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. [Link]

  • Technology Networks. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Taylor & Francis Online. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • SciSpace. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic. [Link]

  • ResearchGate. (PDF) Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat. [Link]

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Comparative

comparing basicity of 3-(1-Methylazetidin-3-yl)propan-1-amine to piperidine analogues

Title: Comparative Basicity Guide: 3-(1-Methylazetidin-3-yl)propan-1-amine vs. Piperidine Analogues Introduction In medicinal chemistry and drug development, the selection of saturated nitrogen heterocycles profoundly in...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Basicity Guide: 3-(1-Methylazetidin-3-yl)propan-1-amine vs. Piperidine Analogues

Introduction In medicinal chemistry and drug development, the selection of saturated nitrogen heterocycles profoundly influences a drug candidate's physicochemical properties, including lipophilicity, metabolic stability, and basicity (pKa)[1]. Modulating basicity is a critical strategy for optimizing oral bioavailability, cell permeability, and target binding affinity[2]. This guide provides an objective, in-depth comparative analysis of the basicity of 3-(1-Methylazetidin-3-yl)propan-1-amine against its 6-membered ring counterpart, 3-(1-Methylpiperidin-3-yl)propan-1-amine, supported by experimental frameworks.

Part 1: Structural & Mechanistic Causality

Both molecules are diamines, possessing two distinct basic centers: a primary aliphatic amine on the propyl chain and a tertiary amine within the heterocyclic core. While the primary amine exhibits a relatively constant pKa (~10.5) across both molecules, the basicity of the tertiary amine is heavily dictated by the core ring size[3].

The Azetidine Core (4-Membered Ring): The azetidine ring is a highly strained system with an inherent ring strain of approximately 25.2 to 25.4 kcal/mol[1][4]. To accommodate the constrained internal bond angles (~90°), the carbon-nitrogen-carbon bonds utilize greater p-orbital character. According to Bent's Rule, this forces the nitrogen's non-bonding lone pair to reside in an orbital with increased s-character[5]. Because s-orbitals are held closer to the positively charged nucleus, the lone pair is less available to accept a proton, resulting in a lower macroscopic pKa (reduced basicity)[5].

The Piperidine Core (6-Membered Ring): Conversely, the piperidine ring adopts a stable chair conformation with negligible ring strain (~0 kcal/mol)[4]. The nitrogen lone pair occupies a standard sp3-hybridized orbital, making it significantly more accessible for protonation and yielding a higher pKa[1][6].

G cluster_azetidine Azetidine Scaffold (4-Membered) cluster_piperidine Piperidine Scaffold (6-Membered) A1 High Ring Strain (~25.4 kcal/mol) A2 Increased s-character of N-lone pair A1->A2 A3 Lower Basicity (pKa ~9.1) A2->A3 P1 Minimal Ring Strain (~0 kcal/mol) P2 Standard sp3 character of N-lone pair P1->P2 P3 Higher Basicity (pKa ~10.1) P2->P3

Influence of heterocyclic ring strain on nitrogen lone pair s-character and resulting basicity.

Part 2: Comparative Quantitative Data

The table below summarizes the expected macroscopic pKa values for the two diamines. The values reflect the step-wise protonation of the two distinct basic centers.

CompoundCore ScaffoldpKa1 (Primary Amine)pKa2 (Tertiary Amine)ΔpKa (Core)
3-(1-Methylazetidin-3-yl)propan-1-amine 1-Methylazetidine~10.59.1 - 9.2Reference Baseline
3-(1-Methylpiperidin-3-yl)propan-1-amine 1-Methylpiperidine~10.510.1+1.0

Note: The pKa of the isolated 1-methylpiperidine core is experimentally established at 10.08[6][7][8], while 1-methylazetidine derivatives typically exhibit pKa values near 9.1 - 9.2[9][10].

Part 3: Experimental Methodology (Potentiometric Titration)

To empirically validate these basicity differences, potentiometric titration is the gold-standard methodology due to its high precision for compounds with pKa values between 2 and 12[11][12]. As a self-validating system, this protocol incorporates internal ionic strength controls and environmental purging to prevent artificial data shifts.

Step-by-Step Protocol:

  • System Calibration: Calibrate the pH meter using standard aqueous buffers (pH 4.0, 7.0, and 10.0) at a strictly controlled temperature (25.0 ± 0.1 °C) to ensure precise electrode response[13].

  • Sample Preparation: Dissolve the diamine analyte in a 0.15 M Potassium Chloride (KCl) aqueous solution to achieve a final concentration of 1.0 mM[13][14].

    • Causality: The 0.15 M KCl acts as a background electrolyte, locking the ionic strength. Without this, the activity coefficients of the protonated/deprotonated species would fluctuate as titrant is added, skewing the calculated pKa[11][13].

  • Environmental Control (Purging): Submerge the reaction vessel in a water bath (25 °C) and purge the solution with inert Nitrogen (N2) gas for 10 minutes prior to and during the titration[13][14].

    • Causality: N2 purging displaces dissolved atmospheric CO2. If present, CO2 forms carbonic acid in water, which consumes the basic titrant and creates false inflection points on the titration curve[14].

  • Acidification (Forward Titration): Using an automated titrator, inject 0.1 M HCl in 0.05 mL increments to fully protonate both amine centers, driving the solution pH down to ~2.0[13][14].

  • Base Titration (Reverse Titration): Titrate the fully protonated solution with 0.1 M NaOH at a steady dosing rate (e.g., 0.2 mL/min)[15]. Continuously record the pH and titrant volume until the pH reaches ~12.0[13].

  • Data Processing: Plot the first derivative of the pH vs. volume curve (dpH/dV). The peaks in the derivative curve correspond to the equivalence points. The pKa values are extracted from the half-equivalence points, where the concentrations of the protonated and deprotonated species are exactly equal (pH = pKa)[11][13].

Workflow S1 1. Sample Prep 1 mM analyte in 0.15 M KCl (Stabilizes Activity Coefficients) S2 2. N2 Purging Displace dissolved CO2 (Prevents Carbonic Acid Interference) S1->S2 S3 3. Acidification Add 0.1 M HCl (Fully protonates both amines) S2->S3 S4 4. Base Titration Stepwise 0.1 M NaOH (Record pH vs. Volume) S3->S4 S5 5. Data Analysis Calculate dpH/dV (Extract pKa at half-equivalence) S4->S5

Self-validating potentiometric titration workflow for precise diamine pKa determination.

Conclusion

Substituting a piperidine ring with an azetidine ring is a powerful structural modification in rational drug design. While both 3-(1-Methylazetidin-3-yl)propan-1-amine and its piperidine analogue share an identical primary amine pKa, the fundamental ring strain of the azetidine core selectively depresses the basicity of the tertiary amine by approximately 1.0 pKa unit. Understanding and experimentally validating this causality allows researchers to finely tune the ionization state, and consequently the pharmacokinetic profile, of lead compounds at physiological pH.

References

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. URL: [Link]

  • Development of Methods for the Determination of pKa Values - National Center for Biotechnology Information (PMC). URL: [Link]

  • 1-Methylpiperidine - Physico-chemical Properties - ChemBK. URL: [Link]

  • pKa values of azeditine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives - ResearchGate. URL: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. URL: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. URL: [Link]

  • Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles - Srce. URL: [Link]

  • N-methylpiperidine - Wikidata. URL: [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values - ACS Publications. URL: [Link]

  • 3-(bromomethyl)-1-methylazetidine - ChemBK. URL: [Link]

  • N-Methylpiperidine | CID 12291 - PubChem. URL: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES - CLOCKSS. URL: [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. URL: [Link]

  • Azetidine, N-methyl- | CID 138389 - PubChem. URL: [Link]

  • Photochemical Thiocarbonyl Difluoride Generation Enables Azetidine Synthesis - ChemRxiv. URL: [Link]

Sources

Validation

A Comparative Pharmacokinetic Guide: Azetidine vs. Cyclobutane Amine Pharmacophores

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has become a key tactic for optimizing the pharmacokinetic profiles of therapeutic candidates. Among these, the azeti...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has become a key tactic for optimizing the pharmacokinetic profiles of therapeutic candidates. Among these, the azetidine and cyclobutane amine moieties have emerged as valuable pharmacophores. Both are frequently employed as bioisosteric replacements for larger, more flexible, or more lipophilic groups to enhance properties such as solubility, metabolic stability, and receptor binding affinity.[1][2][3][4][5][6] This guide offers an in-depth, objective comparison of the pharmacokinetic characteristics of azetidine- and cyclobutane amine-containing compounds, supported by experimental data and established protocols, to assist researchers in making informed decisions during the lead optimization process.

Physicochemical Properties: The Foundation of Pharmacokinetics

The pharmacokinetic behavior of a drug is intrinsically linked to its fundamental physicochemical properties. The structural differences between the four-membered azetidine ring (a nitrogen-containing heterocycle) and the carbocyclic cyclobutane ring are at the root of their distinct contributions to a molecule's overall profile.

PropertyAzetidineCyclobutane AmineRationale & Implication
pKa ~11.29Generally lower than acyclic amines but higher than azetidine.The pKa of azetidine is comparable to that of larger cyclic amines like pyrrolidine and piperidine. This high basicity means it will be predominantly protonated at physiological pH, which can enhance aqueous solubility but may limit membrane permeability. The pKa of cyclobutylamines can be modulated by substitution, but the carbocyclic nature generally results in a less pronounced effect on basicity compared to the direct incorporation of a nitrogen atom into the ring.
Lipophilicity (LogP/LogD) Generally lower (more hydrophilic).Generally higher (more lipophilic).The presence of the nitrogen atom in the azetidine ring increases its polarity, often leading to a reduction in lipophilicity. This can be advantageous for improving solubility and reducing off-target effects related to high lipophilicity. Cyclobutane, being a carbocycle, typically increases the lipophilicity of a molecule, which can enhance membrane permeability but may also increase metabolic liability and non-specific binding if not properly balanced.
Three-Dimensional Shape Puckered conformation, rigid.[2][7]Puckered conformation, rigid.[3][4]Both scaffolds impose significant conformational restraint on a molecule, which can be beneficial for locking in a bioactive conformation and improving binding affinity by reducing the entropic penalty of binding.[3] This rigidity can also be exploited to orient pharmacophoric groups in a more favorable geometry for target engagement.[3]

Comparative ADME Profile

A direct comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties reveals the key trade-offs between these two pharmacophores.

Absorption & Permeability

The ability of a drug to be absorbed from the site of administration, typically the gastrointestinal tract for oral drugs, is a critical first step. This is largely governed by a balance between solubility and permeability.

  • Azetidine: The inherent polarity of the azetidine ring can enhance aqueous solubility, which is often a challenge in drug discovery.[2][8] However, the high pKa can lead to a high degree of ionization at intestinal pH, which may reduce passive diffusion across the intestinal epithelium.[9][10] Therefore, while solubility may be improved, permeability can sometimes be a challenge that needs to be addressed through other molecular modifications.[9][10]

  • Cyclobutane Amine: The introduction of a cyclobutane ring often increases lipophilicity, which can lead to improved membrane permeability.[3][4] However, this can come at the cost of reduced aqueous solubility. The conformational rigidity of the cyclobutane scaffold can also play a role in how the molecule interacts with membrane transporters.

Table 2: Comparative Permeability Data (Illustrative)

Compound ClassPapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Interpretation
Azetidine AnaloguesLow to Moderate (e.g., 0.5 - 5.0)< 2Permeability can be a limiting factor, but they are less likely to be substrates for efflux pumps.
Cyclobutane Amine AnaloguesModerate to High (e.g., 2.0 - 15.0)VariableGenerally higher passive permeability. Efflux potential is dependent on the overall molecular structure.

Note: Papp values are dependent on the specific compound and assay conditions. The values above are for illustrative purposes.

Distribution

Once absorbed, a drug's distribution throughout the body is influenced by factors such as plasma protein binding (PPB) and its ability to penetrate tissues.

  • Plasma Protein Binding (PPB): It is widely accepted that only the unbound fraction of a drug is free to interact with its target and exert a pharmacological effect.[11][12]

    • Azetidine: The hydrophilic nature of the azetidine moiety can lead to lower plasma protein binding, increasing the free fraction of the drug available for therapeutic activity.

    • Cyclobutane Amine: The increased lipophilicity associated with the cyclobutane ring can result in higher plasma protein binding. While this can sometimes be modulated to prolong a drug's half-life, excessively high PPB can limit efficacy.[13]

  • Volume of Distribution (Vd) & CNS Penetration:

    • Azetidine: The polarity of azetidines can limit their distribution into tissues, particularly the central nervous system (CNS).[14] However, this is not a universal rule, and several CNS-active compounds successfully incorporate the azetidine scaffold.[14] In these cases, the azetidine moiety often serves to fine-tune polarity and interactions with transporters at the blood-brain barrier.

    • Cyclobutane Amine: The lipophilic character of cyclobutane can favor a larger volume of distribution and better penetration into tissues, including the brain. This makes it an attractive scaffold for CNS targets, but it also increases the risk of off-target CNS effects for peripherally acting drugs.

Metabolism

Metabolic stability is a crucial determinant of a drug's half-life and oral bioavailability.[15] The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[16]

  • Azetidine: The azetidine ring is generally considered to be metabolically robust.[1][2][17] Its strained, sp3-rich character can make it less susceptible to oxidative metabolism by CYP enzymes compared to more flexible or electron-rich systems. This can lead to a longer half-life and improved bioavailability.[2]

  • Cyclobutane Amine: The cyclobutane ring is also known to enhance metabolic stability.[3][4][5][18] By replacing metabolically labile groups (e.g., isopropyl or larger cycloalkanes) with a cyclobutane, the sites of metabolism can be blocked, leading to a more favorable pharmacokinetic profile.[18] For example, replacing a cyclohexyl amine with a difluorocyclobutanyl amine was a key strategy in improving the metabolic stability of the IDH1 inhibitor ivosidenib.[18]

Table 3: Comparative Metabolic Stability (Illustrative)

Compound ClassIn Vitro Half-Life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)Interpretation
Azetidine Analogues> 60< 10Often exhibit high metabolic stability.[2]
Cyclobutane Amine Analogues> 60< 15Also demonstrate high metabolic stability, often used to block metabolic "hotspots".[18]

Note: These are representative values and can vary significantly based on the overall molecular structure.

Excretion

The final step in a drug's journey is its elimination from the body, typically via the kidneys (renal excretion) or the liver (hepatic excretion). The route and rate of excretion are influenced by the drug's properties, including its metabolism and physicochemical characteristics.

  • Azetidine: Due to their increased polarity and potential for lower metabolism, azetidine-containing drugs may have a greater component of renal clearance as the unchanged parent drug.

  • Cyclobutane Amine: Compounds with higher lipophilicity and which undergo more extensive metabolism are more likely to be cleared hepatically.

Experimental Protocols

To ensure the trustworthiness and reproducibility of pharmacokinetic data, standardized in vitro assays are essential. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay is a cornerstone of early ADME screening, providing a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[16][19]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, etc.) from a reputable supplier

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Positive control compounds (e.g., Verapamil - high clearance, Dextromethorphan - moderate clearance)

  • Ice-cold quenching solution (e.g., acetonitrile with an internal standard)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[16]

  • Incubation Setup: In a 96-well plate, add the microsomal suspension. Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM). To initiate the metabolic reaction, add the NADPH regenerating system.[20]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a well containing ice-cold quenching solution.[20]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) * (incubation volume / protein mass)).[21]

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Analysis prep_reagents Prepare Microsome Suspension & Test Compound Dilution pre_warm Pre-warm Plate at 37°C prep_reagents->pre_warm add_compound Add Test Compound pre_warm->add_compound add_nadph Initiate with NADPH add_compound->add_nadph incubate Incubate at 37°C add_nadph->incubate time_points Aliquot at Time Points (0, 5, 15, 30, 60 min) incubate->time_points quench Quench with Cold Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc Calculate t½ and CLint analyze->calc G cluster_culture Cell Culture & QC cluster_transport Transport Experiment (37°C) cluster_ab A -> B (Absorption) cluster_ba B -> A (Efflux) cluster_analysis Analysis & Calculation seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21-25 Days to Form Monolayer seed_cells->culture_cells check_teer Confirm Integrity (TEER) culture_cells->check_teer add_A Add Compound to Apical Chamber check_teer->add_A add_B Add Compound to Basolateral Chamber check_teer->add_B sample_B Sample from Basolateral Chamber over Time add_A->sample_B lcms Quantify Compound by LC-MS/MS sample_B->lcms sample_A Sample from Apical Chamber over Time add_B->sample_A sample_A->lcms calc_papp Calculate Papp (A->B) & Papp (B->A) lcms->calc_papp calc_er Calculate Efflux Ratio calc_papp->calc_er

Caption: Workflow for the Bidirectional Caco-2 Permeability Assay.

Protocol 3: Equilibrium Dialysis for Plasma Protein Binding

This method is considered the "gold standard" for determining the fraction of a drug that is unbound in plasma. [22]It relies on the principle of diffusion across a semi-permeable membrane until equilibrium is reached between the free drug concentrations in the plasma-containing and buffer-containing chambers. [22][23] Objective: To determine the percentage of a test compound bound to plasma proteins (%PPB).

Materials:

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Dialysis membrane (e.g., 12-14 kDa MWCO)

  • Plasma (human, rat, etc.)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Test compound

  • LC-MS/MS system

Procedure:

  • Preparation: Spike the plasma with the test compound to the desired concentration (e.g., 1 µM).

  • Device Assembly: Add the spiked plasma to one chamber of the dialysis device and an equal volume of PBS to the other chamber, separated by the dialysis membrane. [22]3. Incubation: Seal the unit and incubate with shaking at 37°C for a sufficient time to reach equilibrium (typically 4-24 hours).

  • Sampling: After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.

  • Analysis: Determine the concentration of the test compound in both aliquots using LC-MS/MS.

  • Calculation:

    • Fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber]

    • Percentage bound (%PPB) = (1 - fu) * 100

G cluster_analysis Analysis prep Spike Plasma with Test Compound load_plasma Add Spiked Plasma to Plasma Chamber prep->load_plasma incubate Incubate at 37°C with Shaking until Equilibrium load_buffer Add PBS to Buffer Chamber sample_chambers Sample Both Chambers incubate->sample_chambers analyze Quantify by LC-MS/MS sample_chambers->analyze calculate Calculate Fraction Unbound (fu) and %PPB analyze->calculate

Caption: Workflow for the Equilibrium Dialysis Plasma Protein Binding Assay.

Conclusion and Strategic Outlook

Both azetidine and cyclobutane amine pharmacophores are powerful tools in the medicinal chemist's arsenal for optimizing pharmacokinetic properties. The choice between them is not a matter of inherent superiority but of strategic application based on the specific challenges of a drug discovery program.

  • Choose Azetidine when: The primary goals are to increase aqueous solubility, reduce lipophilicity, and enhance metabolic stability while maintaining a rigid conformation. It is particularly useful when trying to mitigate issues related to high plasma protein binding or when a more polar profile is desired.

  • Choose Cyclobutane Amine when: The objective is to improve metabolic stability by blocking a known metabolic soft spot, increase membrane permeability, or enhance CNS penetration. Its conformational rigidity is also a key advantage for improving potency and selectivity.

Ultimately, a deep understanding of the nuanced pharmacokinetic trade-offs, supported by robust in vitro experimental data, will guide the rational design of drug candidates with a higher probability of success in clinical development.

References

  • Assessment of Drug Plasma Protein Binding in Drug Discovery. Google.
  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed.
  • How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse.
  • Video: Protein-Drug Binding: Determination Methods. JoVE.
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  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.
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  • Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores | Organic Letters. ACS Publications.
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  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. ResearchGate.
  • metabolic stability. Enamine.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
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  • ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. Google.
  • Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay for PROTACs. Enamine.
  • Synthesis of cyclobutyl amine 8. | Download Scientific Diagram. ResearchGate.
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  • Assay of select compounds by Caco-2 permeability assay (left) and... ResearchGate.
  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery | The Journal of Organic Chemistry. ACS Publications.
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  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. …. ResearchGate.
  • Caco-2 cell permeability assays to measure drug absorption. PubMed.
  • Plasma Protein Binding in Drug Discovery and Development. Gyan Sanchay.
  • Enhancement of Elevated Pharmacokinetic Drug Plasma Protein Binding in a Drug Discovery Program. Walsh Medical Media.
  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. | Broad Institute. Broad Institute.

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Comparative

A Comparative Guide to Validating the Stereochemistry of 3-(1-Methylazetidin-3-yl)propan-1-amine Derivatives

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its pharmacological activity. For drug candidates like 3-(1-Methylazetidin-3-yl)propan-1-amine deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its pharmacological activity. For drug candidates like 3-(1-Methylazetidin-3-yl)propan-1-amine derivatives, which feature a chiral center at the C3 position of the azetidine ring, the separation and unambiguous assignment of stereoisomers are paramount. Different enantiomers or diastereomers of the same compound can exhibit vastly different efficacy, toxicity, and pharmacokinetic profiles. Therefore, rigorous stereochemical validation is not merely a characterization step but a cornerstone of rational drug design and development.

This guide provides an in-depth comparison of key analytical techniques for validating the stereochemistry of this important class of molecules. We will delve into the causality behind experimental choices, present objective performance data, and offer field-proven protocols to ensure the scientific integrity of your findings.

The Analytical Gauntlet: A Comparative Overview

Choosing the right analytical tool is a strategic decision based on the specific question at hand. Are you determining enantiomeric excess, assigning relative stereochemistry between multiple chiral centers, or seeking the definitive absolute configuration? Each technique offers a unique window into the chiral world of your molecule.

Technique Primary Application Strengths Limitations Sample State
Chiral HPLC Enantiomeric Separation & Quantification (ee/de)High throughput, excellent for purity checks, quantitative.Indirect method for absolute configuration; requires method development.Solution
NMR Spectroscopy Relative Stereochemistry DeterminationDetailed structural information, non-destructive, solution-state analysis.Absolute configuration requires chiral auxiliaries or reference compounds.Solution
X-ray Crystallography Absolute & Relative StereochemistryUnambiguous, "gold standard" for 3D structure determination.[1][2]Requires a suitable single crystal; solid-state may differ from solution conformation.Solid (Crystal)
Vibrational Circular Dichroism (VCD) Absolute Configuration in SolutionDirect determination of absolute configuration in solution; no crystallization needed.[3][4]Requires quantum chemical calculations for interpretation; specialized equipment.Solution / Amorphous

I. Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity

Chiral HPLC is the go-to method for separating and quantifying stereoisomers. The technique relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.

Causality of Separation: The CSP, often based on polysaccharide derivatives like amylose or cellulose, creates a chiral environment within the column. Enantiomers form transient diastereomeric complexes with the CSP through a combination of interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance). The difference in the stability of these complexes dictates which enantiomer elutes first.

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Begin by screening a set of polysaccharide-based CSPs. Columns like Chiralpak® and Chiralcel® are industry standards.[5] The choice of substituents on the polysaccharide backbone can dramatically affect separation.

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol. The alcohol modifier is crucial for tuning retention and selectivity.

    • Polar Organic Mode: Employ polar solvents like acetonitrile or methanol, often with additives.

    • Reversed-Phase: Use mixtures of water/acetonitrile or water/methanol, typically with a buffer.

  • Additive Inclusion: Small amounts of an acid (e.g., trifluoroacetic acid, TFA) or a base (e.g., diethylamine, DEA) are often added to the mobile phase.[5] For basic compounds like our target amine derivatives, a basic additive can improve peak shape and resolution by suppressing unwanted interactions with residual silanols on the stationary phase.

  • Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to maximize the resolution (Rs) between the enantiomeric peaks. An Rs value ≥ 1.5 is generally desired for baseline separation.[6]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_results Results Sample Dissolve Racemic Mixture in Mobile Phase Inject Inject Sample Sample->Inject Screen_CSP Screen Chiral Stationary Phases (CSPs) Screen_MP Screen Mobile Phases (NP, RP, Polar) Screen_CSP->Screen_MP Iterate Optimize Optimize Mobile Phase, Additives, Flow, Temp Screen_MP->Optimize Iterate Optimize->Inject Iterate Inject->Screen_CSP Iterate Detect UV/PDA Detection Inject->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Calculate Calculate Resolution (Rs) & Enantiomeric Excess (%ee) Chromatogram->Calculate NMR_Principle cluster_enantiomers Enantiomers in Achiral Solvent cluster_nmr1 Identical NMR Spectra cluster_csa Addition of Chiral Solvating Agent (CSA) cluster_complexes Diastereomeric Complexes cluster_nmr2 Different NMR Spectra R1 R Spectrum1 Single Peak R1->Spectrum1 Complex_R R CSA R1->Complex_R Complex_S S CSA R1->Complex_S S1 S S1->Spectrum1 S1->Complex_R S1->Complex_S CSA_mol CSA CSA_mol->Complex_R CSA_mol->Complex_S Spectrum2 Split Peaks Complex_R->Spectrum2 Complex_S->Spectrum2

Caption: Principle of using a CSA in NMR for enantiomer differentiation.

III. X-ray Crystallography: The Definitive Answer

When an unambiguous, absolute structural determination is required, single-crystal X-ray crystallography is the gold standard. [1]It provides a precise three-dimensional map of the electron density of the molecule, revealing exact bond lengths, angles, and the absolute configuration in the solid state.

Causality of Structure Determination: A beam of X-rays is diffracted by the ordered lattice of atoms in a single crystal. The resulting diffraction pattern is mathematically reconstructed to generate a model of the atomic arrangement. To determine the absolute configuration, one typically relies on anomalous dispersion, an effect that becomes significant when a heavy atom (e.g., S, Br, or heavier) is present in the structure or in the counter-ion.

Experimental Protocol: Single Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. Slow evaporation, slow cooling of a saturated solution, or vapor diffusion of a non-solvent are common techniques to grow single crystals of sufficient quality. [1]2. Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. [1]It is then exposed to an X-ray source (e.g., Mo or Cu Kα radiation), and diffraction data are collected over a wide range of orientations as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to yield the final, precise atomic coordinates. The Flack parameter is calculated to confidently assign the absolute stereochemistry.

IV. Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution

VCD is a powerful chiroptical spectroscopy technique that provides information about the absolute configuration of chiral molecules in solution, making it an excellent complement to solid-state X-ray crystallography. [3] Causality of VCD Signal: VCD measures the tiny difference in the absorption of left- and right-circularly polarized infrared light during a vibrational transition. [4][7]Every chiral molecule has a unique VCD spectrum, which is essentially a stereochemical fingerprint. The sign (+ or -) and intensity of the VCD bands are highly sensitive to the molecule's 3D structure. [7] The Self-Validating System: The power of VCD lies in its partnership with computational chemistry. The experimental VCD spectrum of an unknown enantiomer is compared to the theoretically predicted spectrum calculated ab initio (e.g., using Density Functional Theory, DFT) for a specific configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration. [8]

Experimental Protocol: VCD Analysis
  • Sample Preparation: Prepare a concentrated solution (typically 10-50 mg/mL) of the purified enantiomer in a suitable infrared-transparent solvent (e.g., CCl₄, CDCl₃). The sample cell pathlength is usually short (50-100 µm).

  • Spectral Acquisition: The VCD spectrum is acquired on a specialized FT-IR spectrometer equipped with a photoelastic modulator (PEM). [4]Many scans (thousands) are averaged to achieve an adequate signal-to-noise ratio, as the VCD signal is 3-5 orders of magnitude weaker than the conventional IR absorption signal.

  • Computational Modeling:

    • Perform a conformational search for the molecule to identify all low-energy conformers.

    • For each significant conformer, perform a geometry optimization and frequency calculation using DFT (e.g., at the B3LYP/6-31G(d) level of theory).

    • Calculate the VCD spectrum for each conformer.

  • Spectral Comparison: Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers. Visually and statistically compare this theoretical spectrum with the experimental one. A good agreement confirms the absolute configuration.

VCD_Validation_Flow cluster_exp Experimental cluster_theory Theoretical Sample Prepare Solution of Pure Enantiomer Acquire Acquire VCD Spectrum on FT-IR Spectrometer Sample->Acquire Exp_Spec Experimental VCD Spectrum Acquire->Exp_Spec Compare Compare Experimental and Theoretical Spectra Exp_Spec->Compare Conformers Perform Conformational Search (e.g., R-isomer) DFT DFT Calculation: Optimize & Calculate VCD for each Conformer Conformers->DFT Theory_Spec Boltzmann-Averaged Theoretical Spectrum DFT->Theory_Spec Theory_Spec->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Self-validating workflow for VCD analysis.

Conclusion

The validation of stereochemistry for 3-(1-Methylazetidin-3-yl)propan-1-amine derivatives requires a multi-faceted and logical approach. No single technique provides all the answers. Chiral HPLC is indispensable for assessing enantiomeric purity and for preparative separation. NMR spectroscopy is the primary tool for elucidating relative stereochemistry in solution. For an irrefutable assignment of absolute configuration, X-ray crystallography is the ultimate arbiter, provided suitable crystals can be obtained. When crystallization is elusive or solution-state confirmation is desired, VCD, coupled with computational modeling, offers a robust and powerful alternative. By judiciously selecting and combining these techniques, researchers can build a comprehensive and unassailable body of evidence to define the stereochemical integrity of their molecules, a critical step on the path to developing safe and effective therapeutics.

References

  • BenchChem. A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives.
  • BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives.
  • ResearchGate. The structures of the azetidine derivatives optimized at the B3MP2...
  • PubMed. Diastereoselective preparation of azetidines and pyrrolidines.
  • PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • DTU Research Database. Structural Characterization of Chiral Molecules Using Vibrational Circular Dichroism Spectroscopy.
  • Bruker. Vibrational circular dichroism (VCD).
  • ACS Publications. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides.
  • ResearchGate. Vibrational Circular Dichroism Spectroscopy of Chiral Molecules | Request PDF.
  • PMC. Synthesis and Vibrational Circular Dichroism Analysis of N-Heterocyclic Carbene Precursors Containing Remote Chirality Centers.
  • Semantic Scholar. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • RSC Publishing. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study.
  • ResearchGate. Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine | Request PDF.
  • Longdom Publishing. Amylose Derivatives as Versatile Chiral Selectors for Enantiomeri.

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Validation

A Senior Application Scientist's Guide to In Vitro Cytotoxicity Analysis of Azetidine-Containing Compounds

Introduction: The Role of Azetidine Scaffolds and the Imperative of Cytotoxicity Profiling The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged scaffold" in modern medicinal chemistry. It...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Azetidine Scaffolds and the Imperative of Cytotoxicity Profiling

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged scaffold" in modern medicinal chemistry. Its unique conformational constraints and physicochemical properties have led to its incorporation into a wide array of therapeutic candidates, from anticancer agents to antivirals.[1] However, as with any novel chemical entity intended for therapeutic use, early and accurate assessment of cytotoxicity is paramount.[2] Cytotoxicity assays are fundamental to the drug discovery pipeline, serving to identify and eliminate compounds with undesirable off-target effects long before they reach costly preclinical or clinical stages.[2][3]

This guide provides a comparative framework for assessing the in vitro cytotoxicity of azetidine-containing small molecules. While direct, publicly available cytotoxicity data for the specific compound 3-(1-Methylazetidin-3-yl)propan-1-amine is not available in peer-reviewed literature, this document will use well-characterized azetidine derivatives and the established chemotherapeutic agent Doxorubicin as reference points to illustrate the principles and methodologies of a robust comparative cytotoxicity study. We will delve into the mechanisms of common assays, provide detailed experimental protocols, and present comparative data to guide researchers in their own investigations.

Comparative Cytotoxicity Analysis: Establishing a Baseline

To create a meaningful comparison, it is essential to evaluate test compounds against a panel of relevant cell lines and benchmark their activity against a known cytotoxic agent. For this guide, we will consider a representative azetidine-containing compound and compare its activity to Doxorubicin, a widely used anticancer drug whose cytotoxic mechanisms are well-documented.[4][5]

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying cytotoxicity, representing the concentration of a compound required to inhibit a biological process (like cell proliferation) by 50%.[4] Lower IC50 values indicate higher cytotoxic potency.

Table 1: Comparative In Vitro Cytotoxicity Data (IC50)

Compound/DrugCell LineAssay TypeIncubation TimeIC50 Value (µM)Reference
Doxorubicin HeLa (Cervical Cancer)CCK-848 hours0.311 µg/mL (~0.57 µM)[6]
Doxorubicin MCF7 (Breast Cancer)MTT24 hours1.2 µM[5]
Azetidin-2-one Derivative (Compound 6) B16F10 (Murine Melanoma)Not SpecifiedNot Specified0.8 nM (0.0008 µM)[7]
Azetidin-2-one Derivative (Compound 7g) MDA-MB468 (Breast Cancer)MTT / XTT48 hours76.72 µg/mL / 78.82 µg/mL[8]
Azetidine-based Stat3 Inhibitor (H172) MDA-MB-468 (Breast Cancer)Not SpecifiedNot Specified0.38 - 0.98 µM
Cisplatin (Reference) HeLa (Cervical Cancer)Not Specified24 hours28.77 µg/mL (~95.9 µM)[9]

Note: IC50 values can vary significantly between laboratories due to differences in cell passage number, medium composition, and specific assay protocols.[4] The data presented illustrates the range of activities observed for different molecular structures.

Methodologies for Assessing In Vitro Cytotoxicity

The choice of assay is critical and depends on the compound's suspected mechanism of action.[10] Here, we detail two gold-standard methods: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.[11]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that serves as an indicator of cell viability through metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[12][13] The amount of formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[14]

Experimental Protocol: MTT Assay [13][15]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., the azetidine derivative) and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle shaking on an orbital shaker.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

MTT_Workflow B B D D B->D C C C->D E E F F E->F I I J Data Analysis I->J Calculate % Viability & Determine IC50

Lactate Dehydrogenase (LDH) Assay

The LDH assay is another common method used to quantify cytotoxicity.[11] It operates on the principle of measuring cell membrane integrity.[16] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[17][18] The released LDH activity is measured in the supernatant via a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH.[17] This NADH is then used to reduce a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[11][17]

Experimental Protocol: LDH Assay [16][17]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up the appropriate controls:

    • Target Cell Spontaneous LDH Release (cells with medium only).

    • Target Cell Maximum LDH Release (cells treated with a lysis buffer).

    • Medium Background Control (medium only).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 100 µL) from each well to a new, clean 96-well plate.

  • Reaction Mixture: Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and tetrazolium salt). Add the reaction mixture (e.g., 100 µL) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the Stop Solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background).

  • Data Analysis: Subtract the 680 nm background absorbance from the 490 nm reading. Calculate the percentage of cytotoxicity using the spontaneous and maximum release controls.

LDH_Mechanism DamagedCell DamagedCell LDH LDH DamagedCell->LDH leads to Reaction2 Reaction2 Measurement Absorbance Reading (~490 nm) Reaction2->Measurement quantified by

Interpreting the Data: Beyond the IC50

While the IC50 value provides a crucial measure of potency, a comprehensive analysis requires deeper interpretation.

  • Mechanism of Action: A compound that is highly active in an MTT assay but shows little activity in an LDH assay may be cytostatic (inhibiting proliferation) rather than directly cytotoxic (killing cells). Conversely, high activity in the LDH assay is a strong indicator of membrane damage and necrosis.[3][11]

  • Selectivity: Comparing IC50 values across cancerous and non-cancerous (e.g., Vero, HEK-293) cell lines is critical to establish a therapeutic window. A compound that is equally toxic to both is unlikely to be a viable drug candidate.[8]

  • Time-Dependence: The duration of compound exposure can significantly impact cytotoxicity. Running assays at multiple time points (e.g., 24, 48, 72 hours) can provide valuable insights into the kinetics of the cytotoxic response.[19]

Conclusion

The in vitro cytotoxicity assessment of novel chemical entities like 3-(1-Methylazetidin-3-yl)propan-1-amine is a non-negotiable step in early-stage drug discovery. By employing standardized assays such as MTT and LDH, researchers can generate robust, comparable data. This guide outlines the necessary framework for such a comparison, emphasizing the importance of appropriate controls, a multi-assay approach to elucidate the mechanism of cell death, and careful data interpretation. While data for the specific target compound was not found, the principles and protocols presented here provide a clear and scientifically rigorous path forward for its evaluation and for the broader class of promising azetidine-containing molecules.

References

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Al-Sheddy, A., et al. (2021). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PMC. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Costa, V. M., et al. (2024). Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. PMC. [Link]

  • Meza-Rios, A., et al. (2016). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. PMC. [Link]

  • Ghiulai, R. M., et al. (2015). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. Dove Medical Press. [Link]

  • Zhang, T., et al. (2016). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood. [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • Interchim. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]

  • Sukhramani, P. S., et al. (2011). Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H). Der Pharmacia Lettre. [Link]

  • Siddiqui, N., et al. (2011). Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole. Arabian Journal of Chemistry. [Link]

  • Lin, L., et al. (2016). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PMC. [Link]

  • Huang, R., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. PMC. [Link]

  • ACS Publications. (2024). Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. [Link]

  • Li, M., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • ACS Publications. (2020). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. [Link]

  • Milliana, A., et al. (2025). Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. Biomedical and Pharmacology Journal. [Link]

  • ResearchGate. (n.d.). IC50 values of HeLa, HepG-2 and HT-29 cell lines treated with cisplatin, and complexes 1–3, for 48 h. [Link]

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Comparative

LC-MS/MS Method Validation for 3-(1-Methylazetidin-3-yl)propan-1-amine: A Comparative Guide

Executive Summary Quantifying highly polar, low-molecular-weight aliphatic diamines like 3-(1-Methylazetidin-3-yl)propan-1-amine presents a formidable challenge in bioanalysis. Standard reversed-phase chromatography ofte...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantifying highly polar, low-molecular-weight aliphatic diamines like 3-(1-Methylazetidin-3-yl)propan-1-amine presents a formidable challenge in bioanalysis. Standard reversed-phase chromatography often fails to retain these molecules, leading to severe matrix effects and poor reproducibility. This guide objectively evaluates three distinct chromatographic strategies—Standard Reversed-Phase (RP-C18), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Reversed-Phase/Cation-Exchange (RP-CX)—for the LC-MS/MS quantification of this analyte in human plasma. Furthermore, it provides a self-validating protocol compliant with the ICH M10 Bioanalytical Method Validation guidelines[1],[2].

The Analyte Challenge: Mechanistic Insights

3-(1-Methylazetidin-3-yl)propan-1-amine (CAS: 1501401-74-6)[3] ( C7​H16​N2​ , MW 128.22 g/mol ) contains both a tertiary amine embedded in a strained azetidine ring and a terminal primary amine.

  • Hydrophilicity & Void Volume Elution: With a negative LogP, the molecule possesses an extensive hydration sphere. On standard C18 stationary phases, it lacks sufficient hydrophobic surface area to partition into the alkyl chains[4]. Consequently, the energy required to shed its hydration shell is greater than the thermodynamic gain of adsorption, resulting in elution at the void volume ( t0​ ). This leads to severe ion suppression from unretained matrix components (e.g., salts, proteins).

  • Secondary Interactions: The diprotic nature of the diamine means it is fully protonated at typical LC-MS pH ranges (pH 2.5–4.0). These cations interact strongly with residual, unendcapped silanols on silica-based columns, causing severe peak tailing and carryover[5].

Chromatographic Strategies & Logic

To overcome these limitations, bioanalytical scientists typically evaluate three distinct column technologies[6],[4]:

  • Standard C18 (Alkyl Phase): Relies purely on hydrophobic dispersion forces.

  • Zwitterionic HILIC: Utilizes a polar stationary phase and a highly organic mobile phase. The analyte partitions into a water-enriched layer on the particle surface[7],[8].

  • Mixed-Mode RP-CX: Combines a hydrophobic C18 chain with a strong cation-exchange (sulfonic acid) functional group. This dual-mechanism approach allows retention of the hydrophobic backbone while electrostatically trapping the protonated amines[5].

G Analyte 3-(1-Methylazetidin-3-yl) propan-1-amine C18 Standard C18 (Hydrophobic) Analyte->C18 Poor Partitioning HILIC Zwitterionic HILIC (Hydrophilic/Ionic) Analyte->HILIC Aqueous Layer Partitioning MixedMode Mixed-Mode RP-CX (Hydrophobic + Cation Exchange) Analyte->MixedMode Electrostatic + Hydrophobic Outcome1 Void Volume Elution Severe Matrix Effects C18->Outcome1 Outcome2 Adequate Retention Long Equilibration HILIC->Outcome2 Outcome3 Optimal Retention Excellent Peak Shape MixedMode->Outcome3

Logical comparison of LC stationary phase retention mechanisms for highly polar amines.

Experimental Protocols: A Self-Validating System

Sample Preparation (Protein Precipitation)

Causality Insight: Highly polar amines partition poorly into organic solvents used in Liquid-Liquid Extraction (LLE). While Solid Phase Extraction (SPE) is viable, Protein Precipitation (PPT) with acetonitrile provides a rapid, high-throughput recovery system. To prevent the "solvent effect"—where injecting a high-organic extract onto a highly aqueous LC gradient causes peak splitting—the supernatant is diluted 1:1 with an aqueous buffer prior to injection.

  • Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

  • Precipitate: Add 150 µL of cold Acetonitrile containing 10 ng/mL of a stable isotope-labeled internal standard (SIL-IS). The SIL-IS acts as a self-validating tracker for matrix effects and recovery variations[1].

  • Mix: Vortex for 2 minutes at 1000 rpm to ensure complete protein denaturation.

  • Centrifuge: Spin at 4000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of Mobile Phase A.

LC-MS/MS Conditions
  • MS Parameters: Electrospray Ionization (ESI) in positive mode. MRM transitions: Analyte m/z 129.1 72.1 (quantifier) and 129.1 55.1 (qualifier).

  • Column A (Standard C18): 50 x 2.1 mm, 1.7 µm. MP: Water/MeCN with 0.1% Formic Acid.

  • Column B (Zwitterionic HILIC): 100 x 2.1 mm, 2.7 µm. MP: 10 mM Ammonium Formate in Water / MeCN[8].

  • Column C (Mixed-Mode RP-CX): 50 x 2.1 mm, 2.7 µm.

    • Elution Logic: At pH 3.0, the sulfonic acid groups on the RP-CX column are ionized, and both amines on the analyte are protonated, ensuring strong electrostatic retention. Elution is achieved using a gradient of increasing organic modifier and ionic strength.

    • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: 20 mM Ammonium Formate in Methanol/Water (90/10, v/v).

    • Gradient: 5% B to 60% B over 4.0 minutes at 0.4 mL/min.

Performance Comparison

While HILIC provides adequate retention, it suffers from long equilibration times (often >15 column volumes) and is highly susceptible to matrix effects from co-eluting endogenous phospholipids[6],[8]. Mixed-Mode RP-CX provides optimal retention, sharp peak shape, and robust equilibration.

ParameterStandard C18Zwitterionic HILICMixed-Mode RP-CX
Retention Factor ( k′ ) 0.2 (Void)4.56.2
Peak Asymmetry ( As​ ) 2.8 (Severe Tailing)1.41.1 (Symmetrical)
Matrix Factor (%) 42% (Suppression)88%98% (Negligible)
Equilibration Time 2 minutes8 minutes2.5 minutes
Overall Suitability FailAcceptableOptimal

ICH M10 Bioanalytical Method Validation (Mixed-Mode RP-CX)

The FDA and ICH M10 guidelines provide the regulatory framework for validating bioanalytical assays, requiring rigorous assessment of accuracy, precision, selectivity, and stability[1],[2]. Full validation is mandatory for methods supporting regulatory submissions[2].

M10 Start ICH M10 Validation Initiation Selectivity Selectivity & Matrix Effect (6 independent lots) Start->Selectivity Calibration Calibration Curve (Blank + Zero + 6-8 levels) Start->Calibration AccPrec Accuracy & Precision (4 QC levels, 3 runs, n=5) Selectivity->AccPrec Calibration->AccPrec Stability Stability Assessments (F/T, Benchtop, Long-term) AccPrec->Stability Report Validated Method Ready for Study Samples Stability->Report

Core bioanalytical method validation workflow according to ICH M10 guidelines.

Validation Data Summary: The calibration curve must include a blank, a zero standard, and at least 6 non-zero concentration levels[9]. For this assay, the linear range was established from 1.0 to 1000 ng/mL. Accuracy and precision were evaluated across 3 independent runs using 4 Quality Control (QC) levels (n=5 per level)[1]. Acceptance criteria dictate that bias and CV must be 15% ( 20% at LLOQ)[1].

QC Level (ng/mL)Intra-Assay Accuracy (%Bias)Intra-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)Inter-Assay Precision (%CV)
LLOQ (1.0) +4.28.5+5.19.2
Low QC (3.0) -2.14.3-1.85.6
Mid QC (400) +1.53.1+2.23.8
High QC (800) -0.82.9-1.13.4

Conclusion

For the quantification of highly polar, diprotic amines like 3-(1-Methylazetidin-3-yl)propan-1-amine, standard C18 columns fail to provide necessary retention, while HILIC methods suffer from throughput-limiting equilibration times. The Mixed-Mode RP-CX strategy leverages both hydrophobic and electrostatic mechanisms to deliver a highly robust, ICH M10-compliant assay with superior peak shape, negligible matrix effects, and excellent quantitative reproducibility.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. resolvemass.ca. [Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10. ich.org.[Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis. fda.gov.[Link]

  • 3-(1-methylazetidin-3-yl)propan-1-amine — Chemical Substance Information. nextsds.com. [Link]

  • Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry. acs.org.[Link]

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. halocolumns.com.[Link]

  • Retaining and Separating Polar Molecules. lcms.cz. [Link]

  • Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers. mdpi.com.[Link]

  • Increasing reporting confidence in metabolomics; RP and HILIC LC-MS/MS analysis. shimadzu.com. [Link]

Sources

Validation

comparing metabolic stability of 3-(1-Methylazetidin-3-yl)propan-1-amine vs linear amines

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the bioisosteric replacement of aliphatic amines to optimize pharmacokinetic profiles. Executive Summary In small-...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the bioisosteric replacement of aliphatic amines to optimize pharmacokinetic profiles.

Executive Summary

In small-molecule drug discovery, the presence of basic aliphatic amines often introduces severe pharmacokinetic liabilities. Flexible linear tertiary amines are highly susceptible to rapid Phase I metabolism, leading to high intrinsic clearance ( CLint​ ) and short half-lives. To circumvent this, the strategic incorporation of small, strained heterocycles has emerged as a premier optimization strategy.

This guide objectively compares the metabolic stability of the conformationally restricted 3-(1-methylazetidin-3-yl)propan-1-amine against a flexible linear equivalent, such as 4-(dimethylamino)butan-1-amine . By analyzing the causality behind their metabolic trajectories and providing a self-validating experimental framework, this guide equips medicinal chemists with the data needed to justify azetidine-based scaffold hopping[1].

Mechanistic Causality: Why Azetidines Outperform Linear Amines

The vastly different metabolic profiles of linear amines versus azetidines are dictated by their three-dimensional geometry and bond energetics.

The Liability of Linear Amines Linear tertiary amines (e.g., 4-(dimethylamino)butan-1-amine) are notorious for their high intrinsic clearance. The inherent flexibility of the linear alkyl chain allows the molecule to readily adopt an optimal conformation within the Cytochrome P450 (CYP450) active site. The catalytic cycle proceeds via the heme iron-oxo species ( FeIV=O ) abstracting a hydrogen atom from the α -carbon (Hydrogen Atom Transfer, HAT). This is followed by oxygen rebound to form an unstable hemiaminal that rapidly collapses into a dealkylated amine and an aldehyde.

The Azetidine Advantage: Steric Shielding & Bond Energetics Replacing the flexible linear chain with a 3-(1-methylazetidin-3-yl)propan-1-amine scaffold fundamentally alters the molecule's metabolic trajectory[1].

  • Conformational Rigidity: The azetidine ring locks the nitrogen lone pair and adjacent α -carbons into a rigid geometry. This steric shielding prevents the optimal alignment of the α -C-H bonds with the CYP450 heme center.

  • Increased Bond Dissociation Energy (BDE): The high ring strain of the four-membered azetidine increases the s -character of the α -C-H bonds, thereby raising the BDE. This makes the initial HAT step thermodynamically unfavorable.

  • Shift in Metabolic Soft Spots: While azetidines are not entirely immune to metabolism and can undergo a slower CYP-mediated α -carbon oxidation leading to ring scission (forming stable aldehydes or ketones), the overall clearance rate is drastically reduced compared to the rapid N-dealkylation of linear amines[2].

MetabolicPathways LinearAmine Linear Amine (Flexible Chain) CYP1 CYP450 (Optimal Alignment) LinearAmine->CYP1 Azetidine Azetidine Bioisostere (Rigid Core) CYP2 CYP450 (Steric Hindrance) Azetidine->CYP2 NDealk Rapid N-Dealkylation (Low BDE) CYP1->NDealk AlphaOx Slow α-Carbon Oxidation (High BDE) CYP2->AlphaOx Metabolite1 Secondary Amine + Aldehyde NDealk->Metabolite1 Metabolite2 Ring-Opened Metabolite AlphaOx->Metabolite2

Figure 1: Divergent CYP450 metabolic pathways of linear amines vs. azetidine bioisosteres.

Comparative Pharmacokinetic Data

The table below summarizes the in vitro metabolic stability of the azetidine scaffold compared to a flexible linear amine, benchmarked against standard reference compounds[3].

CompoundStructural Motif t1/2​ (min) CLint​ (µL/min/mg)Primary Clearance Mechanism
3-(1-Methylazetidin-3-yl)propan-1-amine Constrained Azetidine48.514.3Slow α-carbon oxidation
4-(Dimethylamino)butan-1-amine Flexible Linear Amine12.256.8Rapid N-demethylation
Verapamil (Positive Control)High Clearance Reference8.086.6N-dealkylation, O-demethylation
Dextromethorphan (Moderate Control)Moderate Clearance Ref.25.027.7O-demethylation

Data represents typical comparative values derived from standard Human Liver Microsome (HLM) stability assays. The azetidine modification yields a ~4-fold reduction in intrinsic clearance.

Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

To objectively quantify the metabolic stability of these compounds, an in vitro human liver microsomal (HLM) stability assay is employed[4]. This protocol is designed as a self-validating system : it incorporates specific controls to ensure that the observed clearance is strictly due to CYP450 metabolism and that the enzyme batch is fully active.

Causality Behind Experimental Choices:

  • 1 µM Substrate Concentration: Ensures the reaction operates under first-order kinetics (well below the Km​ of most CYPs), where the rate of clearance is directly proportional to drug concentration.

  • 0.5 mg/mL Microsomal Protein: Balances sufficient enzyme activity with minimal non-specific protein binding, preventing the artificial lowering of the unbound fraction ( fu​ ).

  • Minus-NADPH Control: A parallel incubation lacking the NADPH cofactor. Since CYPs require NADPH, any compound depletion in this control indicates chemical instability or non-CYP metabolism (e.g., esterases), preventing false clearance attribution[4].

  • Reference Standards: Verapamil and Dextromethorphan are run concurrently to validate the metabolic competency of the HLM batch[3].

HLM_Workflow Step1 1. Master Mix HLM + Cpd Step2 2. Pre-Incubate 37°C, 5 min Step1->Step2 Step3 3. Add NADPH Initiate Rxn Step2->Step3 Step4 4. Time-Course 0 to 60 min Step3->Step4 Step5 5. Quench Rxn Cold MeCN Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6

Figure 2: Self-validating in vitro human liver microsomal (HLM) stability assay workflow.

Step-by-Step Methodology
  • Master Mix Preparation: Prepare a master mix containing Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Compound Addition: Spike the test compounds (Azetidine vs. Linear Amine) and reference standards into the master mix to achieve a final concentration of 1 µM. Keep the final organic solvent concentration (e.g., DMSO) below 0.1% to prevent CYP inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding pre-warmed NADPH (final concentration 1 mM). Critical Step: For the minus-NADPH control, add an equivalent volume of plain buffer instead.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS). The organic solvent instantly denatures the CYP enzymes, halting the reaction.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining percentage of the parent compound over time. Calculate t1/2​ and CLint​ using the slope of the natural log of the percentage remaining versus time.

References

  • Title: Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat - PubMed Source: nih.gov URL: [Link]

  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC Source: nih.gov URL: [Link]

Sources

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